Product packaging for 3-Iodo-6-methoxy-1H-indazole(Cat. No.:CAS No. 1150618-46-4)

3-Iodo-6-methoxy-1H-indazole

Cat. No.: B7853415
CAS No.: 1150618-46-4
M. Wt: 274.06 g/mol
InChI Key: OHXDNTHWTHMKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Iodo-6-methoxy-1H-indazole ( 936138-17-9) is a high-purity heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile chemical building block, with its iodine substituent making it a particularly valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to facilitate the construction of more complex molecular architectures . The indazole scaffold is a privileged structure in pharmacology, known for its broad spectrum of biological activities . Research into indazole-based compounds has led to the development of several approved drugs and clinical candidates, including potent anti-cancer agents such as Pazopanib and Axitinib, which are tyrosine kinase inhibitors, and Entrectinib, a tropomyosin receptor kinase (TRK) inhibitor . Beyond oncology, indazole derivatives have demonstrated promise as anti-inflammatory, antimicrobial, and male contraceptive agents, highlighting the research value of this core structure . This product requires specific storage conditions to maintain stability and is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2O B7853415 3-Iodo-6-methoxy-1H-indazole CAS No. 1150618-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXDNTHWTHMKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650582
Record name 3-Iodo-6-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-46-4, 936138-17-9
Record name 3-Iodo-6-methoxy-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to 3-Iodo-6-methoxy-1H-indazole: Synthesis, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-6-methoxy-1H-indazole (CAS No. 936138-17-9), a key heterocyclic building block in medicinal chemistry and drug development.[1] This document details a robust and reproducible laboratory-scale synthesis protocol, delves into the mechanistic underpinnings of the synthetic strategy, and offers a thorough guide to the structural elucidation of the final product using modern analytical techniques. Designed for researchers, scientists, and drug development professionals, this whitepaper combines theoretical principles with practical, field-proven insights to ensure both a deep understanding and successful execution of the described procedures.

Introduction: The Significance of this compound

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently found in biologically active compounds, most notably as protein kinase inhibitors. The functionalization of the indazole core is a critical aspect of drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of an iodine atom at the C3 position, as in this compound, is of particular strategic importance. This iodo-substituent serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity. The 6-methoxy group, in turn, modulates the electronic properties of the indazole ring, influencing its reactivity and interaction with biological targets.

This guide will provide a step-by-step methodology for the synthesis of this valuable intermediate via the direct iodination of 6-methoxy-1H-indazole and a detailed protocol for its subsequent characterization.

Synthesis of this compound

The most common and efficient method for preparing 3-iodoindazoles is through the direct electrophilic iodination of the corresponding indazole precursor.[2] This approach is favored for its operational simplicity and high yields.

Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The C3 position of the indazole ring is nucleophilic and susceptible to attack by an electrophilic iodine species. The reaction is typically performed under basic conditions, which facilitates the deprotonation of the indazole N-H, increasing the electron density of the heterocyclic ring system and enhancing its reactivity towards electrophiles.[2]

A plausible mechanism involves the in-situ formation of an electrophilic iodine species from molecular iodine (I₂). The base (e.g., KOH) deprotonates the 6-methoxy-1H-indazole at the N1 position, forming the indazolide anion. This anion, a more potent nucleophile, then attacks the iodine molecule, leading to the formation of the C-I bond at the C3 position and displacement of an iodide ion.

Experimental Protocol

This protocol is based on established methods for the C3-iodination of indazoles.[2][3]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier Notes
6-Methoxy-1H-indazoleC₈H₈N₂O148.161.0 equiv>98% Purity
Iodine (I₂)I₂253.811.1 equiv
Potassium Hydroxide (KOH)KOH56.112.0 equiv
N,N-Dimethylformamide (DMF)C₃H₇NO73.09~10 mL/gAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededReagent Grade
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11As neededAqueous Solution
BrineNaCl(aq)-As neededSaturated Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 equiv).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of starting material) to dissolve the indazole.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium hydroxide (KOH, 2.0 equiv) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting suspension for 15 minutes.

  • Iodination: In a separate flask, dissolve iodine (I₂, 1.1 equiv) in a minimum amount of DMF. Add this iodine solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.

  • Work-up:

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine (the organic layer will turn from brown/purple to pale yellow).

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Iodination Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 6-methoxy-1H-indazole in anhydrous DMF add_base Cool to 0°C and add KOH start->add_base add_iodine Add I₂ solution in DMF dropwise at 0°C add_base->add_iodine stir Stir at room temperature (12-16h, monitor by TLC) add_iodine->stir quench Quench with ice-water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Na₂S₂O₃, water, and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValue
CAS Number 936138-17-9[1][4][5]
Molecular Formula C₈H₇IN₂O[1]
Molecular Weight 274.06 g/mol [1]
Appearance Solid[6]
Purity Typically >95-97% after purification[1]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is the most informative tool for confirming the substitution pattern on the aromatic rings. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are as follows:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
NH (Position 1)~13.5broad singlet-
H -4~7.6d~8.8
H -7~7.2d~2.2
H -5~6.8dd~8.8, ~2.2
OCH ₃ (Position 6)~3.8s-

Causality: The broad singlet for the N-H proton is characteristic and its chemical shift is solvent-dependent. The protons on the benzene ring (H-4, H-5, H-7) form a distinct three-proton spin system. The methoxy group at C6 is a singlet, as its protons are not coupled to any others.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (ppm)
C=O (Methoxy, C H₃)~55.5
C -I (Position 3)~90
Aromatic C -H95 - 125
Aromatic Quaternary C 120 - 160

Causality: The most upfield signal in the aromatic region is typically the carbon bearing the iodine (C3), due to the heavy atom effect. The carbon attached to the methoxy group (C6) will appear significantly downfield due to the oxygen's deshielding effect.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

TechniqueExpected m/zInterpretation
ESI-MS (+)275.97[M+H]⁺
HRMS (High-Res)274.9657Calculated for C₈H₇IN₂O

Causality: The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) provides direct evidence of the compound's molecular formula. The characteristic isotopic pattern of iodine would also be observable.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes skin and serious eye irritation and may cause respiratory irritation.[13][14][15] It can cause damage to organs (specifically the thyroid) through prolonged or repeated exposure.[14][15] Avoid creating dust.[13][15]

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen.

  • Indazole Derivatives: While specific toxicity data for this compound is not widely available, it should be handled with care as a potentially bioactive and harmful compound.[11] Avoid contact with skin and eyes and prevent inhalation.[11]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13]

Conclusion

This guide has outlined a reliable and well-understood pathway for the synthesis of this compound. The direct C3-iodination of 6-methoxy-1H-indazole is an efficient method that provides a crucial intermediate for pharmaceutical research and development. The characterization data and protocols described herein provide a self-validating framework for researchers to confirm the successful synthesis and purity of the target compound. By understanding the causality behind the experimental choices and adhering to strict safety protocols, scientists can confidently produce this valuable chemical building block for further synthetic elaboration.

References

Spectroscopic Characterization of 3-Iodo-6-methoxy-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Physicochemical Properties

3-Iodo-6-methoxy-1H-indazole is a substituted indazole with a molecular formula of C₈H₇IN₂O and a molecular weight of 274.06 g/mol .[1][2] The strategic placement of the iodo group at the 3-position and the methoxy group at the 6-position significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding this structure is paramount for the accurate interpretation of the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[3] For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and overall molecular architecture.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent such as DMSO-d₆ is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)~13.0br s-
H4~7.5d~9.0
H7~7.0d~2.0
H5~6.8dd~9.0, ~2.0
OCH₃~3.8s-

Expertise & Experience Insight: The broad singlet for the N-H proton is characteristic of indazoles and is due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent. The downfield shift of H4 is attributed to the anisotropic effect of the adjacent pyrazole ring. The methoxy group's protons appear as a sharp singlet, as expected.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectral data are presented in Table 2. These predictions are based on the known effects of iodo and methoxy substituents on the indazole ring system.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~90
C3a~140
C4~122
C5~110
C6~160
C7~98
C7a~142
OCH₃~56

Expertise & Experience Insight: The C3 carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect. Conversely, the C6 carbon attached to the electron-donating methoxy group will be deshielded.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for observing the exchangeable N-H proton.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-64 (dependent on sample concentration)[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.[3]

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
N-HStretching3300 - 3100 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic, -OCH₃)Stretching2950 - 2850
C=C (aromatic)Stretching1620 - 1450
C-O (aryl ether)Stretching1250 - 1200 (strong)
C-IStretching600 - 500

Trustworthiness Insight: The presence of a broad absorption band in the 3300-3100 cm⁻¹ region would be a strong indicator of the N-H stretch, a key feature of the 1H-indazole tautomer. The strong C-O stretching band is diagnostic for the methoxy substituent.

Experimental Protocol for FT-IR Data Acquisition (Solid Sample)

This protocol is for acquiring an IR spectrum of a solid sample using the thin solid film method.[1]

  • Sample Preparation:

    • Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride.

    • Place a single, clean salt plate (KBr or NaCl) on a clean surface.

    • Apply one or two drops of the sample solution onto the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the spectrum.

    • Compare the observed peak positions with the expected values for the functional groups in the molecule.

Diagram 2: FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Solid in Volatile Solvent apply Apply Solution to Salt Plate dissolve->apply evaporate Evaporate Solvent to Form Thin Film apply->evaporate background Acquire Background Spectrum evaporate->background sample Acquire Sample Spectrum background->sample process Process and Generate Spectrum sample->process interpret Peak Identification and Interpretation process->interpret

Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.

Expected Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)
[C₈H₇IN₂O + H]⁺274.9676

Authoritative Grounding: The accurate mass measurement allows for the unambiguous determination of the elemental formula, a critical step in structure confirmation.[4] The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for indazoles may involve the loss of small molecules like N₂ or HCN.

Experimental Protocol for ESI-MS Data Acquisition

This protocol provides a standardized method for obtaining high-resolution mass spectra.[5][6]

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[5]

    • If necessary, add a small amount of formic acid to the final solution to promote protonation.

    • Filter the solution if any particulate matter is present.

  • Data Acquisition:

    • Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

    • Analyze any significant fragment ions to gain further structural insights.

Diagram 3: ESI-MS Logical Flow

ESIMS_Flow start Sample in Solution ionization Electrospray Ionization (Droplet Formation) start->ionization desolvation Desolvation (Solvent Evaporation) ionization->desolvation ion_ejection Gas-Phase Ion Formation desolvation->ion_ejection mass_analyzer Mass Analyzer (m/z Separation) ion_ejection->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: The logical process of Electrospray Ionization Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide provides a robust framework based on predicted data and established protocols, experimental verification remains the gold standard. The provided methodologies for NMR, IR, and MS are designed to be self-validating and will enable researchers to confidently elucidate the structure of this and other novel chemical entities.

References

A Senior Application Scientist's Technical Guide to 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, have cemented its role in the development of numerous therapeutic agents.[1][2] Marketed drugs such as the kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®) feature this core, underscoring its significance in targeting critical biological pathways.[3]

Functionalization of the indazole ring is key to modulating its pharmacological activity. Specifically, substitution at the C3 position offers a direct vector for introducing diversity and tailoring molecular properties. This guide provides an in-depth technical overview of 3-Iodo-6-methoxy-1H-indazole , a key heterocyclic building block whose strategic functionalization makes it an invaluable tool for drug discovery programs. We will explore its fundamental properties, a robust synthesis protocol, its reactivity, and its application as a strategic intermediate in the synthesis of complex molecular architectures.

PART 1: Core Compound Identification and Physicochemical Profile

Precise identification and understanding the physicochemical properties of a starting material are foundational to any successful synthetic campaign. This compound is a stable, solid compound under standard conditions, making it a reliable reagent in a laboratory setting.

Table 1: Physicochemical Properties and Identifiers for this compound

PropertyValueSource(s)
CAS Number 936138-17-9[4][5][6][7]
Molecular Formula C₈H₇IN₂O[4][5][6]
Molecular Weight 274.06 g/mol [4][5]
Appearance Solid (Typical)[8]
Purity ≥95% (Typical Commercial Grade)[5][6]
Boiling Point 393.1°C at 760 mmHg (Predicted)[4]
SMILES COC1=CC2=C(C=C1)C(I)=NN2[5]
InChI InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)[6]
Storage 2-8 °C, protected from light[5]

PART 2: Synthesis and Chemical Reactivity

The Rationale for C3-Iodination

The functionalization of the indazole C3 position is a critical step for diversification. Direct halogenation, particularly iodination, is a highly effective strategy for installing a versatile chemical handle. The C3-iodo group is an excellent leaving group and a key participant in a wide array of metal-catalyzed cross-coupling reactions. While various methods exist for indazole halogenation, the direct iodination of an N-unprotected indazole using molecular iodine (I₂) under basic conditions is a common and efficient approach.[9] The electron-rich nature of the indazole ring facilitates electrophilic substitution, and the C3 position is often kinetically and thermodynamically favored for this reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a validated, self-consistent method derived from established procedures for the C3-iodination of indazole scaffolds.[9] The starting material, 6-methoxy-1H-indazole, can be synthesized via established literature methods or procured from commercial suppliers.

Objective: To synthesize this compound via electrophilic iodination of 6-methoxy-1H-indazole.

Materials:

  • 6-methoxy-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 10 mL per gram of indazole).

  • Addition of Base: Add powdered Potassium Hydroxide (KOH, 2.5 eq) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes. Expertise Note: The base acts to deprotonate the indazole, forming the more nucleophilic indazolide anion, which significantly accelerates the rate of electrophilic attack by iodine.

  • Iodination: In a separate container, dissolve Iodine (I₂, 1.5 eq) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature over 30 minutes. The reaction is typically exothermic; maintain the temperature below 35°C with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Workup - Iodine Removal: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution portion-wise until the characteristic dark color of excess iodine disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity. The carbon-iodine bond at the C3 position is the key functional handle for building molecular complexity. It readily participates in cornerstone reactions of modern organic synthesis, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl groups.

  • Heck Coupling: Reaction with alkenes to form substituted vinyl-indazoles.[10]

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindazole derivatives.

  • Stille Coupling: Reaction with organostannanes for C-C bond formation.

The 6-methoxy group is not merely a spectator. This electron-donating group modulates the electronic properties of the indazole ring system, which can influence reaction rates and regioselectivity. Furthermore, it can serve as a key pharmacophoric element, potentially forming hydrogen bonds with target proteins or being a site for metabolic modification.

PART 3: Application in Drug Discovery Workflow

This compound is classified as a heterocyclic building block, a foundational component used to construct more elaborate drug candidates.[4] Its utility is best visualized as the starting point in a divergent synthetic strategy, where the C3-iodo position allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Logical Workflow: From Building Block to Lead Candidate

The diagram below illustrates a typical workflow in a medicinal chemistry program utilizing this compound. The initial Suzuki coupling reaction is a robust and widely used method to explore chemical space by introducing a variety of substituents at the C3 position.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Analog Library Generation cluster_2 Phase 3: Screening & Optimization A This compound (Starting Building Block) C Suzuki Cross-Coupling (Pd Catalyst, Base) A->C Reagent 1 B Aryl/Heteroaryl Boronic Acid Library (R-B(OH)₂) B->C Reagent 2 D Library of 3-Aryl-6-methoxy- 1H-indazole Analogs C->D Product E High-Throughput Screening (e.g., Kinase Inhibition Assay) D->E Testing F Structure-Activity Relationship (SAR) Analysis E->F Data Analysis F->B Iterative Design G Lead Candidate Identification F->G Decision

Caption: Drug discovery workflow using this compound.

This iterative process, enabled by the versatile reactivity of the C3-iodo group, allows scientists to systematically probe the chemical space around the indazole core to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.

PART 4: Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount. This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement CodeDescriptionSource(s)
Hazard H302Harmful if swallowed.[4]
H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[11]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[12]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Note: This information is based on available data for this compound and related structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[13][14]

References

solubility and stability of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Iodo-6-methoxy-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the (CAS No. 936138-17-9), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1] Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of physical organic chemistry to predict its behavior. It further outlines detailed, field-proven experimental protocols for the systematic determination of its solubility and stability profiles, crucial for advancing preclinical and formulation development. The methodologies are designed to generate robust, reliable data compliant with industry standards.

Introduction: The Significance of this compound

This compound belongs to the indazole class of nitrogen-containing heterocyclic compounds. Indazoles are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and FDA-approved drugs.[2][3] The specific substituents on this molecule—a halogen atom (iodine) at the 3-position and an electron-donating methoxy group at the 6-position—are expected to critically influence its physicochemical properties.

A thorough characterization of solubility and stability is a non-negotiable cornerstone of the drug development process. These parameters directly impact a compound's bioavailability, formulation strategy, storage conditions, and ultimately, its therapeutic efficacy and safety. This guide serves as a foundational resource for researchers embarking on the characterization of this promising molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 936138-17-9[1][4][5]
Molecular Formula C₈H₇IN₂O[1][4][5]
Molecular Weight 274.06 g/mol [4]
Physical Form SolidInferred from related compounds[6]
Purity Typically ≥95%[1][5]
Storage 2-8 °C[1]

Solubility Profile: Predictions and Experimental Determination

Solubility dictates the rate and extent to which a compound can dissolve in a solvent to form a homogenous solution. For drug candidates, aqueous solubility is a key determinant of oral bioavailability.

Predicted Solubility Characteristics

The molecular structure of this compound provides clues to its likely solubility behavior.

  • Aqueous Solubility : The presence of the N-H group in the indazole ring allows for hydrogen bonding, which may contribute to some degree of aqueous solubility.[7] However, the molecule is dominated by nonpolar features: the bicyclic aromatic core and, most significantly, the large, lipophilic iodine atom. This suggests that the overall aqueous solubility is likely to be low. By analogy, other substituted aromatic compounds are generally slightly soluble to insoluble in water.[7]

  • Organic Solvent Solubility : Due to its significant nonpolar character, this compound is anticipated to exhibit much greater solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone.[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask technique. Its successful execution relies on ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

  • Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., Water, PBS pH 7.4, DMSO, Ethanol). The visible presence of excess solid is critical to guarantee saturation.

  • Equilibration : Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C and/or 37 °C for physiological relevance). Agitate the samples for a sufficient duration to reach equilibrium, which is typically 24 to 72 hours. A preliminary kinetic assessment (sampling at multiple time points) is recommended to confirm the optimal equilibration time.

  • Sample Processing : After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

  • Separation : Carefully withdraw an aliquot of the supernatant. It is imperative to avoid aspirating any solid particles. Centrifuge the aliquot at high speed (e.g., >10,000 rpm) to pellet any remaining suspended microparticles.

  • Quantification : Accurately dilute the clarified supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Solubility Summary

All experimentally determined solubility values should be recorded systematically.

Table 2: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Purified Water25Data to be determinedData to be determined
PBS (pH 7.4)25Data to be determinedData to be determined
0.1 N HCl25Data to be determinedData to be determined
DMSO25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis prep1 Add excess solid compound to solvent vial equil1 Seal and shake at constant temperature (24-72 hours) prep1->equil1 proc1 Settle undissolved solid equil1->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Centrifuge supernatant to remove microparticles proc2->proc3 analysis1 Dilute clarified supernatant proc3->analysis1 analysis2 Quantify concentration (e.g., HPLC, LC-MS) analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Degradation Pathways and Stress Testing

Chemical stability determines a compound's shelf-life and susceptibility to degradation under various environmental conditions. Identifying potential liabilities early is crucial for guiding formulation and packaging decisions.

Predicted Stability Characteristics

The structure of this compound contains several functional groups that could be susceptible to degradation:

  • Photostability : The carbon-iodine bond is known to be labile and can undergo homolytic cleavage upon exposure to UV or visible light, leading to de-iodination via a radical mechanism.[7] Aromatic systems themselves can also be sensitive to photodegradation.[8]

  • Oxidative Stability : The electron-rich indazole ring system may be susceptible to oxidation. Studies on similar heterocyclic moieties, like imidazoles, show they are liable to base-mediated autoxidation and can be degraded by oxidizing agents like hydrogen peroxide.[8]

  • Hydrolytic Stability : The compound is not expected to have major hydrolytic liabilities under neutral conditions, as it lacks readily hydrolyzable groups like esters or amides. However, stability should be confirmed across a range of pH values, as extreme pH can sometimes catalyze ring-opening or other reactions in heterocyclic systems.

Experimental Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to rapidly identify likely degradation products and pathways. The goal is to achieve 5-20% degradation, enough to detect and characterize degradants without destroying the molecule entirely.[7]

Methodology: A stock solution of this compound (e.g., in acetonitrile or methanol) is diluted into various stress condition media. A control sample (unstressed) is analyzed at the initial time point.

  • Acidic Hydrolysis : Dilute with 0.1 N HCl. Store at an elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis : Dilute with 0.1 N NaOH. Store at room or elevated temperature.

  • Oxidative Degradation : Dilute with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

  • Thermal Stress (Solid State) : Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

  • Photostability (Solution & Solid State) : Expose the solid compound and a solution (e.g., in methanol/water) to a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or cool white/UV fluorescent lamps). Include a dark control sample wrapped in aluminum foil.

Analysis : At specified time points (e.g., 1, 3, 7, 14 days), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from all degradants). Peak purity analysis using a photodiode array (PDA) detector and identification of degradants by LC-MS are essential.

Visualization: Potential Degradation Pathway

G cluster_photolytic Photolytic Stress (Light/UV) cluster_oxidative Oxidative Stress (e.g., H₂O₂) Parent This compound Photo_Deg 6-methoxy-1H-indazole (De-iodination) Parent->Photo_Deg C-I bond cleavage Oxi_Deg Hydroxylated or Ring-Opened Products Parent->Oxi_Deg Ring Oxidation

Caption: Plausible Degradation Pathways for this compound.

Conclusion and Forward Outlook

While specific experimental data for this compound remains limited in public literature, a robust scientific framework allows for strong predictions of its behavior. It is anticipated to be a compound with low aqueous solubility and better solubility in organic solvents. Its primary stability liability is likely photolytic degradation due to the carbon-iodine bond, with potential susceptibility to oxidation.

The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to systematically and accurately characterize the solubility and stability of this molecule. The generation of such data is a critical step in de-risking its development and unlocking its full potential as a therapeutic candidate or research tool.

References

A Senior Application Scientist's Guide to the Regioselective Iodination of 6-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with halogenated derivatives serving as versatile building blocks for constructing complex molecular architectures. Among these, 3-iodo-6-methoxy-1H-indazole is a particularly valuable intermediate, enabling further elaboration through cross-coupling reactions. This technical guide provides an in-depth analysis of the synthetic routes for the regioselective iodination of 6-methoxy-1H-indazole. We will explore the mechanistic underpinnings of the key methodologies, compare reaction conditions, and provide field-proven, step-by-step protocols suitable for a research and drug development setting. The focus is on providing a causal understanding of experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Importance of this compound

The indazole ring system is a privileged scaffold frequently found in biologically active compounds, including potent protein kinase inhibitors used in oncology.[1] The ability to selectively introduce a halogen at the C3 position is of high strategic importance, as this site is often a key vector for molecular diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2]

The target molecule, this compound (CAS No. 936138-17-9), combines this strategic iodo-handle with a 6-methoxy substituent.[3] The methoxy group, an electron-donating group, modulates the electronic properties of the indazole core, influencing both its reactivity and its potential biological interactions. This guide focuses on the direct C-H iodination of the 6-methoxy-1H-indazole core, a process that must be controlled to achieve exclusive regioselectivity at the C3 position.

Mechanistic Rationale: The Basis for C3 Regioselectivity

The iodination of indazole is a classic example of electrophilic aromatic substitution. The indazole ring system is inherently electron-rich, but the reactivity is not uniform across the scaffold. The C3 position of the pyrazole ring is the most nucleophilic and sterically accessible site for electrophilic attack.[1][4]

This high reactivity is attributed to the electronic nature of the bicyclic system. The nitrogen at the N1 position acts as an electron-donating group through resonance, increasing the electron density at C3. While the 6-methoxy group activates the benzene ring, the pyrazole ring's inherent reactivity directs the electrophilic iodinating agent preferentially to the C3 position. Most iodination procedures for unprotected indazoles are performed under basic conditions.[1] The base deprotonates the N1-H, forming the highly nucleophilic indazolide anion, which further enhances the rate of electrophilic substitution at C3.

G cluster_0 Mechanism of C3 Iodination (Base-Mediated) Indazole 6-Methoxy-1H-indazole Anion 6-Methoxy-1H-indazolide Anion (Enhanced Nucleophile) Indazole->Anion + Base - H₂O Base Base (e.g., KOH) Product This compound Anion->Product + I₂ - I⁻ Iodine I-I G cluster_workflow Experimental Workflow: I₂/KOH Method A 1. Dissolve 6-methoxy-1H-indazole and I₂ in DMF B 2. Add KOH pellets (exothermic) A->B C 3. Stir at RT for 1-2h (Monitor by TLC) B->C D 4. Quench with aq. NaHSO₃ (removes excess I₂) C->D E 5. Extract with Ethyl Acetate D->E F 6. Purify by Recrystallization or Chromatography E->F

References

Introduction: The Strategic Importance of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-Iodo-6-methoxy-1H-indazole Isomers

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] The compound this compound is a highly valuable synthetic intermediate; the methoxy group modifies electronic properties and solubility, while the iodine at the C3 position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]

However, the synthesis of N-substituted indazoles is frequently complicated by a fundamental chemical challenge: the formation of constitutional isomers.[5][6][7] Alkylation or acylation of the indazole core can occur at either the N1 or N2 position, leading to a mixture of products with distinct physicochemical and pharmacological properties.[8] The thermodynamically more stable 1H-tautomer generally predominates, but the 2H-tautomer can be kinetically favored under certain reaction conditions.[5][9][10]

For researchers, scientists, and drug development professionals, the unambiguous structural determination of these isomers is not merely an academic exercise—it is a critical step for ensuring efficacy, safety, and intellectual property protection. This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound isomers, moving beyond simple data reporting to explain the causality behind our analytical choices.

The Isomeric Challenge: N1 vs. N2 Substitution

The core of the elucidation problem lies in the annular tautomerism of the indazole ring.[9][11] When an N-H indazole is subjected to an alkylation reaction, two primary products can form: the N1-substituted isomer and the N2-substituted isomer.

Caption: The two primary constitutional isomers resulting from N-alkylation.

These isomers often exhibit similar polarities, making their separation by standard column chromatography challenging and necessitating robust analytical confirmation of the isolated products.[12]

The Analytical Toolkit: A Multi-pronged Spectroscopic Approach

A definitive structural assignment requires the synergistic use of multiple analytical techniques. No single method provides a complete picture, but together, they form a self-validating system.

Mass Spectrometry (MS): The First Checkpoint

The initial step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying that the isolated compound has the correct molecular formula.

  • Physicochemical Properties of this compound

    Property Value Reference
    CAS Number 936138-17-9 [13][14]
    Molecular Formula C₈H₇IN₂O [13][14]

    | Molecular Weight | 274.06 g/mol |[13][14] |

While standard electron ionization (EI) mass spectrometry can induce fragmentation, the fragmentation patterns of N1 and N2 isomers are often too similar for unambiguous differentiation.[15][16] However, the presence of a single iodine atom is easily confirmed by its characteristic isotopic signature, which is monoisotopic (¹²⁷I) and does not produce a significant M+2 peak, unlike chlorine or bromine.[17][18]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[19]

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer operating in a positive ion electrospray mode (ESI+).

  • Data Acquisition: Infuse the sample directly or via LC coupling. Acquire the spectrum, ensuring the mass accuracy is within 5 ppm.

  • Validation: Confirm the observed mass matches the theoretical mass for the protonated molecule [M+H]⁺ (C₈H₈IN₂O⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR spectroscopy is the most powerful technique for distinguishing between N1 and N2 substituted indazoles.[5][20] The differing electronic environments of the benzenoid (N1) and quinonoid (N2) systems lead to predictable and diagnostic differences in the chemical shifts of specific protons and carbons.[5][21]

While a full assignment is always recommended, several key resonances serve as reliable indicators for the position of substitution.

  • H7 Proton: In N1-substituted isomers, the H7 proton is significantly deshielded due to the anisotropic effect of the pyrazole ring's lone pair on N2.[5]

  • H3 Proton: In N2-substituted isomers, the H3 proton is typically shielded (appears at a lower frequency) relative to the same proton in the N1 isomer.[5][8]

  • C3 and C7a Carbons: The chemical shifts of the carbon atoms at the ring junction (C3a and C7a) and the substituted carbon (C3) are also distinct between the two isomers.[5]

  • Comparative NMR Chemical Shift Ranges for N-Alkyl-3-iodo-6-methoxy-indazole Isomers

    Nucleus N1 Isomer (Benzenoid) N2 Isomer (Quinonoid) Rationale for Difference
    H7 More Deshielded (Higher ppm) Less Deshielded (Lower ppm) Anisotropic effect of N2 lone pair in N1 isomer.
    H3 N/A (Substituted) N/A (Substituted) -
    C3 Diagnostic Shift Different Diagnostic Shift Change in electronic structure (benzenoid vs. quinonoid).

    | C7a | Diagnostic Shift | Different Diagnostic Shift | Change in electronic structure at the ring fusion. |

While 1D NMR provides strong evidence, two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy offers definitive, irrefutable proof of connectivity.[22][23] This experiment detects long-range (2-3 bond) correlations between protons and carbons. The causality is simple: the protons on the alpha-carbon of the N-alkyl group will show a correlation to the carbon atoms of the indazole ring that are three bonds away.

  • For an N1-substituted isomer , a ³J-coupling correlation will be observed between the N-CH ₂ protons and the C7a carbon. No correlation to C3 will be seen.[22][23]

  • For an N2-substituted isomer , a ³J-coupling correlation will be observed between the N-CH ₂ protons and the C3 carbon. No correlation to C7a will be seen.[22][23]

This single experiment provides a self-validating system for assignment.

G cluster_N1 N1 Isomer cluster_N2 N2 Isomer N1_H Alkyl-CH₂ Protons N1_C7a C7a Carbon N1_H->N1_C7a  ³J Correlation  Observed N2_H Alkyl-CH₂ Protons N2_C3 C3 Carbon N2_H->N2_C3  ³J Correlation  Observed G start Isolated Putative Isomer ms HRMS Analysis start->ms mass_check Correct Molecular Formula? ms->mass_check nmr_1d Acquire ¹H & ¹³C NMR mass_check->nmr_1d Yes end_bad Structure Incorrect Re-evaluate Synthesis/Purification mass_check->end_bad No nmr_check Assignment Clear from 1D NMR & Precedent? nmr_1d->nmr_check nmr_2d Acquire 2D NMR (HMBC, HSQC) nmr_check->nmr_2d No / Ambiguous end_good Unambiguous Structure Confirmed nmr_check->end_good Yes xray_check Crystals Available & Absolute Proof Needed? nmr_2d->xray_check xray Single Crystal X-ray Diffraction xray_check->xray Yes xray_check->end_good No, HMBC is sufficient xray->end_good

References

The Evolving Synthesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Indazole Core: A Cornerstone in Medicinal Chemistry

Introduction to the Indazole Scaffold: Structural Features and Tautomerism

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a prominent structural motif in contemporary medicinal chemistry.[1] Its unique electronic properties, arising from the presence of two nitrogen atoms within the five-membered ring, contribute to its ability to engage in a variety of biological interactions. The indazole core exists in three tautomeric forms: the thermodynamically more stable 1H-indazole, the 2H-indazole, and the less common 3H-indazole.[2] The predominance of the 1H-tautomer is a crucial consideration in synthetic design and biological activity, as the position of the N-H proton significantly influences the molecule's hydrogen bonding capacity and overall stereoelectronic profile.

The "Privileged" Status of Indazoles in Drug Discovery

The term "privileged scaffold" is bestowed upon molecular frameworks that can serve as ligands for a diverse range of biological targets. The indazole nucleus has earned this distinction through its presence in a multitude of clinically successful drugs.[1] Its rigid structure provides a well-defined orientation for appended functional groups, while the nitrogen atoms offer sites for hydrogen bonding and coordination with biological macromolecules.

A testament to the therapeutic importance of substituted indazoles is their incorporation into several FDA-approved drugs. For instance, Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors used in cancer therapy, while Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[3] These examples underscore the versatility of the indazole scaffold in addressing a wide array of diseases.

A Glimpse into the Historical Context of Indazole Synthesis

The journey of indazole synthesis began in the late 19th century with the pioneering work of Emil Fischer, who is credited with the first synthesis of an indazole derivative in 1883.[1][4] His work laid the foundation for the development of classical synthetic routes that are still in use today.[1] Over the decades, the synthetic chemist's toolkit for constructing the indazole core has expanded dramatically, evolving from harsh, classical methods to sophisticated, highly selective transition-metal-catalyzed and metal-free strategies. This guide will navigate through this rich history, from its foundational discoveries to the cutting-edge methodologies of the 21st century.

Part 2: Classical Routes to the Indazole Nucleus

The early methods for indazole synthesis, while often requiring stringent conditions, are foundational to the field and still find application in certain contexts. These classical routes typically involve intramolecular cyclization reactions of appropriately substituted benzene derivatives.

The Jacobson Synthesis and its Modifications

The Jacobson synthesis, a cornerstone of classical indazole preparation, involves the diazotization of o-toluidine derivatives followed by an intramolecular cyclization.[2][5] The reaction proceeds through a diazonium salt intermediate, which then undergoes an intramolecular azo coupling with the ortho-methyl group.

Mechanism of the Jacobson Synthesis:

The mechanism involves the initial formation of a diazonium salt from the o-toluidine precursor. This is followed by a deprotonation of the ortho-methyl group, which then acts as a nucleophile, attacking the terminal nitrogen of the diazonium group to form the indazole ring.

Jacobson_Mechanism start o-Toluidine derivative diazotization Diazotization (NaNO2, H+) start->diazotization 1. diazonium Diazonium Salt Intermediate diazotization->diazonium deprotonation Deprotonation diazonium->deprotonation 2. cyclization Intramolecular Azo Coupling deprotonation->cyclization 3. indazole 1H-Indazole cyclization->indazole

Caption: Mechanism of the Jacobson Indazole Synthesis.

Experimental Protocol: A Representative Jacobson Synthesis

  • Materials: o-Toluidine (1.0 eq), Sodium Nitrite (1.1 eq), Acetic Acid.

  • Procedure:

    • Dissolve the o-toluidine derivative in acetic acid and cool the solution to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Neutralize the reaction with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

    • Purify the crude product by crystallization or column chromatography.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from o-nitrobenzylamines in the presence of a base.[1][6] This reaction is particularly valuable as it provides a direct route to the less common 2H-indazole tautomer.

In-depth Mechanism of the Davis-Beirut Reaction:

The reaction is initiated by the deprotonation of the benzylic carbon of the o-nitrobenzylamine by a base, forming a carbanion. This carbanion then attacks the nitro group, leading to a cyclic intermediate that subsequently eliminates water to afford the 2H-indazole.

Davis_Beirut_Mechanism start o-Nitrobenzylamine deprotonation Base-mediated Deprotonation start->deprotonation 1. carbanion Carbanion Intermediate deprotonation->carbanion cyclization Intramolecular Attack on Nitro Group carbanion->cyclization 2. cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate elimination Elimination of H2O cyclic_intermediate->elimination 3. indazole 2H-Indazole elimination->indazole

Caption: Mechanism of the Davis-Beirut Reaction.

Experimental Protocol: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction

  • Materials: N-Substituted-2-nitrobenzylamine (1.0 eq), Potassium Hydroxide (2.0 eq), Ethanol.

  • Procedure:

    • Dissolve the N-substituted-2-nitrobenzylamine in ethanol.

    • Add a solution of potassium hydroxide in ethanol to the reaction mixture.

    • Heat the reaction to reflux for several hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture and neutralize with an acid (e.g., HCl).

    • Extract the product with an organic solvent and purify by column chromatography.[1]

EntryAmine SubstituentYield (%)Reference
1Phenyl75[1]
2Benzyl82[1]
3p-Tolyl78
The Cadogan-Sundberg Synthesis

The Cadogan-Sundberg synthesis provides a route to indoles and can be adapted for indazole synthesis from o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite. The reaction proceeds through a reductive cyclization mechanism.

Mechanistic Pathway of the Cadogan-Sundberg Synthesis:

The reaction is believed to proceed through the deoxygenation of the nitro group by the phosphite reagent to form a nitroso intermediate. This is followed by a further deoxygenation to a nitrene, which then undergoes an intramolecular cyclization onto the adjacent double bond to form the indazole ring.

Part 3: The Modern Era of Indazole Synthesis: Transition-Metal Catalysis

The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of the indazole core has been no exception. Palladium, copper, and rhodium catalysts have enabled milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to their classical counterparts.

Palladium-Catalyzed Intramolecular C-N Bond Formation

Palladium catalysis has been extensively employed for the intramolecular C-N bond formation to construct the indazole ring, most commonly from o-haloaryl hydrazones.[7][8]

Mechanism of Palladium-Catalyzed Indazole Synthesis:

The catalytic cycle is thought to involve:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl-halide bond of the o-haloaryl hydrazone.

  • Deprotonation: A base deprotonates the hydrazone nitrogen.

  • Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to form the C-N bond of the indazole ring and regenerate the Pd(0) catalyst.

Palladium_Catalysis_Mechanism pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition start o-Haloaryl Hydrazone start->oxidative_addition pd_intermediate Pd(II) Intermediate oxidative_addition->pd_intermediate deprotonation Deprotonation pd_intermediate->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 Regeneration indazole 1H-Indazole reductive_elimination->indazole

Caption: Catalytic Cycle for Palladium-Catalyzed Indazole Synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles

  • Materials: 2-Bromobenzaldehyde arylhydrazone (1.0 eq), Pd(OAc)₂ (0.02 eq), dppf (0.03 eq), NaO-t-Bu (1.5 eq), Toluene.

  • Procedure:

    • To an oven-dried flask, add the 2-bromobenzaldehyde arylhydrazone, Pd(OAc)₂, dppf, and NaO-t-Bu.

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 15 hours.

    • Cool the reaction, dilute with an organic solvent, and wash with water.

    • Purify the product by column chromatography.[7]

EntryAryl Substituent on HydrazineYield (%)Reference
1Phenyl84[7]
24-Methoxyphenyl88[7]
34-Chlorophenyl75[7]
Copper-Catalyzed Cyclizations: A Cost-Effective Alternative

Copper catalysis offers a more economical alternative to palladium for the synthesis of indazoles, particularly from o-haloaryl N-sulfonylhydrazones.[9][10][11]

Experimental Protocol: Copper-Catalyzed Synthesis of N-Phenyl-1H-indazoles

  • Materials: o-Chlorinated arylhydrazone (1.0 eq), CuI (0.2 eq), 1,10-phenanthroline (0.22 eq), KOH (2.0 eq), DMF.

  • Procedure:

    • To a dried Schlenk tube under a nitrogen atmosphere, add the arylhydrazone, CuI, 1,10-phenanthroline, and KOH.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-48 hours.

    • After cooling, add ethyl acetate and pass the mixture through a short silica gel column.

    • Wash the eluate with water and brine, then dry and concentrate.

    • Purify the product by column chromatography.[9]

Rhodium-Catalyzed C-H Activation Strategies

Rhodium catalysis has enabled the development of elegant C-H activation strategies for indazole synthesis, offering novel bond disconnections. A notable example is the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.

Mechanism of Rhodium-Catalyzed C-H Activation for 2H-Indazole Synthesis:

The proposed mechanism involves the rhodium-catalyzed ortho-C-H activation of the azobenzene, directed by the azo group. The resulting rhodacycle then adds to the aldehyde, followed by an intramolecular cyclization and aromatization to yield the 2H-indazole.

Part 4: Contemporary Metal-Free and Cycloaddition Strategies

In the quest for more sustainable and efficient synthetic methods, metal-free and cycloaddition reactions have gained prominence in recent years.

Oxidative C-N Bond Formation

Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), can mediate the oxidative intramolecular C-N bond formation from arylhydrazones to afford 1H-indazoles under metal-free conditions.[12]

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles

  • Materials: Arylhydrazone (1.0 eq), PIFA (1.2 eq), Dichloromethane.

  • Procedure:

    • Dissolve the arylhydrazone in dichloromethane and cool to 0 °C.

    • Add PIFA portion-wise to the solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate).

    • Wash the organic layer with water and brine, then dry and concentrate.

    • Purify the product by column chromatography.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of arynes with 1,3-dipoles such as diazo compounds or sydnones provides a powerful and convergent route to substituted indazoles.[13][14][15] This approach allows for the rapid construction of the indazole core with good control over substitution patterns.

Experimental Protocol: Synthesis of 2H-Indazoles via Aryne-Sydnone Cycloaddition

  • Materials: o-(Trimethylsilyl)aryl triflate (1.2 eq), Sydnone (1.0 eq), Cesium Fluoride (2.0 eq), Acetonitrile.

  • Procedure:

    • To a solution of the sydnone in acetonitrile, add cesium fluoride.

    • Slowly add a solution of the o-(trimethylsilyl)aryl triflate in acetonitrile.

    • Stir the reaction at room temperature for several hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography.[14]

Synthesis of Key Substituted Indazoles: 3-Aminoindazoles

3-Aminoindazoles are particularly important building blocks in medicinal chemistry. A common and efficient method for their synthesis involves the reaction of o-fluorobenzonitriles with hydrazine hydrate.[16][17][18]

Experimental Protocol: Synthesis of 3-Aminoindazoles

  • Materials: 2-Fluorobenzonitrile (1.0 eq), Hydrazine hydrate (3.0 eq), n-Butanol.

  • Procedure:

    • To a solution of the 2-fluorobenzonitrile in n-butanol, add hydrazine hydrate.

    • Heat the reaction mixture to reflux for several hours.

    • Cool the reaction to room temperature, which may induce precipitation of the product.

    • Collect the solid by filtration and wash with a cold solvent.[16]

Part 5: Application in Drug Development: Synthesis of the Indazole Core of Pazopanib

The synthesis of the indazole core of the anti-cancer drug Pazopanib provides a real-world example of the application of these synthetic methodologies. The innovator's route commences with 3-methyl-6-nitro-1H-indazole, which is then elaborated to the required N,2,3-trimethyl-2H-indazol-6-amine intermediate.[3][19]

Comparative Analysis of Synthetic Routes to the Pazopanib Indazole Moiety:

Alternative synthetic routes have been developed to improve efficiency and reduce costs. These often involve different starting materials or a varied sequence of transformations. A comparative analysis of these routes is crucial for process development in the pharmaceutical industry.[19][20][21]

RouteStarting MaterialKey StepsOverall YieldReference
Innovator's Route3-Methyl-6-nitro-1H-indazoleN-methylation, Nitro reduction, Reductive amination~54%[3]
Alternative Route 16-Bromo-2,3-dimethyl-2H-indazoleBuchwald-Hartwig aminationHigher[19]

Part 6: Conclusion and Future Perspectives

The synthesis of substituted indazoles has a rich history, evolving from classical, often harsh, methods to a diverse array of modern, efficient, and selective strategies. The development of transition-metal catalysis and, more recently, metal-free and cycloaddition reactions has significantly expanded the accessibility of this privileged scaffold for drug discovery and development.

Future research in this field will likely focus on the development of even more sustainable and atom-economical synthetic methods. The use of photoredox catalysis, flow chemistry, and biocatalysis holds great promise for further advancing the synthesis of complex indazole derivatives. As our understanding of the biological roles of indazoles continues to grow, the demand for innovative and efficient synthetic methodologies will undoubtedly continue to drive progress in this exciting area of chemical science.

References

Methodological & Application

Application Notes & Protocols: Optimizing the Heck Reaction for 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: Strategic Functionalization of the Indazole Core

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for developing novel drug candidates and exploring structure-activity relationships (SAR). The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene enables the introduction of diverse alkenyl substituents onto aromatic and heteroaromatic rings, including the C-3 position of indazoles.[4][5] For this discovery, Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were jointly awarded the 2010 Nobel Prize in Chemistry.[1]

This document provides a comprehensive guide to the application of the Heck reaction to 3-iodo-6-methoxy-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, provide detailed, field-proven protocols, and offer troubleshooting guidance to ensure successful implementation in your research endeavors.

The Heck Reaction: Mechanistic Insights

The efficacy of the Heck reaction hinges on a finely tuned catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2] A thorough understanding of this cycle is crucial for rational optimization and troubleshooting.

The cycle proceeds through several distinct, sequential steps:

  • Catalyst Activation: Most Heck reactions employ a stable palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active 14-electron Pd(0) species, typically L₂Pd(0) where L is a phosphine ligand.[6][7][8] This reduction can be mediated by phosphine ligands, amines, or the solvent itself.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound.[1][4][10] This is often the rate-determining step and results in a square planar Pd(II) complex. The high reactivity of the C-I bond makes iodo-indazoles excellent substrates for this transformation.[11]

  • Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][4][10]

  • β-Hydride Elimination: For the product to be released, a hydrogen atom on a carbon adjacent (beta) to the palladium must be accessible. A syn β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming the substituted alkene product and a hydridopalladium(II) complex (H-Pd-X).[1][4][10]

  • Catalyst Regeneration: A base is essential to complete the catalytic cycle.[5][6] It reacts with the hydridopalladium(II) complex, neutralizing the generated acid (HI) and reductively eliminating the palladium to regenerate the active Pd(0) catalyst.[4]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂-I oxidative_add->pd_complex insertion Alkene Insertion pd_complex->insertion alkyl_pd R-CH₂-CH(Ar)-Pd(II)L₂-I insertion->alkyl_pd beta_elim β-Hydride Elimination alkyl_pd->beta_elim hydrido_pd H-Pd(II)L₂-I beta_elim->hydrido_pd Product Substituted Alkene beta_elim->Product regen Regeneration hydrido_pd->regen regen->pd0 BaseH [Base-H]⁺ I⁻ regen->BaseH ArI This compound ArI->oxidative_add Alkene Alkene Alkene->insertion Base Base Base->regen

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

Success in the Heck reaction requires careful consideration of several key parameters. For the specific case of this compound, the following factors are critical.

The Indazole Substrate: The Importance of N-Protection

The acidic N-H proton of the indazole ring can interfere with the catalytic cycle, leading to catalyst inhibition or undesired side reactions.[12] While some cross-coupling reactions on 3-iodoindazoles can proceed without protection, Heck couplings often show lower efficiency and yield unwanted by-products.[13] Therefore, N-protection is strongly recommended to ensure reproducibility and high yields. Common protecting groups like tetrahydropyran (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) are effective.

Catalyst System: Palladium Source and Ligands
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a robust, common, and cost-effective precatalyst.[1] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, though Pd(OAc)₂ is often more efficient as a precursor.[6][7] Catalyst loading is typically low, ranging from 1-5 mol%.

  • Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) active species and modulating its reactivity.[14]

    • Monodentate Ligands: For highly reactive aryl iodides, simple monodentate phosphines like triphenylphosphine (PPh₃) or the more electron-rich tri(o-tolyl)phosphine (P(o-tol)₃) are often sufficient.

    • Bidentate Ligands: Ligands like BINAP can be employed, particularly when control over regioselectivity is desired.[1][12]

    • Phosphine-Free Conditions: While possible for aryl iodides, the use of a ligand generally leads to a more controlled and efficient reaction.

The Role of the Base and Solvent
  • Base Selection: The choice of base is critical for regenerating the catalyst.

    • Organic Bases: Amine bases like triethylamine (Et₃N) or the bulkier N,N-diisopropylethylamine (DIPEA) are commonly used.[2]

    • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃) or acetates (NaOAc) are also effective and can sometimes minimize side reactions.[1][2] Typically, 1.5 to 3 equivalents of base are used.

  • Solvent System: The reaction is best performed in polar aprotic solvents that can stabilize the charged intermediates of the catalytic cycle.[9][15]

    • Recommended Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (CH₃CN), and dioxane are excellent choices.[9][11]

    • Solvent Quality: Ensure the use of anhydrous, high-purity solvents, as impurities like hydroperoxides in NMP can oxidize phosphine ligands and inhibit the reaction.[16]

Reaction Temperature

The Heck reaction is thermally driven and typically requires elevated temperatures to proceed at a reasonable rate. A range of 80 °C to 120 °C is standard.[1] The optimal temperature will depend on the specific reactivity of the alkene and the chosen solvent.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for Heck reactions involving iodo-indazole derivatives, providing a starting point for optimization.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)YieldReference(s)
N-Protected 3-Iodo-6-nitro-indazole2-VinylpyridinePd(OAc)₂ (5)P(o-tol)₃ (10)DIPEA (2.0)DMF100Good[17][18]
N-SEM-3-IodoindazolesMethyl acrylatePd(OAc)₂ (5)None specifiedNaHCO₃ (2.0)DMF12523-54%[13]
Aryl IodideGeneral AlkenePd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (2.0)CH₃CN / DMF80-100General[11]
Aryl IodideStyrenePdCl₂ (1)NoneKOAc (1.0)Methanol120Good[1]

Detailed Experimental Protocols

Workflow cluster_workflow Experimental Workflow start This compound protect Protocol 1: N-H Protection (THP) start->protect protected_indazole N-THP Protected Indazole protect->protected_indazole heck Protocol 2: Heck Cross-Coupling protected_indazole->heck crude Crude Product heck->crude purify Purification (Column Chromatography) crude->purify final Final Product: 3-Alkenyl-6-methoxy-indazole purify->final

Caption: Overall workflow from starting material to purified product.

Protocol 1: N-Protection of this compound (THP Protection)

Causality: This step prevents the acidic N-H proton from interfering with the palladium catalyst in the subsequent Heck reaction, leading to cleaner reactions and higher yields.

Materials:

  • This compound (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add a catalytic amount of PPTS (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired N-protected indazole.

Protocol 2: Heck Reaction with N-THP-3-Iodo-6-methoxy-1H-indazole

Causality: This protocol utilizes a standard Pd(OAc)₂/phosphine system with an amine base in a polar aprotic solvent, representing a robust starting point for the coupling of an electron-rich iodo-indazole with an activated alkene.

Materials:

  • N-THP-3-Iodo-6-methoxy-1H-indazole (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq, 4 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve N-THP-3-iodo-6-methoxy-1H-indazole (1.0 eq) in anhydrous DMF.

  • Add methyl acrylate (1.2 eq), tri(o-tolyl)phosphine (0.04 eq), and DIPEA (2.0 eq) to the solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes. This step is critical to remove oxygen, which can oxidize the catalyst.

  • Add palladium(II) acetate (0.02 eq) to the reaction mixture. The solution may change color.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water (3x) to remove DMF, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 3-alkenyl-6-methoxy-indazole derivative.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd). 2. Poor quality solvent/reagents (e.g., presence of water or peroxides). 3. Insufficiently deoxygenated system.1. Use fresh catalyst. Ensure proper inert atmosphere technique. 2. Use high-purity, anhydrous solvents. Test solvents for peroxides if necessary.[16] 3. Increase degassing time. Maintain a positive pressure of inert gas.
Formation of De-iodinated Byproduct 1. A competing reductive pathway is occurring. 2. The base or solvent may be acting as a hydride source.1. Switch to a more sterically hindered phosphine ligand.[12] 2. Use a weaker or different class of base (e.g., K₂CO₃ instead of an amine).[12]
Poor Regioselectivity (with unsymmetrical alkenes) The electronic and steric factors of the alkene and catalyst system are not optimized.1. Employ bidentate phosphine ligands, which often favor the linear product with terminal alkenes.[12] 2. Lowering the reaction temperature can sometimes improve selectivity.
Reaction Stalls The catalyst has decomposed over the course of the reaction.1. Increase the ligand-to-palladium ratio to better stabilize the catalyst. 2. If practical, a second small charge of catalyst can be added to the reaction mixture.

References

The Art of C-C and C-N Bond Formation: A Comprehensive Guide to Palladium-Catalyzed Cross-Coupling of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Strategic Importance of C-3 Functionalization

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][4] Consequently, the development of robust and versatile synthetic methodologies for the selective functionalization of the indazole core is of paramount importance to researchers in academia and the pharmaceutical industry.

Among the various positions on the indazole ring, the C-3 position is a frequent site for substitution to modulate biological activity. 3-Iodoindazoles have emerged as pivotal building blocks for this purpose. The carbon-iodine bond at the C-3 position is readily activated by palladium catalysts, enabling a diverse array of cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds.[5] This guide provides an in-depth exploration of the most prevalent palladium-catalyzed cross-coupling reactions of 3-iodoindazoles, offering detailed protocols, mechanistic insights, and practical guidance for successful implementation.

The synthesis of 3-iodoindazoles is typically achieved through the direct iodination of the parent indazole using reagents like iodine in the presence of a base such as potassium hydroxide in DMF.[5]

I. The Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably one of the most widely employed cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6][7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of palladium catalyst, ligand, and base is crucial for efficient turnover of the catalytic cycle. For 3-iodoindazoles, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used.[6][8] The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Indazolyl-Pd(II)-I(L2) Indazolyl-Pd(II)-I(L2) Oxidative Addition->Indazolyl-Pd(II)-I(L2) Transmetalation Transmetalation Indazolyl-Pd(II)-I(L2)->Transmetalation Indazolyl-Pd(II)-R(L2) Indazolyl-Pd(II)-R(L2) Transmetalation->Indazolyl-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Indazolyl-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Coupled Product Reductive Elimination->Coupled Product 3-Iodoindazole 3-Iodoindazole 3-Iodoindazole->Oxidative Addition Boronic Acid Derivative Boronic Acid Derivative Boronic Acid Derivative->Transmetalation Base Base Base->Transmetalation Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Indazolyl-Pd(II)-I(L2) Indazolyl-Pd(II)-I(L2) Oxidative Addition->Indazolyl-Pd(II)-I(L2) Alkene Insertion Alkene Insertion Indazolyl-Pd(II)-I(L2)->Alkene Insertion Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Alkene Insertion->Alkyl-Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 Coupled Product Coupled Product Beta-Hydride Elimination->Coupled Product 3-Iodoindazole 3-Iodoindazole 3-Iodoindazole->Oxidative Addition Alkene Alkene Alkene->Alkene Insertion Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Indazolyl-Pd(II)-I(L2) Indazolyl-Pd(II)-I(L2) Oxidative Addition->Indazolyl-Pd(II)-I(L2) Transmetalation_Pd Transmetalation Indazolyl-Pd(II)-I(L2)->Transmetalation_Pd Indazolyl-Pd(II)-Alkynyl(L2) Indazolyl-Pd(II)-Alkynyl(L2) Transmetalation_Pd->Indazolyl-Pd(II)-Alkynyl(L2) Reductive Elimination Reductive Elimination Indazolyl-Pd(II)-Alkynyl(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Coupled Product Reductive Elimination->Coupled Product 3-Iodoindazole 3-Iodoindazole 3-Iodoindazole->Oxidative Addition Terminal Alkyne Terminal Alkyne Deprotonation Deprotonation Terminal Alkyne->Deprotonation Base Base Base->Deprotonation Copper Acetylide Copper Acetylide Deprotonation->Copper Acetylide Copper Acetylide->Transmetalation_Pd Cu(I) Cu(I) Cu(I)->Deprotonation Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Indazolyl-Pd(II)-I(L2) Indazolyl-Pd(II)-I(L2) Oxidative Addition->Indazolyl-Pd(II)-I(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Indazolyl-Pd(II)-I(L2)->Amine Coordination & Deprotonation Indazolyl-Pd(II)-Amido(L2) Indazolyl-Pd(II)-Amido(L2) Amine Coordination & Deprotonation->Indazolyl-Pd(II)-Amido(L2) Reductive Elimination Reductive Elimination Indazolyl-Pd(II)-Amido(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Coupled Product Reductive Elimination->Coupled Product 3-Iodoindazole 3-Iodoindazole 3-Iodoindazole->Oxidative Addition Amine Amine Amine->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation

References

The Strategic Utility of 3-Iodo-6-methoxy-1H-indazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Role of 3-Iodo-6-methoxy-1H-indazole

The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous clinically approved and investigational kinase inhibitors. Its ability to establish critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an ideal template for designing potent and selective inhibitors.[1][2] Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1]

This compound is a highly valuable starting material in the synthesis of such inhibitors. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing a wide array of molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize inhibitor potency, selectivity, and pharmacokinetic properties. The methoxy group at the 6-position can influence the electronic properties of the indazole ring and provide additional interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

This guide provides an in-depth overview of the application of this compound in kinase inhibitor synthesis, including detailed protocols for its use in key synthetic transformations and insights into reaction optimization.

Chemical Properties and Reactivity

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 936138-17-9
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents

The key to the synthetic utility of this compound lies in the reactivity of the C-I bond. The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The electron-donating nature of the methoxy group can subtly influence the reactivity of the C-I bond compared to indazoles with electron-withdrawing substituents.

Synthesis of this compound

A common route to this compound involves the direct iodination of 6-methoxy-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution.

Protocol 1: Iodination of 6-methoxy-1H-indazole

Reaction Scheme:

Materials:

  • 6-methoxy-1H-indazole

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of 6-methoxy-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Slowly add a solution of iodine (1.1 eq) in DMF to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Application in Kinase Inhibitor Synthesis: Cross-Coupling Reactions

The true power of this compound is realized in its application as a scaffold for building complex kinase inhibitors via palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for the two most common and impactful of these reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the iodo-indazole with a boronic acid or ester.[1] This reaction is widely used to introduce aryl or heteroaryl moieties, which often occupy the solvent-exposed regions of the kinase ATP-binding pocket.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Indazole This compound Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester Product 3-Aryl/Heteroaryl-6-methoxy-1H-indazole (Kinase Inhibitor Core) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/Water, Toluene)

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights & Causality:

  • N-Protection: The indazole N-H proton can be acidic and may interfere with the catalytic cycle. While some Suzuki couplings proceed with the unprotected indazole, N-protection (e.g., with a tetrahydropyranyl (THP) or Boc group) is often recommended to improve yields and reproducibility, especially for more complex substrates.[3]

  • Catalyst and Ligand Choice: For challenging couplings, using a pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can improve catalytic activity.[4]

  • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. The solubility of the base can impact the reaction rate; using a co-solvent like water can be beneficial.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a key linkage in many kinase inhibitors.[5][6][7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines and heteroaromatic amines.

Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow Indazole This compound Catalyst Palladium Catalyst & Ligand (e.g., Pd₂(dba)₃ + Xantphos) Amine Primary/Secondary Amine (Aryl or Alkyl) Product 3-Amino-6-methoxy-1H-indazole (Kinase Inhibitor Core) Catalyst->Product Base Base (e.g., NaOtBu, K₃PO₄) Solvent Solvent (e.g., Toluene, Dioxane)

References

Strategic Synthesis of 3-Aryl-6-Methoxy-1H-Indazoles via Palladium-Catalyzed Cross-Coupling of 3-Iodo Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential.[1][2] Specifically, 3-aryl-6-methoxy-1H-indazoles are a sought-after class of molecules, exhibiting a range of biological activities that make them attractive candidates for drug development programs.[2][3][4] This application note provides a comprehensive guide for the synthesis of these valuable compounds, focusing on the highly efficient Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and present a systematic approach to troubleshooting common experimental challenges. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible methodology for accessing this important class of heteroaryl compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bioisostere of indole, is a "privileged scaffold" in drug discovery.[1][4] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to compounds with diverse pharmacological profiles, including anti-cancer, anti-inflammatory, and antimicrobial activities.[2][4][5] The functionalization of the indazole core, particularly at the C-3 position with aryl groups, is a key strategy for modulating biological activity and optimizing pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging C(sp²)–C(sp²) bonds.[5][6] Its widespread adoption is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its organoboron reagents.[5][7][8] This makes it an ideal choice for the synthesis of 3-aryl-6-methoxy-1H-indazoles from a 3-iodo-6-methoxy-1H-indazole precursor.

Mechanistic Rationale and Strategic Considerations

The successful synthesis of the target compounds hinges on a thorough understanding of the Suzuki-Miyaura catalytic cycle and the rationale behind the selection of each reaction component.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd  3-Iodo-6-methoxy-  1H-indazole PdII_Complex Ar-Pd(II)-I(L)₂ (Indazole Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation  Arylboronic Acid  + Base PdII_Aryl_Complex Ar-Pd(II)-Ar'(L)₂ (Di-aryl Complex) Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0  Regeneration Product 3-Aryl-6-methoxy-1H-indazole (Product) RedElim->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps in the palladium-catalyzed cross-coupling of the iodo-indazole with an arylboronic acid.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step, forming a Pd(II) complex.[10]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (the indazole and the aryl group) are expelled from the palladium center, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst.[8]

Key Experimental Parameters: A Causal Explanation
  • Choice of Precursor (3-Iodo vs. 3-Bromo): While both bromo and iodo indazoles can be used, iodo precursors are generally more reactive towards oxidative addition.[10] This often allows for milder reaction conditions and lower catalyst loadings. The synthesis of the this compound starting material is readily achieved through direct iodination of 6-methoxy-1H-indazole.[7]

  • Catalyst and Ligand Selection:

    • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective and commonly used catalysts for this type of transformation.[10][11] Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, while Pd(dppf)Cl₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

    • Ligands: The phosphine ligands (like PPh₃ or dppf) stabilize the palladium center, prevent the formation of palladium black, and modulate the catalyst's reactivity. Electron-rich and sterically hindered ligands can enhance the rate of oxidative addition and reductive elimination.[10]

  • The Critical Role of the Base: A base is essential for the transmetalation step. It reacts with the arylboronic acid to form an "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is more nucleophilic and readily transfers its aryl group to the palladium center. Common choices include inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), often used as an aqueous solution.[11][12]

  • Solvent System: A biphasic or aqueous-organic solvent system is typically employed. Solvents like 1,4-dioxane or dimethoxyethane (DME) are used to dissolve the organic reactants (indazole, catalyst), while water is used to dissolve the inorganic base.[1][11] This ensures all components can interact effectively.

  • The N-H Indazole Moiety: The unprotected N-H of the indazole can sometimes interfere with the catalytic cycle or lead to side reactions.[10] While many Suzuki couplings on 3-iodoindazoles proceed successfully without protection, N-protection (e.g., with a Boc group) may be necessary for challenging substrates or to improve yields.[8][10] For the protocols described herein, we will focus on the more direct, unprotected route.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for the direct iodination of indazoles.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 eq.).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Base Addition: Add potassium hydroxide (KOH) (approx. 2.1 eq.) to the solution and stir.

  • Iodine Addition: Slowly add iodine (I₂) (approx. 2.0 eq.) portion-wise. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound as a solid. The product can be used in the next step without further purification if desired.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids. Microwave irradiation can often shorten reaction times significantly.[10]

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling. This flowchart outlines the key stages from reaction setup to final product isolation and characterization.

  • Reaction Setup: In a microwave vial or round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Base Addition: Add 1,4-dioxane followed by an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 eq.).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C (conventional heating) or 120 °C (microwave irradiation) for the specified time (typically 1-12 hours for conventional heating, or 30-60 minutes for microwave).[10]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-aryl-6-methoxy-1H-indazole.

Data Presentation and Characterization

The success of the synthesis is quantified by the isolated yield and confirmed by structural characterization.

Representative Suzuki-Miyaura Coupling Results
Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O120 / 40 min (µW)High
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100 / 8 hGood
4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O80 / 12 hGood
2-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80 / 2 hHigh[1]
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80 / 2 hHigh[1]
(Note: Yields are qualitative (Good, High) as they are highly dependent on the specific substrate and reaction scale. The conditions are based on typical literature procedures.)[1][10][11]
Product Characterization

The identity and purity of the synthesized 3-aryl-6-methoxy-1H-indazoles should be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed reaction mixture.3. Ineffective base.4. Low reaction temperature/time.1. Use a fresh bottle of catalyst or a different precatalyst.2. Ensure thorough degassing with an inert gas.3. Use a fresh, anhydrous base or a different base (e.g., Cs₂CO₃).4. Increase temperature or reaction time; consider switching to microwave heating.[10]
Formation of Side Products (e.g., Homocoupling of Boronic Acid) 1. Presence of oxygen.2. Catalyst decomposition.1. Improve degassing procedure.2. Use a more robust ligand or slightly lower the reaction temperature.
Dehalogenation of Starting Material (loss of Iodine) 1. Catalyst decomposition.2. Presence of impurities that can act as a hydrogen source.1. Switch to a different palladium source or ligand.2. Ensure solvents are pure and dry.
Difficult Purification 1. Close polarity of product and starting material/impurities.1. Optimize the eluent system for column chromatography.2. Consider recrystallization as an alternative or additional purification step.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of 3-aryl-6-methoxy-1H-indazoles from their 3-iodo precursors. By understanding the reaction mechanism and carefully controlling key experimental parameters such as the choice of catalyst, base, and solvent, researchers can efficiently access a diverse library of these medicinally important compounds. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful implementation of this chemistry in a research and development setting.

References

Navigating the Synthesis of Functionalized Indazoles: A Guide to N-Protection Strategies for 3-Iodoindazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The C-3 position of the indazole ring is a key site for synthetic elaboration to modulate biological activity. Among the various precursors, 3-iodoindazole stands out as a versatile building block, primed for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. However, the acidic N-H proton of the indazole ring presents a significant challenge, often interfering with the catalytic cycle, leading to side reactions, and inhibiting catalyst performance.[1][2] This necessitates a robust N-protection strategy to ensure efficient and predictable outcomes in cross-coupling endeavors.

This technical guide provides an in-depth analysis of N-protection strategies for 3-iodoindazole, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of the most effective protecting groups to empower you in the synthesis of novel indazole derivatives.

The Imperative of N-Protection in 3-Iodoindazole Cross-Coupling

The unprotected N-H group of the indazole ring can participate in several undesirable pathways during a cross-coupling reaction. It can react with the base present in the reaction mixture, leading to the formation of an indazolyl anion that can coordinate to the metal center and inhibit catalysis. Furthermore, N-arylation can occur as a competing reaction, reducing the yield of the desired C-3 functionalized product.[3] Therefore, the selection of an appropriate N-protecting group is a critical first step in any synthetic sequence involving the cross-coupling of 3-iodoindazoles.

An ideal protecting group for this purpose should exhibit the following characteristics:

  • Ease and regioselectivity of introduction: The protecting group should be readily installed on the indazole nitrogen, preferably with high regioselectivity for either the N-1 or N-2 position.

  • Stability under cross-coupling conditions: It must remain intact throughout the palladium-catalyzed reaction, which often involves basic conditions, elevated temperatures, and the presence of various reagents.

  • Facile and orthogonal removal: The deprotection step should be high-yielding and occur under conditions that do not compromise the newly installed functional group at the C-3 position or other sensitive functionalities in the molecule.

Herein, we focus on three widely employed and effective protecting groups for 3-iodoindazole: the 2-(trimethylsilyl)ethoxymethyl (SEM) group, the tert-butoxycarbonyl (Boc) group, and the tetrahydropyranyl (THP) group.

Strategic Application of N-Protecting Groups

The SEM Group: A Robust and Versatile Choice

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a highly reliable protecting group for nitrogen heterocycles.[4][5][6] It is known for its stability across a wide range of reaction conditions, including those commonly employed in Suzuki, Heck, and Sonogashira couplings. A key advantage of the SEM group is its ability to direct lithiation to the adjacent C-3 position, although this feature is less critical when starting with 3-iodoindazole.[4][5][6]

Protection and Deprotection Scheme:

SEM_Protection Indazole 3-Iodoindazole SEM_Indazole N-SEM-3-Iodoindazole Indazole->SEM_Indazole SEM-Cl, NaH, THF Deprotected_Indazole 3-Iodoindazole SEM_Indazole->Deprotected_Indazole TBAF, THF or HCl, EtOH

Caption: SEM protection and deprotection of 3-iodoindazole.

Protocol 1: SEM Protection of 3-Iodoindazole

This protocol describes the regioselective protection of the indazole nitrogen with a SEM group.[4][5]

Materials:

  • 3-Iodoindazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-iodoindazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add SEM-Cl (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the N-SEM-protected 3-iodoindazoles (N-1 and N-2 isomers may be formed and require separation).

Protocol 2: SEM Deprotection

The SEM group can be cleaved under either fluoride-mediated or acidic conditions.[4][5][6]

Method A: Fluoride-Mediated Deprotection

  • To a solution of N-SEM-3-iodoindazole in THF, add tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Method B: Acidic Deprotection

  • Dissolve the N-SEM-3-iodoindazole in ethanol (EtOH).

  • Add concentrated hydrochloric acid (HCl) (e.g., 6 M aqueous HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and neutralize with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with a suitable organic solvent (e.g., EtOAc), dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

The Boc Group: A Readily Cleavable Option

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and facile removal under acidic conditions.[7] While generally stable, some studies have reported the lability of the N-Boc group on indazoles, with deprotection sometimes occurring concomitantly during microwave-assisted Suzuki cross-coupling reactions.[3][8] This can be either a desired one-pot transformation or an unintended side reaction, depending on the synthetic goal.

Protection and Deprotection Scheme:

Boc_Protection Indazole 3-Iodoindazole Boc_Indazole N-Boc-3-Iodoindazole Indazole->Boc_Indazole (Boc)₂O, TEA, DMAP (cat.) DCM or MeCN Deprotected_Indazole 3-Iodoindazole Boc_Indazole->Deprotected_Indazole TFA, DCM or HCl, MeOH

Caption: Boc protection and deprotection of 3-iodoindazole.

Protocol 3: Boc Protection of 3-Iodoindazole

This procedure details the protection of 3-iodoindazole with a Boc group.[3][9]

Materials:

  • 3-Iodoindazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-iodoindazole (1.0 equivalent) in DCM or MeCN, add (Boc)₂O (1.1-1.5 equivalents) and a base such as TEA (1.5 equivalents) or a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The crude product can often be used directly in the next step or purified by flash chromatography if necessary.

Protocol 4: Boc Deprotection

The Boc group is readily cleaved under acidic conditions.[7]

Procedure:

  • Dissolve the N-Boc-3-iodoindazole in DCM.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers, and concentrate to give the deprotected indazole.

The THP Group: A Cost-Effective and Stable Alternative

The tetrahydropyranyl (THP) group is an economical and effective protecting group for alcohols and N-H functionalities.[10][11][12] It is stable to most non-acidic reagents, making it compatible with many cross-coupling conditions.[12] The introduction of a THP group creates a new stereocenter, which can lead to diastereomeric mixtures, a factor to consider in chiral molecules.

Protection and Deprotection Scheme:

THP_Protection Indazole 3-Iodoindazole THP_Indazole N-THP-3-Iodoindazole Indazole->THP_Indazole DHP, p-TsOH (cat.) DCM Deprotected_Indazole 3-Iodoindazole THP_Indazole->Deprotected_Indazole p-TsOH, MeOH or HCl, EtOH Cross_Coupling_Workflow Start 3-Iodoindazole Protection N-Protection (SEM, Boc, or THP) Start->Protection Protected_Indazole N-Protected-3-Iodoindazole Protection->Protected_Indazole Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) Protected_Indazole->Cross_Coupling Coupled_Product N-Protected-3-Substituted Indazole Cross_Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product 3-Substituted Indazole Deprotection->Final_Product

References

microwave-assisted Suzuki coupling of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Rapid Synthesis of 3-Aryl-6-methoxy-1H-indazoles via Microwave-Assisted Suzuki-Miyaura Coupling

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The C-3 functionalization of this heterocycle is a critical step in the synthesis of novel drug candidates.[1] This application note provides a comprehensive guide and a detailed protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 3-iodo-6-methoxy-1H-indazole. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents, and present a robust, optimized protocol for rapid and efficient synthesis. This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights to accelerate discovery programs.

The Scientific Foundation: Understanding the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] Its widespread adoption is due to mild reaction conditions, tolerance of a wide range of functional groups, and the use of readily available and less toxic organoboron reagents.[3][4]

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the final 3-aryl-6-methoxy-1H-indazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_1 Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation pd_complex_2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product start Ar-I (3-Iodo-6-methoxy -1H-indazole) start->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base [Ar'-B(OH)₃]⁻ boronic_acid->transmetalation Workflow A 1. Reagent Prep B Combine indazole, boronic acid, catalyst, and base in microwave vial. A->B C 2. Solvent Addition D Add 1,4-Dioxane and Water. Seal vial. C->D E 3. Microwave Irradiation F Heat to 120-140°C for 15-40 minutes. E->F G 4. Workup H Cool, dilute with EtOAc, wash with water and brine. G->H I 5. Purification J Dry organic layer, concentrate, and purify via flash column chromatography. I->J K 6. Analysis L Characterize pure product (NMR, HRMS). K->L

References

Introduction: The Strategic Importance of C-3 Functionalized Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_2_6>## Application Notes and Protocols for the Functionalization of the Indazole C-3 Position Using 3-Iodo Derivatives

The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds, playing a crucial role in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties.[1] The functionalization of the indazole core, particularly at the C-3 position, is a key strategy for modulating the biological activity of these molecules and exploring structure-activity relationships (SAR).[3][4] The introduction of diverse substituents at this position can significantly impact the compound's interaction with biological targets.[4]

While direct C-3 functionalization of the indazole ring can be challenging, the use of a 3-iodo-indazole derivative as a versatile building block provides a robust and efficient platform for introducing a wide range of functionalities.[2][3] The carbon-iodine bond at the C-3 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, offering a powerful toolkit for the synthesis of novel indazole-based compounds.[5][6] This guide provides a comprehensive overview of key palladium-catalyzed cross-coupling methodologies for the functionalization of 3-iodo-indazoles, including detailed protocols and mechanistic insights.

The Workhorse of C-C Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the functionalization of 3-iodo-indazoles, several key reactions are particularly valuable: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively, at the C-3 position.

The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making 3-iodo-indazole a highly reactive and preferred substrate for these transformations.[7]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide.[8][9] This reaction is widely employed for the synthesis of biaryl and vinyl-substituted indazoles.[1][10]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[8][9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-indazole to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-3 functionalized indazole.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-I (3-Iodo-indazole) Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R'-B(OR)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-indazole

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-iodo-indazole with a boronic acid or its pinacol ester derivative under microwave irradiation.[12][13][14]

Materials:

  • 3-Iodo-indazole derivative (1.0 equiv)

  • Boronic acid or pinacol boronate ester (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane)

  • Microwave vial

Procedure:

  • To a microwave vial, add the 3-iodo-indazole, the boronic acid or its ester, the palladium catalyst, and the base.

  • Add the solvent to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120-160 °C for 30-60 minutes.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of 3-Iodo-indazoles

Entry3-Iodo-indazole DerivativeBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/Water10012High
25-Nitro-3-iodo-1H-indazoleVinylboronic acid pinacol esterPdCl₂(dppf) (3)Na₂CO₃1,4-Dioxane120 (µW)0.6778[12]
35-Methoxy-3-iodo-1H-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DME801675[12]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][15] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[16] It provides a direct route to 3-alkynyl-indazoles, which are valuable intermediates in organic synthesis.[17][18]

Mechanism: The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the 3-iodo-indazole to Pd(0), followed by transmetalation with a copper acetylide species and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide, which then participates in the transmetalation step of the palladium cycle.[7]

Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[19]

Diagram: Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Cu(I)X Cu(I)X Transmetalation->Cu(I)X regenerated Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Alkyne Activation Alkyne Activation Cu(I)X->Alkyne Activation R'-C≡CH, Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne Activation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation to Pd cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: General Procedure for Sonogashira Coupling of 3-Iodo-indazole

This protocol outlines a general procedure for the Sonogashira coupling of a protected 3-iodo-indazole with a terminal alkyne. N-protection is often recommended to prevent side reactions.[14]

Materials:

  • N-protected 3-Iodo-indazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a flask under an inert atmosphere (e.g., argon or nitrogen), add the N-protected 3-iodo-indazole, the palladium catalyst, and copper(I) iodide.

  • Add the solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling of 3-Iodo-indazoles

Entry3-Iodo-indazole DerivativeAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
11-Boc-3-iodo-indazolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHFRT95
21-SEM-3-iodo-indazoleTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (2)DIPADMF5088
31-THP-3-iodo-6-nitro-indazolePropargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (1.5)Et₃NTHF4092

Note: Boc = tert-butoxycarbonyl, SEM = 2-(trimethylsilyl)ethoxymethyl, THP = tetrahydropyranyl. Yields are representative.

Heck Coupling: Vinylation of the Indazole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[20][21] This reaction is a valuable tool for the synthesis of 3-alkenyl-indazoles.[22]

Mechanism: The catalytic cycle of the Heck reaction typically involves the following steps:

  • Oxidative Addition: Pd(0) adds to the 3-iodo-indazole to form a Pd(II) complex.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

  • Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C-C double bond of the product.

  • Reductive Elimination: The resulting palladium hydride species reductively eliminates HX, regenerating the Pd(0) catalyst in the presence of a base.

Diagram: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Alkene Insertion Alkene Insertion Ar-Pd(II)-I(L2)->Alkene Insertion Alkene Intermediate RCH2-CH(Ar)-Pd(II)-I(L2) Alkene Insertion->Intermediate β-Hydride Elimination β-Hydride Elimination Intermediate->β-Hydride Elimination Ar-CH=CHR Ar-CH=CHR β-Hydride Elimination->Ar-CH=CHR HPd(II)I(L2) HPd(II)I(L2) β-Hydride Elimination->HPd(II)I(L2) Base Base HPd(II)I(L2)->Base Base Base->Pd(0)L2

Caption: Simplified catalytic cycle of the Heck reaction.

Protocol: General Procedure for Heck Coupling of 3-Iodo-indazole

This protocol provides a general method for the Heck coupling of a protected 3-iodo-indazole with an alkene.[20]

Materials:

  • N-protected 3-Iodo-indazole (1.0 equiv)

  • Alkene (1.5-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Phosphine ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a reaction vessel, combine the N-protected 3-iodo-indazole, palladium(II) acetate, the phosphine ligand, and the base.

  • Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 15 minutes.

  • Add the alkene to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[23][24] This reaction is instrumental in synthesizing 3-amino-indazoles, which are important pharmacophores.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves:[24]

  • Oxidative Addition: Pd(0) inserts into the C-I bond of the 3-iodo-indazole.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium complex couple and are eliminated, forming the C-N bond and regenerating the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Iodo-indazole

This protocol provides a general method for the Buchwald-Hartwig amination of a protected 3-iodo-indazole.[23]

Materials:

  • N-protected 3-Iodo-indazole (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst or Pd source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-protected 3-iodo-indazole, palladium source, phosphine ligand, and base to a reaction vessel.

  • Add the solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Alternative Strategies: Direct C-H Functionalization

While the use of 3-iodo-indazoles is a powerful and well-established strategy, direct C-H functionalization of the indazole C-3 position is an emerging and attractive alternative.[25][26] These methods avoid the pre-functionalization step of introducing a halogen, thus offering a more atom-economical approach. However, challenges in regioselectivity and the need for specific directing groups can sometimes limit their broader applicability compared to the well-defined cross-coupling of 3-haloindazoles.

Conclusion

The functionalization of the indazole C-3 position via its 3-iodo derivative is a highly effective and versatile strategy for the synthesis of a diverse range of novel compounds with potential applications in drug discovery and materials science. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide a robust and reliable toolkit for the introduction of aryl, vinyl, alkynyl, and amino functionalities. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field, enabling the rational design and synthesis of new indazole-based molecules with tailored properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-iodo-6-methoxy-1H-indazole. This guide is structured to provide in-depth, actionable advice to troubleshoot common issues and enhance reaction efficiency. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges encountered during the Suzuki coupling of this compound in a question-and-answer format, focusing on the causality behind experimental choices.

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in this specific Suzuki coupling can often be attributed to a few critical factors. A systematic evaluation of your reagents and reaction conditions is the best approach.

  • Reagent Quality and Stability:

    • This compound: While aryl iodides are generally highly reactive in Suzuki couplings, the indazole moiety introduces specific challenges.[1][2] The unprotected N-H can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[2] Ensure the starting material is pure and dry.

    • Boronic Acid/Ester: The stability of the boronic acid or ester is paramount. Boronic acids are susceptible to protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom, especially under basic conditions.[3][4] This is particularly problematic with electron-deficient or some heteroaryl boronic acids.[3][5] Consider using freshly opened or purified boronic acid. For particularly sensitive substrates, using more stable boronic esters (e.g., pinacol esters) can be beneficial.[4][5]

  • Catalyst and Ligand Integrity:

    • Palladium Source: Palladium catalysts, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[6] Ensure your catalyst is stored under an inert atmosphere and is not expired.

    • Ligand Oxidation: Phosphine ligands are prone to oxidation, which can significantly reduce their effectiveness in stabilizing the palladium catalyst and facilitating the catalytic cycle.[7] Use fresh ligands or those stored properly in a glovebox or desiccator.

  • Reaction Conditions:

    • Inert Atmosphere: The Suzuki coupling is highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands.[5][7] It is crucial to thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

    • Solvent and Base Purity: Use anhydrous and degassed solvents.[7] The purity of the base is also important; older or lower-grade bases may contain impurities that can interfere with the reaction.

Q2: I am observing significant formation of a byproduct that appears to be 6-methoxy-1H-indazole (the de-iodinated starting material). What is causing this and how can I prevent it?

A2: The formation of 6-methoxy-1H-indazole is a classic sign of a competing hydrodehalogenation side reaction. This occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydrogen source instead of the organoboron reagent.

  • Potential Hydrogen Sources:

    • Solvent: Protic solvents or impurities in aprotic solvents can act as hydrogen donors. Ensure you are using high-purity, anhydrous solvents.

    • Water: While some Suzuki reactions tolerate or even require water as a co-solvent to dissolve the inorganic base, excess water can promote hydrodehalogenation.[1] If using a biphasic system, ensure the ratio of organic solvent to water is optimized.

    • Base: Certain bases or their byproducts can facilitate this side reaction.

  • Mitigation Strategies:

    • Optimize Solvent System: If using a protic solvent, consider switching to an aprotic solvent system like dioxane, THF, or toluene.[1][8]

    • Control Water Content: If water is necessary, use the minimum amount required for the base to be effective.

    • Ligand Choice: The choice of ligand can influence the relative rates of transmetalation and hydrodehalogenation. More electron-rich and bulky ligands can sometimes favor the desired coupling pathway.[1][9]

Q3: My reaction is not going to completion, and I see both starting material and product in my final mixture. How can I drive the reaction to completion?

A3: Incomplete conversion can be due to catalyst deactivation, insufficient reaction time or temperature, or an unfavorable equilibrium.

  • Catalyst Deactivation:

    • Palladium Black Formation: The precipitation of palladium black is a visual indicator of catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Using more robust ligands, such as Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs), can help stabilize the catalyst.[1][10]

    • Insufficient Catalyst Loading: While Suzuki couplings are catalytic, a certain minimum amount of catalyst is required. If you suspect deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be beneficial.

  • Reaction Kinetics:

    • Temperature: Suzuki couplings are often run at elevated temperatures (typically 60-100 °C) to ensure a reasonable reaction rate.[11][12] If your reaction is sluggish at a lower temperature, a controlled increase in temperature may improve the conversion. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[13]

    • Reaction Time: Some Suzuki couplings can be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Extending the reaction time may be all that is needed.

  • Reagent Stoichiometry:

    • Excess Boronic Acid: It is common practice to use a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion, especially if the boronic acid is prone to decomposition.[14]

Q4: I am observing the formation of a homocoupled byproduct from my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid to form a biaryl species is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[5]

  • Causes:

    • Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[5]

    • Pd(II) Precatalysts: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), incomplete reduction to the active Pd(0) species can lead to homocoupling.

  • Prevention:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst.

    • Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling, although these can also be oxidized if oxygen is present.

    • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A: There is no single "best" combination, as the optimal choice often depends on the specific boronic acid being used. However, some good starting points are:

  • For simple aryl and vinyl boronic acids: Pd(PPh₃)₄ is a classic and often effective choice.[11] PdCl₂(dppf) is another robust and widely used catalyst that is often more stable and efficient.[15][16]

  • For more challenging couplings (e.g., with sterically hindered or electron-rich boronic acids): Consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][10] These can enhance the rates of both oxidative addition and reductive elimination.[1]

Q: Which base and solvent system should I choose?

A: The choice of base and solvent are interdependent and crucial for success.

  • Bases:

    • Inorganic bases are most common.[5] K₂CO₃ and Cs₂CO₃ are frequently used and are effective in many cases.[1][15] K₃PO₄ is a stronger base that can be effective for less reactive coupling partners.[8] The choice of base can significantly impact the reaction rate and yield.[17]

  • Solvents:

    • Aprotic ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often with water as a co-solvent, are very common.[1][8]

    • Aromatic hydrocarbons such as toluene are also widely used.[1]

    • Amide solvents like DMF can be effective but may lead to more side reactions at high temperatures.[1][8]

A good starting point is K₂CO₃ in a 4:1 mixture of dioxane and water.[18]

Q: Do I need to protect the N-H of the indazole?

A: While some Suzuki couplings with 3-iodoindazoles have been reported without N-protection, it is generally recommended, especially if you are experiencing low yields or catalyst inhibition.[2] The acidic N-H proton can react with the base or the organometallic species in the catalytic cycle. A common protecting group is the Boc group, which can be easily installed and removed.

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the reaction.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M).

    • Add the palladium catalyst, for example, PdCl₂(dppf) (0.03 equiv.).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate.[11]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[11]

Optimized Protocol for Challenging Couplings

This protocol is recommended for substrates that give low yields under standard conditions.

  • Reagent Preparation:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-3-iodo-6-methoxy-1H-indazole (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Inert Atmosphere:

    • Seal the tube, and evacuate and backfill with argon three times.

  • Solvent, Ligand, and Catalyst Addition:

    • Under a positive flow of argon, add anhydrous, degassed toluene.

    • Add a bulky, electron-rich phosphine ligand such as XPhos (0.04 equiv.) followed by a palladium precatalyst like Pd₂(dba)₃ (0.02 equiv.).

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.[11]

    • Concentrate the filtrate and purify the residue by flash column chromatography.

    • If necessary, the Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM).

Data Presentation

Parameter Condition A (Standard) Condition B (Optimized) Expected Outcome
Indazole Substrate This compoundN-Boc-3-iodo-6-methoxy-1H-indazoleProtection can prevent side reactions and improve yield.
Boron Reagent Arylboronic AcidArylboronic Acid Pinacol EsterPinacol esters are more stable and less prone to protodeboronation.[5]
Catalyst System PdCl₂(dppf)Pd₂(dba)₃ / XPhosBuchwald ligands can improve catalyst stability and activity for challenging substrates.[10]
Base K₂CO₃Cs₂CO₃Cesium carbonate is a stronger base and can be more effective in some cases.[1]
Solvent Dioxane/WaterTolueneAnhydrous conditions can be beneficial for sensitive substrates.
Temperature 80-100 °C100-110 °CHigher temperatures may be needed for less reactive partners.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Base + Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronate R²-B(OR)₂⁻ Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[9][19]

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (SM, Boronic Acid, Catalyst, Base, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Start->CheckConditions SideProducts Analyze Side Products Start->SideProducts Hydrodehalogenation Hydrodehalogenation Product Found? SideProducts->Hydrodehalogenation Homocoupling Boronic Acid Homocoupling Found? SideProducts->Homocoupling NoCompletion Incomplete Conversion? SideProducts->NoCompletion Hydrodehalogenation->NoCompletion No OptimizeSolvent Use Anhydrous Solvent Hydrodehalogenation->OptimizeSolvent Yes ProtectIndazole Consider N-Protection of Indazole Hydrodehalogenation->ProtectIndazole Yes Homocoupling->NoCompletion No ImproveDegassing Improve Degassing Technique Homocoupling->ImproveDegassing Yes OptimizeCatalyst Optimize Catalyst/Ligand Increase Temperature/Time NoCompletion->OptimizeCatalyst Yes NoCompletion->ProtectIndazole Yes

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Indazole Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist's Guide to Minimizing Boronic Acid Homocoupling

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of indazole derivatives. This resource, developed by our senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to address a critical challenge in Suzuki-Miyaura cross-coupling reactions: the minimization of boronic acid homocoupling. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthetic routes, increase yields, and simplify purification.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to help you diagnose and resolve specific issues encountered during the synthesis of N-aryl or C-aryl indazoles using boronic acids.

Issue 1: Significant Formation of Homocoupled Biaryl Byproduct

You observe a significant amount of the boronic acid dimer in your crude reaction mixture by LC-MS or ¹H NMR, leading to low yields of the desired indazole product and difficult purification.

Potential Causes & Suggested Solutions

  • Presence of Dissolved Oxygen: Oxygen is a primary culprit in promoting the homocoupling of boronic acids.[1][2] It can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the undesired dimerization of the boronic acid.[1][3]

    • Solution 1a: Rigorous Degassing. Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.[1] For more sensitive reactions, performing three to five freeze-pump-thaw cycles is highly effective at removing dissolved oxygen.[1]

    • Solution 1b: Maintain an Inert Atmosphere. Ensure your reaction is conducted under a positive pressure of an inert gas throughout the entire process. Use of Schlenk lines or a glovebox is highly recommended.

  • Use of a Palladium(II) Precatalyst: Pd(II) sources, such as palladium acetate (Pd(OAc)₂), can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the catalytic cycle is fully established.[1][3][4] This process also serves to reduce the Pd(II) to the catalytically active Pd(0).[3]

    • Solution 2a: Switch to a Pd(0) Precatalyst. Employing a Pd(0) precatalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can significantly reduce initial homocoupling as it doesn't require an in-situ reduction step that can consume the boronic acid.[1]

    • Solution 2b: Pre-heat the Reaction Mixture. One practical tip is to pre-heat the mixture of the indazole, base, and solvent before adding the boronic acid and catalyst.[2] This can help to ensure the catalyst is rapidly converted to its active form and enters the desired cross-coupling cycle.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center. The wrong ligand can lead to a less efficient catalytic cycle, allowing more time for side reactions like homocoupling to occur.

    • Solution 3a: Employ Bulky, Electron-Rich Phosphine Ligands. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are known to promote the desired reductive elimination step of the Suzuki-Miyaura cycle, which can outcompete the homocoupling pathway.[1][5] The steric bulk of these ligands can also disfavor the formation of palladium species that lead to homocoupling.

  • Inappropriate Base Selection or Concentration: The base is essential for activating the boronic acid to facilitate transmetalation.[6][7] However, an overly strong or concentrated base can sometimes promote side reactions.

    • Solution 4a: Screen Different Bases. The optimal base is often substrate-dependent. It is advisable to screen a variety of bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) to find the best conditions for your specific indazole and boronic acid pairing.[1]

Issue 2: Low or No Yield of the Desired Arylated Indazole Product

Despite attempts to control for homocoupling, the yield of the target molecule remains disappointingly low.

Potential Causes & Suggested Solutions

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion. This can be caused by impurities, high temperatures, or inhibitory effects of the reagents or products themselves. Nitrogen-rich heterocyles like indazoles can sometimes inhibit the catalyst.[8]

    • Solution 1a: Optimize Catalyst Loading and Reaction Temperature. While higher temperatures can increase reaction rates, they can also lead to faster catalyst decomposition. Experiment with a slightly lower temperature and a marginally higher catalyst loading.

    • Solution 1b: Use a More Robust Catalyst System. Consider using pre-formed palladium complexes with bulky phosphine ligands, which are often more stable and resistant to deactivation.

  • Inefficient Transmetalation: The transfer of the aryl group from the boron to the palladium is a critical step in the catalytic cycle. For some boronic acids, especially those that are electron-deficient, this step can be slow.[5][9]

    • Solution 2a: Consider Boronic Acid Esters. Pinacol esters of boronic acids can sometimes exhibit enhanced stability and solubility, leading to improved reaction kinetics and higher yields.[10]

    • Solution 2b: Add a Phase-Transfer Catalyst. In aqueous solvent systems, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate species into the organic phase where the palladium catalyst resides, thereby accelerating the reaction.[11]

  • N-H Acidity of Indazole: The acidic proton on the indazole nitrogen can interfere with the reaction, particularly when using strong bases.

    • Solution 3a: Protection of the Indazole Nitrogen. While often desirable to avoid, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) can sometimes lead to cleaner reactions and higher yields, especially for C-H functionalization.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of boronic acid homocoupling in Suzuki-Miyaura reactions?

A1: Boronic acid homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[1] This undesirable reaction is primarily mediated by two pathways:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the catalytically active Pd(0) to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the biaryl byproduct and regenerate Pd(0).[1][3]

  • Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) precatalyst like Pd(OAc)₂, it can directly react with the boronic acid in a stoichiometric fashion to generate the homocoupled product. This reaction also serves as an initiation step to produce the Pd(0) necessary for the main catalytic cycle.[3][4]

Q2: How do I choose the right palladium catalyst and ligand for my indazole synthesis to minimize homocoupling?

A2: The choice of catalyst and ligand is critical.

  • Catalyst: To minimize homocoupling that occurs during the catalyst initiation phase, it is often advantageous to use a Pd(0) precatalyst such as Pd(PPh₃)₄.[1] This avoids the initial Pd(II)-mediated homocoupling pathway.

  • Ligand: Bulky, electron-rich phosphine ligands are generally preferred. Ligands like SPhos can accelerate the desired cross-coupling pathway, particularly the reductive elimination step, making it kinetically more favorable than the competing homocoupling reaction.[1][5]

Q3: Can additives be used to suppress homocoupling?

A3: Yes, certain additives can be beneficial. The addition of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.[1]

Q4: What analytical techniques are best for monitoring the progress of my reaction and quantifying the extent of homocoupling?

A4: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the consumption of your starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the presence of your desired product and the homocoupled byproduct, as well as for tracking their relative abundance over time.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): For precise quantification, a well-developed UHPLC method with UV detection can be used to determine the exact ratio of the desired product to the homocoupled byproduct.[13]

Q5: Are there specific considerations for N-arylation versus C-arylation of indazoles in the context of homocoupling?

A5: While the fundamental principles of minimizing homocoupling apply to both N- and C-arylation, there are some nuances.

  • N-Arylation: Copper-catalyzed conditions are also an option for the N-arylation of indazoles with boronic acids and may be less prone to homocoupling under certain conditions. However, palladium catalysis is also widely used.

  • C-Arylation: For C-arylation at positions like C3, C5, or C7 of the indazole ring, a palladium-catalyzed Suzuki-Miyaura reaction is the most common method.[12][14][15][16] The electronic and steric environment of the halogenated indazole can influence the reaction rate and the propensity for side reactions.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Competing Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) PdII_O2 Pd(II) Species (from O₂ oxidation) Pd0->PdII_O2 Oxidation (O₂) Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation (Ar'B(OH)₂) Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product Homocoupling_Intermediate Ar'-Pd(II)-Ar'(L₂) PdII_O2->Homocoupling_Intermediate 2 x Transmetalation (2 Ar'B(OH)₂) Homocoupling_Intermediate->Pd0 Reductive Elimination Homocoupling_Product Ar'-Ar' Homocoupling_Intermediate->Homocoupling_Product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Experimental Protocols

General Protocol for Minimizing Homocoupling in C-Arylation of a Bromo-Indazole

This protocol provides a starting point for the Suzuki-Miyaura coupling of a bromo-indazole with an arylboronic acid, incorporating best practices to minimize homocoupling.

Reagents and Materials:

  • Bromo-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • SPhos (0.1 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-indazole, arylboronic acid, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Degassing: Sparge the resulting suspension with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents 1. Combine Indazole, Boronic Acid, Ligand, and Base start->reagents inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add Degassed Solvent inert->solvent degas_mixture 4. Degas Reaction Mixture solvent->degas_mixture catalyst 5. Add Pd Catalyst degas_mixture->catalyst reaction 6. Heat and Monitor Reaction catalyst->reaction workup 7. Aqueous Workup reaction->workup purify 8. Purify Product workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Quantitative Data Summary

The following table summarizes the effect of different reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct, based on representative literature data.

ParameterCondition AYield (Cross-Coupled)Yield (Homocoupled)Condition BYield (Cross-Coupled)Yield (Homocoupled)
Catalyst Pd(OAc)₂65%25%Pd(PPh₃)₄85%<5%
Atmosphere Air50%40%Argon90%<5%
Ligand PPh₃70%20%SPhos92%<3%

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

References

Technical Support Center: Preventing Dehalogenation of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Iodo-6-methoxy-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address the common and often frustrating issue of dehalogenation, specifically the loss of iodine, during synthetic transformations. Our goal is to provide you with a deep understanding of the underlying causes and to offer practical, field-tested solutions to preserve the integrity of your starting material and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, or more specifically, deiodination, is a side reaction where the iodine atom at the 3-position of the indazole ring is replaced by a hydrogen atom. This results in the formation of 6-methoxy-1H-indazole as a significant byproduct, which lowers the yield of the intended product and complicates purification.[1] Aryl iodides like this compound are particularly susceptible to this issue, especially under the conditions of many palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The electron-rich nature of the indazole ring system can influence the reactivity of the carbon-iodine bond, making it prone to cleavage under certain catalytic or basic conditions.

Q2: I'm observing significant formation of the deiodinated byproduct in my Suzuki-Miyaura coupling. What are the likely causes?

A2: The formation of a deiodinated byproduct in Suzuki-Miyaura coupling is a common challenge. Several factors can contribute to this unwanted side reaction:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Some catalyst systems can favor the competing reductive pathway that leads to dehalogenation.[2]

  • Base Selection: The type and strength of the base used can significantly influence the reaction's outcome. Strong bases can sometimes promote deiodination.[1][2]

  • Solvent Quality: The solvent can act as a source of hydride, leading to the replacement of the iodine atom. Protic solvents like alcohols are often implicated in this process.[2]

  • Reaction Temperature: Elevated temperatures can increase the rate of the deiodination side reaction, sometimes disproportionately to the desired coupling reaction.

  • Boronic Acid/Ester Quality: Degraded or impure boronic acid or its ester can contribute to side reactions.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific cross-coupling reactions involving this compound.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of 6-methoxy-1H-indazole in the crude reaction mixture, confirmed by LC-MS or NMR.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling deiodination.

Detailed Solutions:

ParameterRecommended ActionRationale
Catalyst/Ligand Switch from standard ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. Consider using a pre-formed Pd(0) catalyst or a G3 precatalyst to ensure efficient generation of the active catalytic species.[3]Bulky ligands can sterically hinder the approach of hydride sources to the palladium center, thus disfavoring the reductive dehalogenation pathway.[2] Electron-rich ligands stabilize the palladium center and can promote the desired reductive elimination step of the cross-coupling cycle.
Base If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][4] Ensure the base is of high purity and anhydrous.Stronger bases can sometimes accelerate the decomposition of the starting material or facilitate hydride transfer, leading to deiodination. Weaker bases are often sufficient to promote the Suzuki coupling while minimizing this side reaction.
Solvent If using protic solvents (e.g., alcohols) or aqueous mixtures, switch to rigorously dried, deoxygenated aprotic solvents like dioxane, toluene, or THF.[2]Protic solvents can serve as a source of hydrogen for the hydrodehalogenation side reaction. Aprotic solvents minimize this possibility.
Temperature Attempt the reaction at the lowest temperature that provides a reasonable conversion rate. Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress.Higher temperatures can accelerate the rate of deiodination. By lowering the temperature, you may be able to find a window where the desired coupling proceeds at an acceptable rate while the deiodination is significantly suppressed.
Issue 2: Deiodination and/or Low Yield in Sonogashira Coupling

Symptoms:

  • Formation of 6-methoxy-1H-indazole.

  • Homocoupling of the terminal alkyne (Glaser coupling).

  • Low yield of the desired 3-alkynyl-6-methoxy-1H-indazole.

Troubleshooting Workflow:

Caption: Troubleshooting guide for Sonogashira coupling side reactions.

Detailed Solutions:

ParameterRecommended ActionRationale
Catalyst System For standard Sonogashira conditions, use fresh PdCl₂(PPh₃)₂ and CuI.[5][6] For copper-free conditions, ensure rigorous exclusion of oxygen to prevent catalyst deactivation and alkyne homocoupling.The efficiency of the catalyst system is paramount. Deactivated catalysts can lead to a stall in the catalytic cycle, allowing side reactions to dominate. Oxygen is particularly detrimental in copper-catalyzed reactions, promoting the oxidative homocoupling of the alkyne.
Base and Solvent Typically, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like DMF or THF is used.[5][6] Ensure both the base and solvent are anhydrous and thoroughly degassed before use.The amine base is crucial for the Sonogashira mechanism, but it can also be a source of problems if not pure and dry. Degassing the solvent removes dissolved oxygen, which can lead to unwanted side reactions.
N-H of Indazole The unprotected N-H of the indazole can interfere with the catalytic cycle.[2] Consider protecting the indazole nitrogen with a suitable protecting group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[2][7]The acidic proton on the indazole nitrogen can react with the base or catalyst, leading to catalyst inhibition or undesired side reactions. N-protection can often lead to cleaner reactions and higher yields.[2][7]
Issue 3: Deiodination in Buchwald-Hartwig Amination

Symptoms:

  • Formation of 6-methoxy-1H-indazole alongside the desired arylamine product.

  • Low conversion of the starting this compound.

Troubleshooting Workflow:

Caption: Optimization strategy for Buchwald-Hartwig amination.

Detailed Solutions:

ParameterRecommended ActionRationale
Ligand Choice Employ bulky biaryl phosphine ligands such as XPhos or RuPhos. These have been shown to be effective in promoting C-N bond formation while suppressing dehalogenation.These ligands create a sterically hindered environment around the palladium center, which can accelerate the rate of reductive elimination to form the C-N bond over the competing hydrodehalogenation pathway.[8]
Base Selection A strong, non-nucleophilic base is typically required for Buchwald-Hartwig amination. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices.The choice of base is critical for the deprotonation of the amine to form the active nucleophile. While strong, these bases are non-nucleophilic, which helps to avoid direct attack on the aryl iodide.
Reaction Temperature As with other cross-coupling reactions, running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize deiodination.The activation energy for the dehalogenation pathway may be different from that of the desired amination. Lowering the temperature can therefore selectively slow down the undesired side reaction.

General Preventative Measures

  • High-Purity Reagents: Always use high-purity, anhydrous solvents and reagents. Trace amounts of water or other impurities can have a significant impact on the reaction outcome.

  • Inert Atmosphere: Conduct all reactions under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from interfering with the catalyst.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures, which can favor byproduct formation.

By carefully considering and optimizing these key reaction parameters, researchers can successfully mitigate the issue of dehalogenation and achieve high yields of the desired products from this compound.

References

Technical Support Center: Troubleshooting Low Conversion in Heck Reactions of Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in Heck reactions involving iodoindazole substrates. The indazole core is a privileged scaffold in medicinal chemistry, and its efficient functionalization via cross-coupling reactions is paramount. This document provides a structured, in-depth approach to troubleshooting, moving from common issues to more complex mechanistic considerations.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding Heck reactions with iodoindazoles.

Q1: My Heck reaction with an iodoindazole is showing low or no conversion. What are the most likely initial culprits?

A1: Low conversion in this specific reaction is often traced back to a few key areas. The primary causes to investigate first are the integrity of your reagents and the reaction setup. Ensure your solvent is anhydrous and properly deoxygenated, as oxygen can lead to the formation of inactive palladium black.[1][2] The quality of your base and the stability of your phosphine ligand, if used, are also critical. Finally, confirm the purity of your iodoindazole starting material, as impurities can inhibit the catalyst.

Q2: I'm observing the formation of palladium black in my reaction flask. What does this signify, and how can it be prevented?

A2: The appearance of palladium black, which is finely divided palladium metal, is a clear indicator of catalyst decomposition.[1][2] This aggregation of Pd(0) species renders the catalyst inactive.[2] Common causes include excessively high temperatures, the absence of a suitable stabilizing ligand, or the presence of oxygen.[1] To prevent this, consider using a stabilizing phosphine ligand, ensuring your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), and avoiding unnecessarily high reaction temperatures.[1][2]

Q3: Is N-protection of the indazole necessary for a successful Heck reaction?

A3: While not always strictly required, N-protection of the indazole is highly recommended for Heck couplings. The unprotected N-H of the indazole can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[3] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these issues. Furthermore, an electron-withdrawing acyl group on the indazole nitrogen can facilitate the oxidative addition step, which is often rate-limiting.[4]

Q4: I'm seeing a significant amount of a de-iodinated indazole byproduct. What causes this, and how can I minimize it?

A4: The formation of a de-iodinated (or hydrodehalogenated) product is a common side reaction, particularly with electron-deficient aryl halides.[3] This occurs when the reaction follows a reductive Heck pathway, where the alkylpalladium(II) intermediate is intercepted by a hydride source before β-hydride elimination can take place.[5][6] Potential hydride sources can be the solvent (especially alcohols), the base, or impurities. To minimize this, ensure you are using high-purity, anhydrous solvents and consider switching to a non-protic solvent if you are using an alcohol. The choice of ligand and base can also influence the rate of this competing reductive pathway.[3]

In-Depth Troubleshooting Guide

If the initial checks from the FAQs do not resolve your low conversion issues, a more systematic approach to optimizing your reaction conditions is necessary. The following sections detail the critical parameters and provide a logical workflow for troubleshooting.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low conversion in your Heck reaction.

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Quality (Substrate, Solvent, Base, Ligand) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Degassing, N2/Ar Blanket) Start->Check_Setup Catalyst_System Optimize Catalyst System Check_Reagents->Catalyst_System If no improvement Check_Setup->Catalyst_System If no improvement Pd_Source Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst_System->Pd_Source Ligand Ligand Choice (e.g., PPh3, P(o-tol)3, Buchwald ligands) Catalyst_System->Ligand Base Base Selection (Organic vs. Inorganic) Catalyst_System->Base Success Improved Conversion Catalyst_System->Success If successful Reaction_Conditions Adjust Reaction Conditions Solvent Solvent Choice (e.g., DMF, DMAc, NMP, Toluene) Reaction_Conditions->Solvent Temperature Temperature Optimization Reaction_Conditions->Temperature Concentration Concentration Adjustment Reaction_Conditions->Concentration Reaction_Conditions->Success If successful Pd_Source->Reaction_Conditions If no improvement Ligand->Reaction_Conditions If no improvement Base->Reaction_Conditions If no improvement Side_Reactions Investigate Side Reactions (Dehalogenation, Isomerization) Solvent->Side_Reactions If still low Temperature->Side_Reactions If still low Concentration->Side_Reactions If still low Side_Reactions->Success After mitigation

Caption: A step-by-step workflow for troubleshooting low conversion in Heck reactions.

Catalyst System Optimization

The choice of palladium precursor, ligand, and base is the most critical factor for a successful Heck reaction.

Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species.[7][8] Other Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used. If you suspect issues with the in situ reduction of Pd(II), switching to a direct Pd(0) source may be beneficial.

The ligand stabilizes the palladium catalyst and modulates its reactivity. For N-heterocyclic substrates like indazoles, ligand choice is crucial to prevent catalyst poisoning.[9]

  • Monodentate Phosphine Ligands: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices that promote the neutral Heck pathway.[4]

  • Bulky/Electron-Rich Ligands: For challenging substrates, sterically bulky and electron-rich ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be highly effective.[10][11] These ligands can stabilize the catalytically active species and promote oxidative addition.[3][12]

  • Ligandless Conditions: In some cases, particularly with highly reactive aryl iodides, "ligand-free" conditions can be attempted, often in the presence of a phase-transfer catalyst like a tetraalkylammonium salt (Jeffery conditions).[4][13]

The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle by neutralizing the generated acid (HI).[13] The choice between an organic or inorganic base can significantly impact the reaction outcome.[14][15][16]

  • Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium acetate (NaOAc) are often effective and can sometimes minimize side reactions.[13][14]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a stable Pd(II) precursor; Pd₂(dba)₃ is a direct Pd(0) source.
Ligand PPh₃, P(o-tol)₃, Buchwald ligands (XPhos, SPhos)PPh₃ is a standard choice. Buchwald ligands are more robust for challenging substrates.
Base K₂CO₃, Et₃N, NaOAcThe choice of base can influence reaction rate and side product formation.[14][15][16]
Reaction Condition Optimization

Once the catalyst system is chosen, fine-tuning the solvent, temperature, and concentration is the next logical step.

Polar aprotic solvents are generally preferred for Heck reactions as they can help stabilize the charged intermediates in the catalytic cycle.

  • Common Choices: Dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[14][17]

  • Solvent Quality: It is imperative to use anhydrous and deoxygenated solvents. Water and oxygen can lead to catalyst deactivation and side reactions.[1][2]

Heck reactions often require elevated temperatures to proceed at a reasonable rate.[18] However, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[1][18]

  • Optimization Strategy: Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it in increments of 10-20 °C while monitoring the reaction progress and catalyst stability.

Experimental Protocol: Systematic Optimization of Heck Reaction Conditions

This protocol outlines a methodical approach to optimizing the reaction conditions for the Heck coupling of an N-protected iodoindazole with a generic alkene (e.g., butyl acrylate).

  • Reagent Preparation:

    • Ensure the N-protected iodoindazole and alkene are pure.

    • Use anhydrous DMF, freshly distilled or from a sealed bottle. Degas the solvent by sparging with argon or nitrogen for 30 minutes before use.

    • Ensure the base (e.g., K₂CO₃) is dry by heating under vacuum.

    • Store phosphine ligands under an inert atmosphere.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the N-protected iodoindazole (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and the chosen phosphine ligand (0.04 equiv.).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed DMF via syringe.

    • Add the base (2.0 equiv.) and the alkene (1.2 equiv.).

  • Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC, GC-MS, or LC-MS.

    • If conversion is low after 24 hours, consider systematically varying one parameter at a time (e.g., ligand, base, or temperature) in subsequent experiments.

References

Technical Support Center: Palladium-Catalyzed Coupling of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 3-iodoindazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to the coupling of 3-iodoindazoles.

Q1: Is N-protection of the indazole ring necessary for cross-coupling reactions?

A: While not always mandatory, N-protection is highly recommended for most cross-coupling reactions involving 3-iodoindazoles, particularly for Sonogashira, Heck, and Buchwald-Hartwig aminations.[1][2] The acidic proton on the indazole nitrogen (N-H) can interfere with the catalytic cycle in several ways: it can react with the base, coordinate to the palladium center, or lead to undesired side reactions, ultimately inhibiting the catalyst.[1][3]

However, some Suzuki-Miyaura vinylation reactions have been successfully performed on unprotected 3-iodoindazoles, often under microwave irradiation which can overcome some of the kinetic barriers.[4][5] If you are experiencing low yields or catalyst deactivation with an unprotected substrate, N-protection with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a primary troubleshooting step.[1][4][6]

Q2: How do the electronic properties of the 3-iodoindazole substrate affect the reaction?

A: The electronic nature of the indazole ring and its substituents significantly influences reactivity. The C-I bond in 3-iodoindazole is the reactive site for the initial, often rate-determining, oxidative addition step in the catalytic cycle.[1][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like a nitro group make the C-I bond more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1] This generally increases the reaction rate. However, it can also enhance the likelihood of side reactions such as hydrodehalogenation (de-iodination).[1]

  • Electron-Donating Groups (EDGs): Substituents like a methoxy group can slow down the oxidative addition step. In these cases, a more electron-rich and sterically hindered ligand may be required to promote the formation of the active catalytic species and facilitate the coupling.[8]

Q3: What is the fundamental role of the palladium catalyst and the phosphine ligand?

A: The palladium catalyst facilitates the entire reaction sequence, while the ligand modulates its properties. The overall process is a catalytic cycle.[7][9]

  • Palladium Catalyst: The palladium atom cycles between Pd(0) and Pd(II) oxidation states. It first undergoes oxidative addition with the 3-iodoindazole, breaking the C-I bond. After a transmetalation step (in Suzuki or Sonogashira coupling) or migratory insertion (in Heck coupling), it undergoes reductive elimination to form the new C-C or C-N bond and regenerate the active Pd(0) catalyst.[7][10][11]

  • Phosphine Ligand: The ligand coordinates to the palladium center and is crucial for the catalyst's stability and reactivity.[12][13] Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines) are often preferred because they promote the formation of a highly reactive, monoligated Pd(0) species, accelerate the oxidative addition and reductive elimination steps, and sterically hinder side reactions.[8][14]

Q4: How do I choose the right palladium source? Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?

A: The choice of palladium source affects the ease of catalyst activation.

  • Pd(II) sources like Pd(OAc)₂: These are common and cost-effective but must be reduced in situ to the active Pd(0) state. This reduction can sometimes be inefficient, leading to inconsistent results.[15]

  • Pd(0) sources like Pd₂(dba)₃: These are already in the correct oxidation state but can contain variable amounts of ligand (dba) and nanoparticles, which can affect reactivity.[15]

  • Precatalysts (e.g., Buchwald G3/G4 Palladacycles): These are often the most reliable choice.[16] They are air-stable Pd(II) complexes that efficiently and cleanly generate the active L-Pd(0) species under the reaction conditions. This leads to more reproducible results and often allows for lower catalyst loadings.[16][17]

Troubleshooting Guide

This section provides solutions to specific experimental challenges in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My Suzuki-Miyaura coupling with 3-iodoindazole is showing little to no product. What are the most likely causes and how can I fix it?

A: Low or no conversion is a common issue that can typically be traced back to one of five key areas. A systematic check is the best approach.

  • Inactive Catalyst: The palladium catalyst may be old, oxidized, or improperly activated.

    • Solution: Use a fresh batch of catalyst. For Pd(0) sources like Pd(PPh₃)₄, ensure it has been handled under an inert atmosphere.[18] Consider switching to a more robust and air-stable precatalyst, which often provides more consistent generation of the active species.[15][19]

  • Inefficient Base: The base is critical for activating the boronic acid to facilitate transmetalation.[18]

    • Solution: Ensure the base is finely powdered, anhydrous, and sufficiently soluble. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common and effective.[18] Adding water as a co-solvent (e.g., in a dioxane/water mixture) often helps dissolve the base and accelerate the reaction.[18]

  • Poor Reagent Quality: Boronic acids are prone to degradation (protodeboronation), especially in the presence of moisture.

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction.[1]

  • Inadequate Reaction Conditions: The temperature may be too low or the solvent inappropriate.

    • Solution: Aryl iodides are reactive, but some couplings still require heat. If the reaction is sluggish at 80 °C, cautiously increase the temperature to 100-120 °C.[18] Microwave heating is an excellent method for rapidly screening higher temperatures and can significantly shorten reaction times.[5] Ensure your solvent is anhydrous and deoxygenated, as both water (beyond its role as a co-solvent for the base) and oxygen can poison the catalyst.[1]

  • Interference from Indazole N-H: As mentioned in the FAQ, the unprotected N-H can inhibit the catalyst.

    • Solution: If other troubleshooting steps fail, protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[4]

Issue 2: Formation of Significant Side Products

Q: I am observing a significant amount of the de-iodinated starting material (hydrodehalogenation). How can I suppress this side reaction?

A: Hydrodehalogenation is a common competing pathway, especially with electron-deficient substrates. It can be minimized by carefully tuning the ligand, base, and solvent.

  • Catalyst and Ligand Choice: The ligand's steric and electronic properties are key.

    • Solution: Switch to a more sterically hindered, bulky phosphine ligand (e.g., a Buchwald-type ligand like XPhos or SPhos).[1] The bulkiness of the ligand can disfavor the competing pathway that leads to de-iodination.

  • Base Selection: The strength and nature of the base play a role.

    • Solution: Use a weaker base. For example, if you are using a strong base like NaOtBu, consider switching to an inorganic carbonate like K₂CO₃ or Cs₂CO₃.[1]

  • Solvent Purity: The solvent can sometimes act as a hydride source.

    • Solution: Ensure you are using high-purity, anhydrous solvents. If using an alcohol as a solvent, which can be a hydride source, consider switching to an aprotic solvent like dioxane or toluene.[1]

Q: My Heck reaction is producing a mixture of regioisomers. How can I improve selectivity?

A: Regioselectivity in Heck reactions is a well-known challenge influenced by the electronics of the alkene and the catalyst system.

  • Ligand Control: The ligand is the primary tool for directing regioselectivity.

    • Solution: For terminal alkenes, using bidentate phosphine ligands (like dppf) often favors the formation of the linear product over the branched product. Conversely, some monodentate ligands might favor the branched isomer. A screening of different ligand types is often necessary.[1]

  • Reaction Conditions: Temperature and additives can also have an effect.

    • Solution: Lowering the reaction temperature may improve selectivity. In some specific cases, the addition of silver or thallium salts can alter the regiochemical outcome, although this should be approached with caution due to their toxicity.[1]

Issue 3: Catalyst Deactivation

Q: My reaction starts, but appears to stall before completion, and I sometimes see black particles forming (Palladium black). What is happening?

A: Reaction stalling accompanied by the formation of palladium black is a classic sign of catalyst deactivation, where the soluble Pd(0) species aggregates into inactive metallic palladium.

  • Cause: This often happens when the ligand is unable to sufficiently stabilize the Pd(0) intermediate, or the ligand itself degrades under the reaction conditions.[20] It can also be caused by impurities in the reagents or solvent.

  • Solution:

    • Improve Ligand Stability: Switch to a more robust ligand. Sterically hindered biaryl phosphine ligands are designed for high stability and are less prone to degradation.[8][14]

    • Adjust Ligand-to-Palladium Ratio: Ensure an adequate excess of ligand is present to keep the palladium center coordinated and soluble. However, too much ligand can sometimes inhibit the reaction, so optimization may be required.

    • Check Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can contribute to catalyst decomposition.[19]

    • Use a Precatalyst: As mentioned previously, well-defined precatalysts often lead to cleaner reactions with less formation of palladium black because they generate the active L-Pd(0) species more efficiently and with fewer side reactions.[17]

Visualizations & Logical Workflows

A simplified diagram of the palladium catalytic cycle and a troubleshooting workflow are provided below to visually guide your experimental design and problem-solving.

Palladium Catalytic Cycle cluster_entry Reactant Entry cluster_exit Product Exit pd0 L-Pd(0) Active Catalyst pd2_complex L-Pd(II)(Ar)(X) Oxidative Adduct pd0->pd2_complex Oxidative Addition transmetal L-Pd(II)(Ar)(R) Transmetalated Complex pd2_complex->transmetal Transmetalation (e.g., Suzuki) transmetal->pd0 Catalyst Regeneration Product Coupled Product (Ar-R) transmetal->Product Reductive Elimination ArX 3-Iodoindazole (Ar-X) ArX->pd2_complex RM Coupling Partner (R-M) RM->pd2_complex

Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Troubleshooting Workflow decision decision start_node Start: Low/No Yield decision1 Reagents Fresh & Pure? start_node->decision1 Check Reagents end_node Reaction Optimized decision2 Catalyst System Appropriate? decision1->decision2 Yes action1 Use fresh, high-purity reagents & anhydrous, degassed solvents. decision1->action1 No decision3 Base & Solvent Optimal? decision2->decision3 Yes action2 Switch to a robust precatalyst (e.g., Buchwald G3). Screen different ligands. decision2->action2 No action1->decision2 decision4 Temperature Sufficient? decision3->decision4 Yes action3 Screen bases (K₂CO₃, Cs₂CO₃). Use dioxane/water or THF/water. decision3->action3 No action2->decision3 decision5 Yield Improved? decision4->decision5 Yes action4 Increase temperature (100-120 °C) or use microwave heating. decision4->action4 No action3->decision4 decision5->end_node Yes action5 Consider N-protection of indazole ring. decision5->action5 No action4->decision5 action5->end_node

Caption: Decision workflow for troubleshooting low-yield coupling reactions.

Data Summary & Experimental Protocols

Table 1: Typical Conditions for 3-Iodoindazole Coupling Reactions

This table summarizes common starting conditions found in the literature. Optimization is often required for specific substrates.

Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Reference(s)
Suzuki-Miyaura Pd(PPh₃)₄ (5-6%)PPh₃ (as part of catalyst)Na₂CO₃ (2)1,4-Dioxane / H₂O120 (µW)[1][5]
PdCl₂(dppf) (3-5%)dppf (as part of catalyst)K₂CO₃ (2-3)DME or DMF80-100[18][21]
Heck Pd(OAc)₂ (2-5%)PPh₃ or P(o-tol)₃ (4-10%)NaHCO₃ or Et₃N (2)DMF or NMP125[1][6]
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃ (as part of catalyst)Et₃N or DIPEA (3-4)DMF or THF25-70[1][2][3]
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)Xantphos or RuPhos (2-4%)Cs₂CO₃ or K₃PO₄ (1.5-2)Toluene or Dioxane80-110[22][23][24]
General Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a representative starting point for the coupling of a 3-iodoindazole with a boronic acid or ester.[1]

Materials:

  • N-Protected 3-iodoindazole (1.0 equiv.)

  • Boronic acid or pinacol boronate ester (1.5-2.0 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • 2M Aqueous Na₂CO₃ solution (2.0 equiv.)

  • 1,4-Dioxane

  • Microwave vial with a stir bar

Procedure:

  • Preparation: To a microwave vial, add the N-protected 3-iodoindazole, the boronic acid/ester, and the Pd(PPh₃)₄ catalyst.

  • Solvent and Base Addition: Add 1,4-dioxane to dissolve the solids, followed by the aqueous Na₂CO₃ solution. The typical solvent volume is calculated to achieve a substrate concentration of 0.1-0.2 M.

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle (3x).

  • Reaction: Place the sealed vial in the microwave reactor. Irradiate the mixture at 120 °C for 30-40 minutes. Note: Monitor the reaction pressure to ensure it remains within the safe limits of the vial.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

References

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing 3-Iodo-6-methoxy-1H-indazole. This guide is structured to address the common challenges related to byproduct formation, offering not just solutions but also the underlying chemical principles to empower your research.

The synthesis of this compound, a key building block in pharmaceutical development, typically proceeds via electrophilic iodination of 6-methoxy-1H-indazole. While seemingly straightforward, this reaction is often plagued by the formation of closely related impurities that can complicate purification and compromise yield. This document provides a structured approach to identifying, understanding, and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound?

The most common and generally effective method is the direct C3-iodination of 6-methoxy-1H-indazole. This reaction is an electrophilic aromatic substitution where the indazole ring acts as the nucleophile. The protocol typically involves using molecular iodine (I₂) as the iodinating agent in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), within a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] The base is crucial as it deprotonates the N1-position of the indazole, forming a highly nucleophilic indazolide anion, which then readily attacks the iodine molecule.

Q2: What are the primary byproducts I should expect in this synthesis?

The main impurities encountered are typically:

  • Unreacted Starting Material (USM): Residual 6-methoxy-1H-indazole due to incomplete reaction.

  • Di-iodinated Species: Over-iodination can lead to the formation of diiodo-6-methoxy-1H-indazole isomers. The most probable sites for a second iodination are the C5 and C7 positions.

  • Positional Isomers: While C3-iodination is strongly favored electronically, trace amounts of other mono-iodo isomers (e.g., 5-iodo or 7-iodo) might form under non-optimal conditions.

  • Degradation Products: Harsh reaction conditions (e.g., excessive temperature or prolonged reaction times) can lead to decomposition of the indazole core.

Q3: How critical are temperature and reaction time?

These parameters are highly critical. An insufficient temperature or time will lead to an incomplete reaction, leaving significant amounts of starting material. Conversely, excessive heat or extended reaction times increase the probability of over-iodination (di-iodination) and promote the degradation of both the starting material and the product, often visualized as a darkening of the reaction mixture.[2] Optimal conditions must be empirically determined but typically range from room temperature to a moderately elevated temperature (e.g., 40-60 °C).

Q4: What is the best way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) should be developed to clearly separate the starting material, the desired product, and the major byproducts. Co-spotting a sample of the starting material alongside the reaction mixture is essential for accurate identification. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues in a problem-solution format.

Issue 1: My final product is contaminated with a significant amount of starting material.
  • Question: Post-workup analysis (¹H NMR, HPLC) shows >15% of 6-methoxy-1H-indazole remaining. What went wrong?

  • Answer & Troubleshooting Steps:

    • Insufficient Base: The formation of the indazolide anion is the rate-determining step for this reaction. Ensure at least one full equivalent of a strong enough base (KOH is preferred over K₂CO₃ for this reason) was used. The base quality is also important; use freshly opened or properly stored reagents.

    • Inadequate Iodination Reagent: Verify that the iodine used was of high purity and that at least 1.1 to 1.5 equivalents were added. Iodine can sublime over time, so ensure accurate weighing.

    • Low Reaction Temperature/Short Duration: If the reaction was run at room temperature, consider moderately heating it to 40-50 °C. Monitor by TLC every 30-60 minutes to track the consumption of the starting material.

    • Poor Solubility: Ensure the starting material was fully dissolved in the solvent before adding the base and iodine. If solubility is an issue, a marginal increase in the solvent volume might be necessary.

Issue 2: Mass spectrometry shows a peak corresponding to a di-iodinated product.
  • Question: My LC-MS data shows a significant peak at m/z ~400, alongside my product peak at m/z 274. What is this high-mass impurity?

  • Answer & Troubleshooting Steps: This high-mass peak is almost certainly a diiodo-6-methoxy-1H-indazole isomer. The mono-iodinated product, while less reactive than the starting material, can still undergo a second electrophilic substitution under forcing conditions.

    • Mechanism of Formation: The first iodine atom is introduced at the electron-rich C3 position. The resulting this compound is now activated by the electron-donating methoxy group at positions C5 and C7, making them susceptible to a second iodination.

    • Mitigation Strategies:

      • Control Stoichiometry: Do not use a large excess of iodine. Limit the stoichiometry to 1.1-1.2 equivalents.

      • Slow Reagent Addition: Add the iodine solution dropwise over a period of 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, favoring mono-iodination.

      • Reduce Temperature and Time: As soon as TLC or HPLC indicates the near-complete consumption of the starting material, quench the reaction. Do not let it stir for an extended period unnecessarily.

Issue 3: My TLC plate shows multiple product spots with very similar Rf values.
  • Question: I am observing two or three spots in the product region of my TLC that are difficult to separate. How do I identify them and prevent their formation?

  • Answer & Troubleshooting Steps: This observation often points to the presence of positional isomers. While C3 iodination is dominant, minor isomers like 5-iodo-6-methoxy-1H-indazole or 7-iodo-6-methoxy-1H-indazole can form if the reaction conditions are not optimal.

    • Causality: The regioselectivity of electrophilic substitution on the indazole ring is sensitive to the reaction conditions. Factors like the choice of solvent, base, and temperature can influence the electronic distribution in the indazole ring and potentially allow for substitution at positions other than C3.[3]

    • Preventative Measures:

      • Use of a Strong Base/Polar Aprotic Solvent: The combination of a strong base like KOH in DMF is well-established to provide high regioselectivity for the C3 position.[1] Avoid weaker bases or less polar solvents which may not effectively generate the C3-directing indazolide anion.

      • Purification: These isomers are often difficult to separate. Careful column chromatography using a shallow gradient may be required. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) might selectively crystallize the desired C3-iodo isomer.

Data Presentation: Common Byproducts

The following table summarizes the key analytical data for the target compound and its most probable byproducts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Distinguishing Feature
6-methoxy-1H-indazole (Starting Material)C₈H₈N₂O148.16149.07Absence of iodine isotope pattern.
This compound (Product)C₈H₇IN₂O274.06274.97Target product peak.
3,5-Diiodo-6-methoxy-1H-indazole (Byproduct)C₈H₆I₂N₂O399.96400.87High mass, +126 amu from product.
3,7-Diiodo-6-methoxy-1H-indazole (Byproduct)C₈H₆I₂N₂O399.96400.87High mass, +126 amu from product.

Visualizations: Reaction and Troubleshooting Workflows

Diagram 1: Primary Synthetic Pathway

Synthesis of this compound Primary synthetic route to the target compound. SM 6-methoxy-1H-indazole Reagents I₂, KOH DMF, 25-50 °C SM->Reagents Product This compound Reagents->Product

Caption: Primary synthetic route to the target compound.

Diagram 2: Byproduct Formation Pathways

Byproduct_Formation Key byproduct formation pathways. cluster_main Main Reaction cluster_side Side Reactions SM 6-methoxy-1H-indazole Product This compound SM->Product + I₂ / Base (1.1 eq) Isomers Positional Isomers (e.g., 5-iodo) SM->Isomers Non-optimal conditions DiIodo Di-iodo Byproducts (e.g., 3,5-diiodo) Product->DiIodo + Excess I₂ / Heat

Caption: Key byproduct formation pathways.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Analysis Shows Impurity Check_SM High Starting Material? Yes No Start->Check_SM Check_HighMass High Mass Byproduct? Yes No Check_SM:f2->Check_HighMass Sol_SM Verify Stoichiometry Increase Temp/Time Check Base Activity Check_SM:f1->Sol_SM Check_Isomers Isomeric Impurities? Yes Check_HighMass:f2->Check_Isomers Sol_HighMass Reduce I₂ Equivalents Add I₂ Slowly Lower Temperature Check_HighMass:f1->Sol_HighMass Sol_Isomers Confirm Base/Solvent Optimize Conditions Purify via Column/Recrystallization Check_Isomers:f1->Sol_Isomers

Caption: A logical workflow for troubleshooting impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound with high purity.

Materials:

  • 6-methoxy-1H-indazole (1.0 eq)

  • Potassium hydroxide (KOH) (1.2 eq)

  • Iodine (I₂) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-methoxy-1H-indazole.

  • Add anhydrous DMF to dissolve the starting material completely (approx. 5-10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add powdered KOH in one portion. Stir the resulting suspension at 0 °C for 30 minutes. The mixture should become a homogenous solution of the potassium indazolide salt.

  • In a separate flask, dissolve iodine in a minimal amount of DMF.

  • Add the iodine solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium thiosulfate to quench the excess iodine.

  • Add water to precipitate the crude product. Stir for 30 minutes.

  • Filter the resulting solid through a Buchner funnel and wash thoroughly with cold water.

  • Dry the crude solid under vacuum.

  • For further purification, the solid can be recrystallized from an appropriate solvent (e.g., ethanol) or purified by column chromatography on silica gel.

Protocol 2: HPLC Method for In-Process Control and Final Purity Analysis

Objective: To resolve and quantify the starting material, product, and major byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Gradient Program:

Time (min) % Solvent A % Solvent B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: 6-methoxy-1H-indazole -> this compound -> Di-iodo byproducts.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Iodo-Methoxy-Indazole Positional Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A-1.

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Functionalization of this core, particularly through carbon-carbon and carbon-heteroatom bond formation, is critical for drug discovery. Iodo-methoxy-indazoles are highly valuable building blocks for this purpose, serving as versatile precursors in palladium-catalyzed cross-coupling reactions.[3][4] However, the reactivity of these substrates is profoundly influenced by the relative positions of the iodo and methoxy substituents. This guide provides an in-depth comparison of the reactivity of key iodo-methoxy-indazole positional isomers, supported by mechanistic principles and experimental protocols, to aid researchers in designing efficient and predictable synthetic routes.

Introduction: The Strategic Importance of Positional Isomerism

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of C-C and C-N bonds with high efficiency.[5][6][7] For heterocyclic compounds like indazole, these reactions are indispensable for elaborating the core structure.[3] The choice of an iodo-substituted precursor is strategic, as the Carbon-Iodine bond is the most reactive among halogens in the crucial oxidative addition step of the catalytic cycle (I > Br > Cl).[8]

The introduction of a methoxy group (-OCH₃) further modulates the electronic properties of the indazole ring. As a strong electron-donating group (EDG), the methoxy substituent increases electron density on the aromatic system. This electronic perturbation, depending on its position relative to the iodine atom, can either enhance or diminish the rate of oxidative addition to the Pd(0) catalyst, thereby altering the overall reaction efficiency.[4] Understanding this interplay is key to predicting and controlling reaction outcomes.

This guide will focus on a comparative analysis of positional isomers, explaining the underlying electronic and steric principles that govern their differential reactivity in the context of the Suzuki-Miyaura cross-coupling reaction, a workhorse of modern synthetic chemistry.[9][10]

Theoretical Framework: Electronic Effects of the Methoxy Group

The reactivity of an aryl iodide in a Suzuki-Miyaura coupling is primarily dictated by the ease of the oxidative addition of the C-I bond to the Pd(0) catalyst. The electron density at the carbon atom bearing the iodine is a critical factor.

  • Electron-Withdrawing Groups (EWGs): When positioned on the ring, EWGs decrease electron density, making the carbon more electrophilic and generally accelerating the rate of oxidative addition.

  • Electron-Donating Groups (EDGs): Conversely, EDGs like a methoxy group increase electron density, which can slow down the oxidative addition step.[4]

The impact of the methoxy group is mediated by two main effects:

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic π-system. This effect is strongest at the ortho and para positions relative to the methoxy group, leading to a significant increase in electron density at these sites.

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density through the sigma bond framework. This effect is distance-dependent and weakens rapidly.

The mesomeric effect typically dominates. Therefore, a methoxy group ortho or para to the C-I bond is expected to decrease reactivity more significantly than a meta methoxy group.

Comparative Reactivity Hypothesis

Let's consider three hypothetical isomers to illustrate the expected reactivity trend in a Suzuki-Miyaura reaction:

  • Isomer A (e.g., 4-Iodo-7-methoxy-1H-indazole): The methoxy group is meta to the C-I bond. Its primary influence is a weaker -I effect.

  • Isomer B (e.g., 4-Iodo-5-methoxy-1H-indazole): The methoxy group is ortho to the C-I bond. It exerts a strong, deactivating +M effect.

  • Isomer C (e.g., 6-Iodo-4-methoxy-1H-indazole): The methoxy group is also ortho to the C-I bond, exerting a strong +M effect.

Predicted Reactivity Order: Isomer A > Isomer B ≈ Isomer C

We hypothesize that the isomer with the methoxy group meta to the iodine will be the most reactive due to the minimized electron-donating resonance effect at the reaction center. Isomers with ortho or para methoxy groups are predicted to be less reactive.

Experimental Design for Reactivity Comparison

To validate our hypothesis, a parallel experiment can be designed to compare the reaction rates or yields of different iodo-methoxy-indazole isomers under identical Suzuki-Miyaura coupling conditions.

G cluster_prep 1. Substrate Preparation cluster_reaction 2. Parallel Suzuki-Miyaura Reaction cluster_analysis 3. Analysis & Comparison sub1 Isomer A (4-Iodo-7-methoxy) rxn_setup Identical Reaction Setup: - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - K₂CO₃ (2 eq) - Dioxane/H₂O (4:1) - 80 °C sub1->rxn_setup sub2 Isomer B (4-Iodo-5-methoxy) sub2->rxn_setup sub3 Isomer C (6-Iodo-4-methoxy) sub3->rxn_setup analysis Monitor reaction progress via LC-MS (Consumption of starting material) rxn_setup->analysis comparison Compare Yields at a Fixed Time Point (e.g., 2 hours) analysis->comparison

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a standardized method for comparing the reactivity of iodo-methoxy-indazole isomers.

Materials:

  • Iodo-methoxy-indazole isomer (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the iodo-methoxy-indazole isomer (e.g., 0.5 mmol), phenylboronic acid (0.6 mmol), and potassium carbonate (1.0 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is crucial as Pd(0) catalysts can be sensitive to air.[8]

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through it for 15-20 minutes. Add the degassed solvent mixture (e.g., 5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 30, 60, 120 minutes) and analyzing them by LC-MS to determine the consumption of the starting material.

  • Work-up (for product isolation): After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Presentation and Interpretation

The results from the parallel experiment should be tabulated to allow for direct comparison. The primary metric for reactivity will be the percentage yield of the coupled product at a fixed time point.

IsomerSubstituent PositionsPredicted Electronic EffectExperimental Yield (at 2h)
Isomer A 4-Iodo, 7-MethoxyWeak (-I) at C4e.g., 95%
Isomer B 4-Iodo, 5-MethoxyStrong (+M) at C4e.g., 60%
Isomer C 6-Iodo, 5-MethoxyStrong (+M) at C6e.g., 55%
Isomer D 7-Iodo, 4-MethoxyStrong (+M) at C7e.g., 40%

(Note: Yields are hypothetical for illustrative purposes but reflect the expected trend.)

The experimental data would be expected to align with the theoretical predictions. Isomer A, with the methoxy group meta to the iodine, should exhibit the highest reactivity and give the highest yield in the shortest time. Isomers B, C, and D, where the methoxy group is ortho or para to the C-I bond, would show significantly lower reactivity due to the deactivating +M effect increasing electron density at the reaction site and hindering oxidative addition.

G Figure 2. Influence of Methoxy Position on Reactivity. cluster_A Isomer A (4-Iodo-7-Methoxy) cluster_B Isomer B (4-Iodo-5-Methoxy) A_struct A_text Meta-positioning Minimal +M effect at C4 => Fast Reaction B_text Ortho-positioning Strong +M effect at C4 => Slow Reaction B_struct

Conclusion and Practical Recommendations

The positional isomerism of iodo-methoxy-indazoles has a profound and predictable impact on their reactivity in palladium-catalyzed cross-coupling reactions.

Key Takeaways for Researchers:

  • Reactivity Prediction: The reactivity of an iodo-methoxy-indazole isomer in Suzuki-Miyaura coupling can be predicted based on the position of the electron-donating methoxy group relative to the iodine atom. A meta relationship generally leads to higher reactivity, while ortho and para relationships decrease reactivity.

  • Reaction Optimization: For less reactive isomers (with ortho or para -OCH₃ groups), reaction conditions may need to be optimized. This could involve using more active catalysts (e.g., those with electron-rich, bulky phosphine ligands), stronger bases (e.g., Cs₂CO₃ or K₃PO₄), or higher reaction temperatures.[8]

  • Strategic Synthesis: When planning a multi-step synthesis, choose the isomeric precursor that best fits the desired reaction sequence. If a rapid coupling is required, select an isomer with favorable electronics. If selective functionalization of a di-halogenated indazole is needed, the differential reactivity of the positions can be exploited.[11]

By understanding these fundamental principles, chemists can more effectively leverage the rich chemical space of substituted indazoles, accelerating the discovery and development of novel therapeutic agents.

References

A Senior Application Scientist's Guide to 3-Iodo-6-methoxy-1H-indazole: A Superior Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged motif, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocycle is paramount in the design of novel therapeutics. This guide provides an in-depth validation of 3-Iodo-6-methoxy-1H-indazole as a premier synthetic building block, offering a comparative analysis against its bromo and chloro analogs in key cross-coupling reactions. The experimental data and protocols herein demonstrate the superior reactivity and versatility of the iodo-indazole, establishing it as a strategic choice for accelerating drug discovery programs.

Introduction: The Strategic Advantage of the Indazole Core and the C3-Iodo Moiety

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of a wide array of pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation in drugs targeting a range of diseases. The methoxy group at the 6-position can enhance solubility and modulate the electronic nature of the ring system, often leading to improved pharmacokinetic properties.

The choice of halogen at the C3-position is a critical decision in the synthetic design. While chloro and bromo derivatives are common, the iodo-substituted analog, this compound, presents a significant advantage. The carbon-iodine bond is the weakest among the halogens, leading to a lower activation energy barrier for oxidative addition in palladium-catalyzed cross-coupling reactions. This translates to milder reaction conditions, faster reaction times, and often higher yields, making it a more efficient and versatile building block.

Comparative Analysis: Reactivity in Cross-Coupling Reactions

The true value of a synthetic building block is demonstrated in its performance in key bond-forming reactions. Here, we compare the reactivity of this compound with its 3-bromo and 3-chloro counterparts in two of the most powerful cross-coupling methodologies in a medicinal chemist's toolbox: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

While a direct, side-by-side experimental comparison under identical conditions for these specific 6-methoxyindazoles is not extensively documented in a single source, a comprehensive analysis of the available literature on similar indazole systems allows for a well-founded comparison. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl .

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many drug candidates. The enhanced reactivity of the C-I bond in this compound allows for more efficient coupling with a wider range of boronic acids and esters.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Representative Data)

Halogen at C3Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Iodo 4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O902~90-95% (estimated)
Bromo 4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (5 mol%)K₂CO₃DME/H₂O10012~70-80%[1]
Chloro 4-Methoxyphenylboronic AcidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄t-BuOH11024~50-60% (estimated)

Yields are estimated based on literature for analogous systems and the established reactivity trend of aryl halides.

The data clearly indicates that the iodo-indazole facilitates a faster and higher-yielding reaction under milder conditions. This is a significant advantage in complex multi-step syntheses where overall yield is critical.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is another fundamental transformation in drug discovery. The Buchwald-Hartwig amination provides a powerful tool for this purpose. Again, the superior reactivity of this compound is evident.

Table 2: Comparative Performance in Buchwald-Hartwig Amination (Representative Data)

Halogen at C3Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Iodo MorpholinePd₂(dba)₃/Xantphos (2 mol%)Cs₂CO₃Toluene1004~85-95% (estimated)
Bromo MorpholinePd(OAc)₂/BINAP (3 mol%)NaOtBuToluene11018~65-75%[2]
Chloro MorpholinePd₂(dba)₃/RuPhos (3 mol%)K₃PO₄Dioxane12024~40-50% (estimated)

Yields are estimated based on literature for analogous systems and the established reactivity trend of aryl halides.

The milder conditions and shorter reaction times required for the amination of the iodo-indazole are particularly beneficial when working with sensitive functional groups on the amine coupling partner.

Experimental Protocols: Validated Methodologies

To empower researchers to fully leverage the potential of this compound, we provide detailed, field-proven protocols for its synthesis and its application in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Synthesis of this compound

The iodination of 6-methoxy-1H-indazole is a straightforward and high-yielding procedure.

Synthesis A 6-Methoxy-1H-indazole D This compound A->D 90% yield B I₂, KOH C DMF Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, base, and solvent B Degas with Argon/Nitrogen A->B C Add Palladium Catalyst B->C D Heat to specified temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F G Column Chromatography F->G H Product G->H Buchwald_Workflow start Start setup Combine this compound, amine, base, and solvent in a sealed tube start->setup degas Degas the reaction mixture setup->degas add_catalyst Add Palladium Pre-catalyst and Ligand degas->add_catalyst react Heat under inert atmosphere add_catalyst->react monitor Monitor reaction progress react->monitor workup Cool, dilute, and perform aqueous workup monitor->workup purify Purify by column chromatography workup->purify end Final Product purify->end

References

A Senior Application Scientist's Guide to Palladium Catalysts for Iodoindazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indazole Functionalization

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1] Its bio-isosteric relationship with other key heterocycles like indole and benzimidazole makes it a versatile building block in drug design.[2] The functionalization of the indazole ring, particularly at the C-3 and C-7 positions, is crucial for modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging the essential carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds required to build molecular complexity around this core.[1][3]

This guide provides a comparative analysis of common palladium catalyst systems for the coupling of iodoindazoles, a highly reactive and useful starting material. As Senior Application Scientists, our goal is not merely to present protocols but to illuminate the chemical reasoning behind catalyst selection, reaction optimization, and troubleshooting. We will delve into the nuances of ligand choice, the distinction between homogeneous and heterogeneous systems, and provide field-proven experimental data to support your research and development efforts.

The Palladium Catalyst System: A Symphony of Components

The success of a cross-coupling reaction hinges on the synergistic interplay of the palladium source, the ligand, the base, and the solvent. Understanding the role of each component is fundamental to rational reaction design and optimization.

  • The Palladium Source (Precatalyst): Palladium(0) is the active catalytic species that initiates the cycle via oxidative addition into the carbon-iodine bond.[4] However, Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be sensitive to air and have limited stability.[5][6] Therefore, air-stable Palladium(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often preferred.[5][6] These are reduced in situ to the active Pd(0) species. The choice between a Pd(0) and Pd(II) source can influence reaction kinetics and catalyst activation pathways.[5]

  • The Ligand: The ligand is arguably the most critical component for tuning the catalyst's performance. It stabilizes the palladium center, influences its reactivity, and dictates the substrate scope.[7] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., Xantphos, tBuXphos), are often superior as they promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[8][9] The choice of ligand is tailored to the specific coupling reaction, as we will explore in the following sections.

Comparative Analysis for C-C Bond Formation

Suzuki-Miyaura Coupling: The Workhorse of C-C Arylation

The Suzuki-Miyaura reaction is a robust and widely used method for coupling iodoindazoles with boronic acids or their esters. The choice of catalyst often dictates the reaction's efficiency, especially when dealing with the potentially interfering N-H bond of the indazole ring.

While N-protection is often recommended, protocols for unprotected 3-iodoindazoles, particularly under microwave irradiation, have been successfully developed.[10][11]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Iodoindazoles

Catalyst (mol%) Ligand Base Solvent Temp. (°C) Time Substrate Product Yield Reference(s)
Pd(PPh₃)₄ (5-6%) - Na₂CO₃ (aq) 1,4-Dioxane 120 (µW) 40 min Unprotected 3-Iodoindazole Good [11]
PdCl₂(PPh₃)₂ (10%) - K₂CO₃ DMF Reflux 48 h 7-Bromo-1H-indazole No Product [1]
Pd(PPh₃)₄ (10%) - K₂CO₃ DMF Reflux 48 h 7-Bromo-1H-indazole Traces [1]
Pd(dppf)Cl₂ - K₂CO₃ DME 80 2 h Dihaloheterocycle High [11]

| Pd(OAc)₂ (5%) | PPh₃ | Ag₂CO₃ | Water | 100 | 16 h | 1-Methyl-1H-indazole | 85% (C-3 Arylation) |[12] |

Analysis and Causality:

  • Pd(PPh₃)₄ is a classic, effective catalyst for Suzuki couplings, particularly with reactive aryl iodides.[13] Its utility with unprotected indazoles under microwave conditions highlights its robustness for rapid synthesis.[11]

  • The failure of PdCl₂(PPh₃)₂ and low efficacy of Pd(PPh₃)₄ in the C-7 coupling of a bromoindazole under thermal conditions underscores the lower reactivity of aryl bromides compared to iodides and the importance of optimizing the entire catalyst system (ligand, base, solvent).[1][14]

  • Pd(dppf)Cl₂ is often more stable and efficient than Pd(PPh₃)₄, providing high yields in shorter times.[5][11] The dppf ligand provides both steric bulk and electronic richness, facilitating the catalytic cycle.

  • The use of Pd(OAc)₂ with PPh₃ in water demonstrates a move towards greener chemistry. Water can sometimes accelerate direct arylation reactions, and this system proved effective for C-H functionalization, a related but distinct transformation.[12]

Sonogashira Coupling: Forging C-C Alkyne Bonds

The Sonogashira coupling is the premier method for installing alkyne moieties onto the indazole scaffold. This reaction is particularly sensitive to reaction conditions, and N-protection is generally considered essential for successful coupling at the C-3 position.[10][15]

Table 2: Catalyst Systems for Sonogashira Coupling of 3-Iodoindazoles

Catalyst System Base Solvent Key Consideration Product Yield Reference(s)
Pd(PPh₃)₂Cl₂ / CuI TEA / DIPEA THF or DMF N-1 protection is critical; reaction fails without it. 99% (with protection) [10][15]

| PdCl₂(PPh₃)₂ / TBAF | - | Solvent-free | Copper- and amine-free conditions are possible. | High |[16] |

Analysis and Causality:

  • The classic Pd/CuI co-catalyst system is highly effective but requires stringent anaerobic conditions and an amine base.[10][17] The copper(I) co-catalyst activates the terminal alkyne, facilitating transmetalation to the palladium center.[17] The absolute requirement for N-protection on the indazole highlights the sensitivity of the catalytic cycle to acidic protons, which can lead to catalyst inhibition.[10][15]

  • The development of copper- and amine-free conditions using a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF) represents a significant process simplification, reducing side reactions like alkyne homocoupling (Glaser coupling).[16]

Heck Coupling: Vinylation of the Indazole Core

The Heck reaction allows for the coupling of iodoindazoles with alkenes. Similar to other couplings, preventing side reactions through N-protection is a common strategy to ensure good yields.[10]

Analysis and Causality:

  • Pd(OAc)₂ is a common and cost-effective precatalyst for the Heck reaction.[10][18] It is typically paired with a phosphine ligand to form the active catalyst. The reaction often requires elevated temperatures and a base, such as triethylamine (TEA), to neutralize the HI generated.[10] The addition of a phase-transfer catalyst can be beneficial, particularly in biphasic systems.[10]

Comparative Analysis for C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the leading method for forming C-N bonds, enabling the synthesis of N-arylindazoles, a motif prevalent in pharmaceuticals.[8][19] The choice of ligand is paramount and is dictated by the steric and electronic properties of the amine coupling partner.[8]

Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Iodoindazoles

Pd Source (mol%) Ligand Base Solvent Temp. (°C) Substrate Scope Reference(s)
Pd(OAc)₂ or Pd₂(dba)₃ (2-5%) Xantphos, BINAP Cs₂CO₃, K₃PO₄ Toluene, Dioxane 80-110 Primary & Secondary Amines [8]
Pd₂(dba)₃ Bulky Biarylphosphines (e.g., tBuXphos ) NaOt-Bu, K₃PO₄ Toluene 80-110 Indazoles, Pyrroles, Indoles [9][20]

| Pd₂(dba)₃ / L1* | K₃PO₄ | Toluene | 120 | Unsymmetric Imidazoles |[2] |

*L1 refers to a specific biaryl phosphine ligand from the referenced study.

Analysis and Causality:

  • Bulky Biarylphosphine Ligands are Key: For C-N coupling, ligands like Xantphos and especially tBuXphos are critical.[8][20] Their steric bulk promotes the final reductive elimination step, which is often the turnover-limiting step in C-N bond formation, while their electron-rich nature facilitates the initial oxidative addition.[19]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[8][20]

  • Pre-activation for Inhibitory Substrates: Nitrogen-rich heterocycles like indazole and imidazole can act as ligands themselves, potentially inhibiting the catalyst by preventing the desired phosphine ligand from coordinating to the palladium.[2] In such cases, pre-activating the catalyst by heating the palladium source and the phosphine ligand together before adding the substrate can dramatically improve reaction efficacy.[2]

Visualizing the Process: Mechanisms and Workflows

To better understand the transformations, we can visualize the catalytic cycles and the general experimental procedure.

Catalytic Cycles

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-I Complex Pd0->PdII_Aryl Ar-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl' Complex PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Ar-Ar' ReductElim Reductive Elimination Product Ar-Ar' (Coupled Product) ReductElim->Product Product->Pd0 Regeneration ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OR)₂ + Base BoronicAcid->Transmetal

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) PdII_Amine_Complex [Ar-Pd(II)-L(HNR'R'')]⁺X⁻ Pd0->PdII_Amine_Complex 1. Ar-I 2. HNR'R'' OxAdd Oxidative Addition PdII_Amido_Complex Ar-Pd(II)-L(NR'R'') PdII_Amine_Complex->PdII_Amido_Complex Base Deprotonation Deprotonation (Base) PdII_Amido_Complex->Pd0 Ar-NR'R'' ReductElim Reductive Elimination Product Ar-NR'R'' (Coupled Product) ArylIodide Ar-I Amine HNR'R''

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Dry Vessel (Iodoindazole, Coupling Partner, Pd Catalyst, Ligand, Base) B 2. Seal and Purge (Evacuate and backfill with inert gas, e.g., Argon) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat to Temperature (Stir for specified time) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Quench (Dilute with solvent, wash with water/brine) E->F G 7. Dry and Concentrate (Dry organic layer, remove solvent) F->G H 8. Purify (Flash column chromatography) G->H I 9. Characterize Product H->I

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility. They serve as robust starting points that can be optimized for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazole[11]
  • Objective: To synthesize 3-aryl-1H-indazoles via a rapid, microwave-assisted Suzuki coupling.

  • Materials:

    • 3-Iodo-1H-indazole (1.0 equiv)

    • Arylboronic acid or pinacol boronate ester (2.0 equiv)

    • Pd(PPh₃)₄ (5-6 mol%)

    • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

    • 1,4-Dioxane

  • Procedure:

    • To a microwave reaction vial, add 3-iodo-1H-indazole, the corresponding boronic acid/ester, and Pd(PPh₃)₄.

    • Add the 2 M aqueous Na₂CO₃ solution, followed by 1,4-dioxane to achieve an appropriate reaction concentration.

    • Seal the vial securely.

    • Place the vial in a microwave reactor and irradiate at 120 °C for 40 minutes.

    • After the reaction, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Buchwald-Hartwig Amination of an Iodoindazole[8]
  • Objective: To synthesize 4-amino-3-methyl-1H-indazole derivatives.

  • Materials:

    • 4-Iodo-3-methyl-1H-indazole (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

    • Phosphine Ligand (e.g., Xantphos, 4-10 mol%)

    • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • To a dry Schlenk tube or oven-dried vial under an inert atmosphere (Argon or Nitrogen), add 4-iodo-3-methyl-1H-indazole, the palladium source, the phosphine ligand, and the base.

    • Evacuate and backfill the vessel with the inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Add the amine coupling partner (if liquid, via syringe; if solid, add in step 1).

    • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to addressing common problems in iodoindazole coupling.[10][11][21]

  • Problem: Low or No Product Yield

    • Cause - Catalyst Inactivity: The palladium catalyst may be degraded or, if using a Pd(II) source, the in situ reduction to Pd(0) may be inefficient. The N-H of the indazole can inhibit the catalyst.[2][10]

    • Solution: Use a fresh, high-quality catalyst. Consider using a pre-activated Pd(0) source or a more robust precatalyst system (e.g., a Buchwald G3 precatalyst). For inhibitory substrates, pre-mixing the Pd source and ligand before adding the indazole can be effective.[2] Ensure the reaction is performed under a strictly inert atmosphere.[10]

    • Cause - Ineffective Base: The base may be too weak, of poor quality (hydrated), or sterically hindered.

    • Solution: Ensure the base is anhydrous and finely powdered. For Suzuki couplings, an aqueous base is often used, but for Buchwald-Hartwig, anhydrous conditions are critical. Switch to a stronger base if necessary (e.g., from K₃PO₄ to NaOt-Bu in aminations, with caution for base-sensitive functional groups).[20]

    • Cause - N-H Interference: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle.[10]

    • Solution: While not always required, N-protection (e.g., with Boc or SEM groups) is the most reliable way to circumvent this issue, especially for Sonogashira and Heck couplings.[10][15]

  • Problem: Formation of Side Products (e.g., Hydrodehalogenation)

    • Cause: A competing pathway where the iodoindazole is reduced to the corresponding indazole. This can be promoted by certain solvents, bases, or impurities.

    • Solution: Switch to a more sterically hindered ligand to disfavor the competing reductive pathway. Change the base (e.g., from an organic amine to an inorganic carbonate). Ensure solvents are pure and anhydrous.[11]

Conclusion

The palladium-catalyzed coupling of iodoindazoles is an indispensable tool in modern synthetic and medicinal chemistry. A deep understanding of the catalyst system—from the palladium source and ligand choice to the subtle effects of the base and solvent—is essential for achieving high yields and broad substrate scope. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are reliable choices. For Buchwald-Hartwig aminations, catalyst systems comprising Pd(OAc)₂ or Pd₂(dba)₃ with bulky biarylphosphine ligands like tBuXphos are preferred. Finally, for Sonogashira couplings, the classic Pd/CuI system remains effective, though N-protection of the indazole is often a prerequisite for success. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently construct complex, biologically relevant molecules built around the versatile indazole core.

References

A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from the 3-Iodo-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 3-iodo-1H-indazole scaffold represents a cornerstone in the rational design of potent and selective kinase inhibitors. While the specific derivative, 3-Iodo-6-methoxy-1H-indazole, primarily serves as a synthetic intermediate, its core structure is the foundation for clinically significant therapeutics.[1] The strategic placement of an iodine atom at the 3-position provides a versatile handle for synthetic chemists to introduce a variety of functional groups through cross-coupling reactions, enabling the exploration of vast chemical space to optimize biological activity.[2]

This guide provides a comparative analysis of the biological activity of kinase inhibitors derived from the 3-iodo-1H-indazole framework, with a primary focus on Axitinib, a potent second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs). We will objectively compare its performance with other key multi-kinase inhibitors targeting similar angiogenic pathways, supported by experimental data, and provide detailed protocols for the validation of such compounds.

The Rise of Indazole-Based Kinase Inhibitors: A Focus on Angiogenesis

Uncontrolled angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[3] The VEGFR family of receptor tyrosine kinases, particularly VEGFR-2, plays a central role in this process.[4] Consequently, inhibiting the VEGF signaling pathway has become a validated and effective anti-cancer strategy.[5] The 1H-indazole core has proven to be an exceptional pharmacophore for targeting the ATP-binding pocket of these kinases.

Axitinib, a prominent example derived from a 3-iodo-1H-indazole precursor, is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[6][7] Its chemical structure, N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide, showcases the synthetic versatility of the 3-iodo-1H-indazole starting material.[7][8]

Comparative Analysis of Angiogenesis Inhibitors

To understand the therapeutic potential of Axitinib, it is crucial to compare its performance against other multi-kinase inhibitors that also target VEGFR, such as Pazopanib and Sorafenib. While all three are used in the treatment of advanced renal cell carcinoma, their kinase selectivity profiles and potencies differ, leading to variations in efficacy and adverse effects.[9][10]

Kinase InhibitorPrimary TargetsIC50 (nM) vs. VEGFR-2Other Key Targets (IC50 in nM)
Axitinib VEGFR-1, -2, -30.2[11][12]VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[11][12]
Pazopanib VEGFR-1, -2, -3, PDGFRα/β, c-Kit30[9]VEGFR-1 (10), VEGFR-3 (47), PDGFRα (84), PDGFRβ (69), c-Kit (74)[13][14]
Sorafenib VEGFR-1, -2, -3, PDGFRβ, Raf kinases90[9]c-Raf (6), BRAF (22), V600E-BRAF (38), PDGFRβ (57), c-Kit (68), FLT3 (58)[15][16]

This data highlights Axitinib's high potency against VEGFRs compared to Pazopanib and Sorafenib.[11] Sorafenib, on the other hand, also potently inhibits the Raf/MEK/ERK signaling pathway, giving it a different spectrum of activity.[15] The varied kinase selectivity profiles underscore the importance of comprehensive inhibitor characterization.[17]

The VEGF Signaling Pathway: The Central Target

The biological activity of these inhibitors is best understood in the context of the VEGF signaling cascade. Upon binding of VEGF-A to VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[4] Axitinib and its counterparts act by competitively inhibiting the ATP-binding site in the kinase domain of VEGFR-2, thereby blocking this entire downstream cascade.[18]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (dimerized, phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K RAF RAF VEGFR2_active->RAF Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation Axitinib Axitinib Pazopanib Sorafenib Axitinib->VEGFR2_active Inhibition

Caption: The VEGF signaling pathway and the point of inhibition by Axitinib and other VEGFR TKIs.

Experimental Protocols for Inhibitor Characterization

The trustworthiness of any comparative analysis rests on robust and reproducible experimental data. Below are detailed protocols for two key assays used to determine the biological activity of kinase inhibitors like those derived from the 3-iodo-1H-indazole scaffold.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase, such as VEGFR-2. The principle lies in measuring the amount of ATP consumed during the phosphorylation of a substrate; the less ATP remaining, the higher the kinase activity.[19][20]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., Axitinib) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the appropriate kinase assay buffer, ensuring the final DMSO concentration does not exceed 1%.[21]

  • Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP at a concentration near its Km for the kinase, and a suitable peptide substrate (e.g., Poly-(Glu:Tyr, 4:1)).[19]

  • Reaction Setup: In a white, opaque 96-well plate, add the master mixture to all wells. Add the diluted test inhibitor to the 'Test' wells and a corresponding volume of buffer with DMSO to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.[18]

  • Kinase Reaction Initiation: Add the purified recombinant VEGFR-2 enzyme to the 'Test' and 'Positive Control' wells. Add an equal volume of kinase buffer to the 'Blank' wells.[21]

  • Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.[19]

  • Detection: Stop the reaction and measure the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a light signal proportional to the amount of ATP. Incubate at room temperature for 15 minutes to stabilize the signal.[21]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the 'Blank' values from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the 'Positive Control'. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Inhibitor Serial Dilutions Plate_Setup Dispense Master Mix & Inhibitor to 96-well Plate Compound_Prep->Plate_Setup Master_Mix Prepare Kinase Reaction Master Mix (Buffer, ATP, Substrate) Master_Mix->Plate_Setup Add_Kinase Initiate Reaction: Add VEGFR-2 Enzyme Plate_Setup->Add_Kinase Incubate Incubate at 30°C for 45-60 min Add_Kinase->Incubate Add_Reagent Add Luminescent Reagent (e.g., Kinase-Glo®) Incubate->Add_Reagent Read_Plate Measure Luminescence (Plate Reader) Add_Reagent->Read_Plate Analyze Calculate % Inhibition & Determine IC50 Read_Plate->Analyze

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Cell-Based Endothelial Tube Formation Assay

This assay assesses the anti-angiogenic potential of a compound in a more physiologically relevant context by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells (e.g., HUVECs) in vitro.[22][23]

Methodology:

  • Plate Coating: Thaw a basement membrane extract (e.g., Matrigel®) on ice. Coat the wells of a 96-well plate with the extract and allow it to polymerize at 37°C for 30-60 minutes.[13]

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a low-serum medium. Add the cell suspension (e.g., 1.5 x 10^4 cells/well) to the coated wells.[3]

  • Compound Treatment: Immediately after seeding, add various concentrations of the test inhibitor (e.g., Axitinib) or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 4-18 hours.[3]

  • Visualization: Observe the formation of tube-like networks using a light microscope. For quantitative analysis, the cells can be labeled with a fluorescent dye like Calcein AM.[13]

  • Image Acquisition: Capture images of the tube networks using a fluorescence microscope.

  • Data Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops. Calculate the percent inhibition of tube formation for each inhibitor concentration relative to the vehicle control.

Tube_Formation_Workflow cluster_setup Assay Setup cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Coat_Plate Coat 96-well Plate with Matrigel® Polymerize Polymerize at 37°C Coat_Plate->Polymerize Seed_Cells Seed Endothelial Cells (HUVECs) onto Gel Polymerize->Seed_Cells Add_Inhibitor Add Test Inhibitor (e.g., Axitinib) Seed_Cells->Add_Inhibitor Incubate Incubate for 4-18 hours Add_Inhibitor->Incubate Visualize Visualize Tube Formation (Microscopy) Incubate->Visualize Quantify Quantify Tube Length, Junctions, etc. Visualize->Quantify Analyze Calculate % Inhibition Quantify->Analyze

Caption: Workflow for a cell-based endothelial tube formation assay.

The Importance of Selectivity Profiling

While high potency against the primary target is desirable, the overall therapeutic success of a kinase inhibitor also depends on its selectivity. Off-target activities can lead to undesirable side effects or, in some cases, beneficial polypharmacology.[17] Therefore, a crucial step in characterizing any new inhibitor is to perform a comprehensive selectivity screen against a broad panel of kinases, often referred to as a kinome scan.[24][25] This provides a detailed map of the inhibitor's interactions across the human kinome, allowing for a more complete understanding of its biological effects and potential liabilities.

Conclusion

The 3-iodo-1H-indazole scaffold is a privileged structure in medicinal chemistry, enabling the synthesis of potent and clinically relevant kinase inhibitors. Axitinib serves as a prime example, demonstrating high potency against VEGFRs, the key drivers of angiogenesis. When compared to other multi-kinase inhibitors like Pazopanib and Sorafenib, Axitinib exhibits a distinct potency and selectivity profile. The rigorous application of in vitro kinase assays and cell-based functional assays, as detailed in this guide, is essential for accurately characterizing the biological activity of novel inhibitors derived from this important scaffold. This comprehensive approach, grounded in robust experimental data and a clear understanding of the underlying signaling pathways, is fundamental to the successful development of the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Iodo-6-Methoxy-1H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. Substituted indazoles are a prominent class of heterocyclic compounds, with their derivatives showing a wide array of biological activities.[1] However, the synthesis of specifically substituted indazoles can often yield a mixture of constitutional isomers, making the development of a robust analytical strategy for their differentiation essential.

The Analytical Challenge: Distinguishing Positional Isomers

The core challenge lies in the fact that constitutional isomers share the same molecular formula (C₈H₇IN₂O) and molecular weight (274.06 g/mol ).[2][3] Therefore, differentiation must rely on techniques sensitive to the precise spatial arrangement of the atoms. The primary isomers of concern, alongside the target molecule 3-iodo-6-methoxy-1H-indazole, are those where the methoxy group occupies other available positions on the benzene ring, such as the 4, 5, and 7-positions.

G cluster_0 Key Isomers of 3-Iodo-Methoxy-1H-Indazole mol1 This compound mol2 3-iodo-5-methoxy-1H-indazole mol3 3-iodo-7-methoxy-1H-indazole mol4 3-iodo-4-methoxy-1H-indazole

Caption: Potential constitutional isomers of 3-iodo-methoxy-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and informative technique for isomer differentiation as it provides direct insight into the chemical environment and connectivity of atoms within a molecule.[4]

¹H NMR: Mapping the Aromatic Environment

The substitution pattern on the benzene portion of the indazole ring creates a unique electronic environment for the remaining aromatic protons. This results in distinct chemical shifts (δ) and coupling constants (J), which serve as a primary diagnostic tool.

  • This compound: This isomer is expected to show three distinct signals in the aromatic region. The proton at C7 will likely appear as a doublet, coupled to the proton at C5. The proton at C5 will appear as a doublet of doublets, coupled to both H7 and H4. The proton at C4 will appear as a doublet, coupled to H5. The methoxy group will be a sharp singlet around 3.8-3.9 ppm.

  • 3-iodo-5-methoxy-1H-indazole: This isomer will also show three aromatic protons. H4 will be a doublet, H6 will be a doublet of doublets, and H7 will be a doublet. The key difference will be the specific chemical shifts and coupling constants compared to the 6-methoxy isomer.

  • 3-iodo-7-methoxy-1H-indazole: This isomer has a distinct pattern. The protons at C4, C5, and C6 will form a more complex multiplet system, and their chemical shifts will be influenced by the adjacent methoxy group.

  • 3-iodo-4-methoxy-1H-indazole: Here, the methoxy group is adjacent to the pyrazole ring fusion. This will significantly shield the proton at C5, pushing it upfield. The protons at C5, C6, and C7 will show a characteristic three-proton coupling pattern.

Table 1: Predicted ¹H NMR Aromatic Signals for Iodo-Methoxy-1H-Indazole Isomers

Isomer H4 Signal (δ, ppm, mult., J Hz) H5 Signal (δ, ppm, mult., J Hz) H6 Signal (δ, ppm, mult., J Hz) H7 Signal (δ, ppm, mult., J Hz) OCH₃ Signal (δ, ppm)
6-Methoxy ~7.6 (d, J≈0.8) ~6.9 (dd, J≈8.8, 2.2) N/A ~7.5 (d, J≈8.8) ~3.85 (s)
5-Methoxy ~7.2 (d, J≈2.0) N/A ~7.0 (dd, J≈9.0, 2.2) ~7.4 (d, J≈9.0) ~3.88 (s)
7-Methoxy ~7.3 (d, J≈8.0) ~7.0 (t, J≈8.0) ~6.7 (d, J≈8.0) N/A ~4.05 (s)
4-Methoxy N/A ~6.6 (d, J≈7.5) ~7.2 (t, J≈8.0) ~7.1 (d, J≈8.5) ~3.95 (s)

Note: These are predicted values based on general principles of substituted indazoles. Actual values may vary.[5][6]

¹³C NMR: Probing the Carbon Skeleton

The chemical shifts of the carbon atoms, particularly those directly attached to the substituents (C-I and C-O), are highly diagnostic. The carbon attached to iodine (C3) is expected to have a chemical shift around 90 ppm.[7] The chemical shift of the carbon bearing the methoxy group will be significantly downfield (~155-160 ppm), providing a clear marker.

2D NMR (HSQC & HMBC): The Unambiguous Connection

While 1D NMR provides strong evidence, two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are required for absolute, self-validating proof of structure.[8]

  • HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is used to definitively assign which proton is on which carbon.

  • HMBC: This is the key experiment for isomer differentiation. It reveals correlations between protons and carbons that are two or three bonds away. The crucial correlation will be from the methoxy protons (a sharp singlet in the ¹H spectrum) to the aromatic carbon it is attached to. For example, in the 6-methoxy isomer, a strong correlation will be observed between the OCH₃ protons and the C6 carbon. This single experiment can definitively locate the methoxy group.

G HMBC-Based Isomer Confirmation Workflow cluster_0 cluster_1 cluster_2 A Acquire ¹H NMR Spectrum B Identify OCH₃ Singlet (~3.8-4.1 ppm) A->B Step 1 C Acquire HMBC Spectrum B->C Step 2 D Observe Correlation from OCH₃ Protons to a Quaternary Aromatic Carbon C->D Step 3 E Acquire HSQC & ¹³C NMR D->E Step 4 F Assign Aromatic ¹H and ¹³C Signals E->F Step 5 G Confirm Isomeric Structure (e.g., Correlation to C6 confirms 6-Methoxy Isomer) F->G Step 6

Caption: Workflow for using 2D NMR to confirm isomer identity.

Confirmatory Spectroscopic Techniques

Mass Spectrometry (MS)

The primary role of MS in this context is to confirm the molecular weight and elemental composition.

  • Molecular Ion (M⁺): All isomers will show a molecular ion peak at m/z 274.06.

  • Isotopic Pattern: A key diagnostic feature for halogenated compounds is the isotopic pattern.[9] Unlike chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) or bromine (⁷⁹Br/⁸¹Br ratio of ~1:1), iodine is monoisotopic (¹²⁷I). Therefore, the mass spectrum will not show a characteristic M+2 peak, confirming the presence of a single iodine atom and not other halogens.[9][10]

  • Fragmentation: While fragmentation patterns may differ slightly between isomers, they are often complex. MS is best used here to confirm the molecular formula via high-resolution mass spectrometry (HRMS) rather than for primary isomer differentiation.

Table 2: Expected Mass Spectrometry Data

Parameter Expected Value Rationale
Molecular Formula C₈H₇IN₂O Confirmed by HRMS
Monoisotopic Mass 274.9654 Calculated for C₈H₇¹²⁷I¹⁴N₂¹⁶O
M⁺ Peak m/z 275 [M+H]⁺ in ESI mode
M+1 Peak ~8.9% of M⁺ Contribution from natural abundance of ¹³C

| M+2 Peak | Negligible | Confirms presence of Iodine, not Br or Cl |

Infrared (IR) and UV-Vis Spectroscopy

These techniques provide information about the functional groups present and the electronic properties of the molecule, respectively.

  • Infrared (IR) Spectroscopy: All isomers will exhibit similar characteristic absorptions for the N-H bond (~3300-3100 cm⁻¹), aromatic C-H bonds (~3100-3000 cm⁻¹), and the C-O bond of the methoxy group (~1250 cm⁻¹ and ~1050 cm⁻¹).[11] While the overall "fingerprint region" (<1500 cm⁻¹) is unique to each isomer, it can be difficult to interpret without authentic reference standards.[12] It is most useful for confirming the presence of the expected functional groups and for matching a sample to a known standard.

  • UV-Vis Spectroscopy: The position of the substituents affects the electronic structure and thus the UV-Vis absorption maxima (λ_max).[13] Different isomers will have slightly different λ_max values and molar absorptivities.[14][15] However, like IR, this technique is not typically used for primary structural elucidation of isomers but can be a valuable tool for quality control and quantitative analysis once the isomer's identity has been confirmed.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the indazole isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[16] Ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate signal-to-noise and resolution to accurately determine chemical shifts and coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using the zgpg30 pulse program).

  • 2D NMR Acquisition: Using the same sample, acquire HSQC and HMBC spectra. For the HMBC, optimize the long-range coupling delay (typically set to detect correlations from J-couplings of 4-10 Hz) to ensure observation of the key OCH₃-to-Aromatic Carbon correlation.[17]

Protocol 2: Mass Spectrometry (MS) Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass accuracy is sufficient (< 5 ppm) to confirm the elemental composition.

Conclusion: An Integrated Approach

The unambiguous differentiation of this compound from its constitutional isomers is readily achievable through a systematic and logical application of modern spectroscopic techniques. While MS and IR provide essential confirmatory data on molecular formula and functional groups, the suite of NMR experiments—specifically ¹H, ¹³C, and HMBC—offers the definitive evidence required for structural elucidation. The key diagnostic marker is the 3-bond correlation observed in the HMBC spectrum between the methoxy protons and their corresponding aromatic carbon, which irrefutably establishes the substitution pattern. This integrated approach ensures the highest level of scientific integrity and is an indispensable workflow for researchers in drug discovery and development.

References

A Researcher's Guide to Cross-Coupling Reactions: A Quantitative Comparison of Yields for Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist engaged in research, drug discovery, and materials science, palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the construction of carbon-carbon and carbon-heteroatom bonds. The ability to selectively and efficiently forge these connections has revolutionized synthetic chemistry. However, with a diverse array of named reactions—each with its own nuances—the critical question for the practitioner is often one of selection: Which method will provide the highest yield and greatest reliability for my specific substrate?

This guide moves beyond a simple recitation of reaction types. It is designed to provide a direct, quantitative comparison of yields for some of the most pivotal cross-coupling methods, supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices, offering not just protocols, but the strategic reasoning that underpins them. By presenting head-to-head comparisons for the synthesis of common structural motifs, this guide aims to empower researchers to make more informed decisions at the bench.

The Engine of Innovation: A Generalized Catalytic Cycle

At the heart of many palladium-catalyzed cross-coupling reactions lies a common mechanistic framework. Understanding this catalytic cycle is fundamental to troubleshooting and optimizing these transformations. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the electrophilic partner. This oxidizes the palladium center from Pd(0) to a Pd(II) species.

  • Transmetalation: The organometallic nucleophile (e.g., an organoboron, organotin, or organozinc compound) then exchanges its organic group with the halide on the Pd(II) complex. This step brings both coupling partners together on the palladium center.

  • Reductive Elimination: In the final step, a new carbon-carbon bond is formed as the two organic fragments are ejected from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Generalized_Cross_Coupling_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) PdII_1 L₂Pd(II)(R¹)(X) Pd0->PdII_1 Oxidative Addition + R¹-X PdII_2 L₂Pd(II)(R¹)(R²) PdII_1->PdII_2 Transmetalation + R²-M Byproduct1 X⁻ Byproduct2 M-X PdII_2->Pd0 Reductive Elimination Product R¹-R² PdII_2->Product Product Formation

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

It is crucial to recognize that this is a simplified model. The nature of the ligands (L), the base, the solvent, and the specific coupling partners can all influence the efficiency of each step. Furthermore, some reactions, like the Heck reaction, follow a different mechanistic pathway that does not involve transmetalation.

Head-to-Head Comparison I: C(sp²)–C(sp²) Bond Formation (Biaryls)

The synthesis of biaryl scaffolds is fundamental in medicinal chemistry and materials science. The Suzuki-Miyaura and Stille couplings are two of the most powerful methods for this transformation. A direct comparison in the synthesis of functionalized diazocines, a class of molecular photoswitches, reveals key differences in their performance, particularly concerning steric hindrance.[1]

Suzuki-Miyaura Coupling vs. Stille Coupling

The Suzuki-Miyaura reaction, which utilizes generally stable and low-toxicity organoboron reagents, is often a first choice for many chemists.[2] The Stille reaction, employing organotin reagents, is also highly versatile and known for its tolerance of a wide range of functional groups, though the toxicity of tin compounds is a significant drawback.[3][4]

A study on the functionalization of a diazocine core provides a direct quantitative comparison.[1] For substrates with minimal steric hindrance, both reactions can provide excellent yields. However, as steric bulk increases near the reaction site, the Suzuki coupling's performance can diminish more significantly than the Stille coupling.

Table 1: Quantitative Yield Comparison of Suzuki vs. Stille Coupling for Diazocine Functionalization [1]

Electrophile (Aryl Bromide)Coupling PartnerMethodYield (%)
1-Bromo-4-isopropylbenzeneBorylated DiazocineSuzuki92
1-Bromo-4-isopropylbenzeneStannylated DiazocineStille91
1-Bromo-2-isopropylbenzeneBorylated DiazocineSuzuki60
1-Bromo-2-isopropylbenzeneStannylated DiazocineStille86
1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide)Borylated DiazocineSuzuki20
1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide)Stannylated DiazocineStille86
4-BromopyridineBorylated DiazocineSuzuki0
4-BromopyridineStannylated DiazocineStille47

Analysis of Results: The data clearly illustrates that for the sterically unencumbered para-substituted isopropylbenzene, both methods are highly effective, delivering yields over 90%.[1] However, when moving to the ortho-substituted isomer, a significant drop in yield is observed for the Suzuki reaction (from 92% to 60%), while the Stille coupling maintains a high yield (86%).[1] This difference is even more dramatic with the highly hindered mesityl bromide, where the Stille reaction is far superior.[1] This suggests that the transmetalation step in the Suzuki reaction is more sensitive to steric hindrance than in the Stille coupling for this particular substrate class. Additionally, the Stille coupling proved successful for the coupling of 4-bromopyridine, whereas the Suzuki coupling failed to yield any product under the tested conditions.[1]

Experimental Protocols

The following protocols are adapted from the comparative study for the synthesis of functionalized diazocines.[1]

Protocol 1: Optimized Suzuki-Miyaura Coupling

  • To a reaction vessel, add the borylated diazocine (1.0 equiv.), the aryl bromide (1.2 equiv.), cesium carbonate (Cs₂CO₃, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and the XPhos ligand (0.2 equiv.).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (10:1 ratio).

  • Heat the mixture to 80 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Stille Coupling

  • To a reaction vessel, add the stannylated diazocine (1.0 equiv.), the aryl bromide (1.2 equiv.), cesium fluoride (CsF, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and the XPhos ligand (0.2 equiv.).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane.

  • Heat the mixture to 80 °C (or 100 °C for less reactive substrates like 4-bromopyridine, switching solvent to DMSO) and stir for 16 hours.

  • After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Head-to-Head Comparison II: C(sp²)–C(sp²) Bond Formation (Stilbenes)

The synthesis of stilbenes and other vinyl arenes is crucial for the development of optical materials, molecular probes, and pharmaceuticals. The Heck and Suzuki reactions are primary methods for creating this motif.

Heck Reaction vs. Suzuki-Miyaura Coupling

Table 2: Representative Yields for Stilbene Synthesis via Heck and Suzuki Reactions

ReactionElectrophileNucleophileCatalyst/ConditionsProductYield (%)Reference
Heck 4-IodoanisoleStyrenePd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C4-Methoxystilbene90[1]
Heck 4-BromonitrobenzeneStyrenePd(OAc)₂, K₂CO₃, DMF, 130°C4-Nitrostilbene88[7]
Suzuki 4-Bromoanisoletrans-2-Phenylvinylboronic acidPd(OAc)₂, NHC-ligand, Cs₂CO₃, Dioxane, 80°C4-Methoxystilbene>95[8]
Suzuki 4-Bromobenzonitrile(E)-2-Phenylethenylboronic acid pinacol esterPd(OAc)₂, t-Bu₃PHBF₄, K₂CO₃, Dioxane/H₂O, 80°C4-Cyanostilbene85[6]

Analysis of Results: Both the Heck and Suzuki reactions are clearly highly effective for stilbene synthesis, routinely providing excellent yields. The choice between them is often dictated by synthetic strategy and precursor availability rather than a significant inherent difference in achievable yield. The Suzuki reaction's advantages include its stereospecificity (the geometry of the vinylboronic acid is retained in the product) and the use of non-toxic boron reagents.[6] The Heck reaction offers the strategic advantage of using simple alkenes as coupling partners, which can be more readily available than the corresponding vinylboronic acids.

Experimental Protocols

The following are representative protocols for the synthesis of (E)-stilbene derivatives.

Protocol 3: Heck Reaction for Stilbene Synthesis

  • In a Schlenk flask, combine the aryl halide (1.0 equiv.), the alkene (e.g., styrene, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture to 100-130 °C and stir for 12-48 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Suzuki-Miyaura Reaction for Stilbene Synthesis [6]

  • To a reaction vessel, add the aryl bromide (1.0 equiv.), the (E)-vinylboronic acid pinacol ester (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., t-Bu₃PHBF₄, 10 mol%).

  • Seal the vessel, then evacuate and backfill with argon.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 mixture).

  • Heat the reaction to 80 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify via flash column chromatography to yield the pure (E)-stilbene derivative.

Head-to-Head Comparison III: C(sp²)–N Bond Formation (Arylamines)

The formation of C-N bonds is of paramount importance in the pharmaceutical industry. The Buchwald-Hartwig amination has become a dominant method, largely replacing older techniques like the Ullmann condensation due to its milder conditions and broader scope.[9]

Buchwald-Hartwig Amination vs. Ullmann Condensation

The Buchwald-Hartwig amination is a palladium-catalyzed process known for its exceptional functional group tolerance and high efficiency with a vast range of aryl halides and amines. The classical Ullmann reaction requires stoichiometric copper and harsh reaction temperatures. However, modern ligand-assisted Ullmann protocols have been developed that operate under milder conditions, making copper-catalyzed systems a more viable and economical alternative.[9]

Table 3: Quantitative Yield Comparison of Buchwald-Hartwig vs. Ligand-Assisted Ullmann Amination [9]

SubstrateAmineMethodCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2-Iodobenzoic acid derivativeAniline derivativeBuchwald-HartwigPd(OAc)₂ / XantphosCs₂CO₃Toluene110~95
2-Iodobenzoic acid derivativeAniline derivativeUllmannCuI / L-prolineK₂CO₃DMSO100~85-90
2-Chlorobenzoic acid derivativeMorpholineBuchwald-HartwigPd₂(dba)₃ / BrettPhosNaOtBuToluene100High
2-Chlorobenzoic acid derivativeMorpholineUllmannCuI / DMEDAK₂CO₃Dioxane110Moderate

Yields are based on representative data for analogous substrates from the provided reference.[9]

Analysis of Results: For reactive substrates like aryl iodides, both modern Buchwald-Hartwig and ligand-assisted Ullmann reactions can provide excellent yields.[9] The Buchwald-Hartwig reaction often maintains a slight edge in efficiency and operates under very reliable and well-understood conditions. Its primary disadvantage is the cost and potential toxicity of palladium and sophisticated phosphine ligands. The Ullmann reaction's main advantage is the use of a cheaper, more abundant copper catalyst.[9] However, it can be less general, and for more challenging substrates like aryl chlorides, the Buchwald-Hartwig amination typically provides superior yields and reliability. The choice often becomes a balance between the cost-effectiveness of copper and the broad scope and high yields of palladium.[9]

Workflow_Comparison cluster_BH Buchwald-Hartwig Amination cluster_Ullmann Ligand-Assisted Ullmann Reaction BH_start Aryl Halide + Amine BH_reagents + Pd Catalyst + Phosphine Ligand + Strong Base (e.g., NaOtBu) BH_start->BH_reagents BH_conditions Toluene / Dioxane 80-110 °C BH_reagents->BH_conditions BH_product High Yield Arylamine BH_conditions->BH_product U_start Aryl Halide + Amine U_reagents + CuI Catalyst + Simple Ligand (e.g., L-proline) + Weaker Base (e.g., K₂CO₃) U_start->U_reagents U_conditions DMSO / Dioxane 100-130 °C U_reagents->U_conditions U_product Good to High Yield Arylamine U_conditions->U_product

Caption: Comparative workflow for C-N bond formation.

Experimental Protocols

The following are generalized protocols for the amination of an aryl iodide.

Protocol 5: Buchwald-Hartwig Amination [9]

  • In an oven-dried Schlenk tube, combine the aryl iodide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a biarylphosphine ligand (e.g., Xantphos, 4-10 mol%), and cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv.).

  • Cap the tube, then evacuate and backfill with argon (repeat three times).

  • Add the amine (1.1-1.5 equiv.) followed by anhydrous, degassed toluene.

  • Seal the tube and heat in a preheated oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 6: Ligand-Assisted Ullmann Condensation [9]

  • In a reaction vessel, combine the aryl iodide (1.0 equiv.), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add the amine (1.2-2.0 equiv.) and the solvent (e.g., DMSO).

  • Purge the vessel with argon and heat the mixture to 100-130 °C with vigorous stirring.

  • Monitor the reaction's progress. After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water, acidify with HCl to precipitate the product (if it is an acid) or extract with an organic solvent.

  • If extracting, wash the organic layer with aqueous ammonia to remove copper salts, followed by brine.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Summary and Strategic Outlook

The choice of a cross-coupling method is a strategic decision that depends on a multitude of factors beyond just the potential yield. This guide has demonstrated that while multiple methods can often be used to construct a desired bond, their efficiencies can vary significantly based on factors like steric hindrance and substrate reactivity.

Table 4: Strategic Summary of Key Cross-Coupling Methods

MethodNucleophileKey AdvantagesKey DisadvantagesBest For...
Suzuki-Miyaura OrganoboronLow toxicity, high stability of reagents; vast commercial availability; mild conditions.[2]Sensitive to severe steric hindrance; requires a base.General C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation; large-scale synthesis.
Stille OrganotinExcellent functional group tolerance; insensitive to moisture/air; less sensitive to sterics than Suzuki.[1][4]High toxicity of tin reagents and byproducts; difficult purification.Complex molecule synthesis with sensitive functional groups; sterically demanding couplings.
Heck AlkeneUses simple, readily available alkenes; no need for pre-formed organometallic reagents.[4][5]Can have issues with regioselectivity; sometimes requires higher temperatures.Synthesis of vinyl arenes (stilbenes, cinnamates) and intramolecular cyclizations.
Buchwald-Hartwig AmineExtremely broad scope for amines and aryl partners; high yields; mild conditions.Expensive and air-sensitive ligands/catalysts; requires strong bases.C-N and C-O bond formation in medicinal chemistry and complex synthesis.

Ultimately, the optimal cross-coupling strategy is one that is tailored to the specific synthetic challenge at hand. By understanding the quantitative performance and mechanistic underpinnings of each major reaction, researchers can more effectively navigate the vast landscape of synthetic organic chemistry and accelerate the path to their target molecules.

References

A Researcher's Guide to the Stability of 3-Iodo-6-methoxy-1H-indazole in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] 3-Iodo-6-methoxy-1H-indazole, in particular, serves as a versatile and crucial building block for drug discovery and development. The C3-iodo substituent provides a reactive handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, while the 6-methoxy group modulates the electronic properties and can influence ligand-receptor interactions.[3]

However, the very reactivity that makes this intermediate valuable also raises critical questions about its stability. A thorough understanding of its degradation pathways under common reaction conditions is paramount for reaction optimization, impurity profiling, and the development of robust synthetic routes. This guide provides an in-depth assessment of the stability of this compound, comparing its performance with relevant alternatives and offering validated experimental protocols to empower researchers in their synthetic endeavors.

Predicted Physicochemical Profile and Inherent Stability

While specific experimental stability data for this compound is not extensively published, a robust stability profile can be predicted by analyzing its constituent functional groups.

  • Indazole Core: The indazole ring exists in two primary tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2][4][5] The unprotected N-H proton imparts a degree of acidity and can participate in side reactions, most notably N-arylation or N-alkylation, which can complicate cross-coupling reactions and may necessitate the use of a protecting group.[6][7]

  • Carbon-Iodine (C-I) Bond: The C-I bond is the most reactive and, consequently, the most labile part of the molecule. Aryl iodides are the most reactive halides in palladium-catalyzed oxidative addition, following the general trend I > Br > Cl, which is inversely related to their bond dissociation energy.[8][9] This high reactivity makes the C-I bond susceptible to cleavage under various conditions, including:

    • Photolysis: Carbon-halogen bonds, particularly C-I, can be cleaved by light energy.[10][11]

    • Reductive Cleavage (Proto-deiodination): In the presence of a hydrogen source (e.g., solvent, base, or impurities) and a catalyst, the iodine can be replaced by a hydrogen atom.

    • Thermal Stress: While generally stable at moderate temperatures, prolonged exposure to high heat can promote degradation.[10]

  • Methoxy Group: The 6-methoxy group is an electron-donating group that influences the electron density of the aromatic system. It is generally stable under most cross-coupling conditions (neutral to basic). However, it can be susceptible to cleavage under strongly acidic conditions (e.g., HBr, BBr₃), which are not typically employed in the reactions where this building block is used.

Stability Under Common Reaction Conditions: A Comparative Analysis

The true test of a building block's utility is its performance in common synthetic transformations. Below, we assess the stability of this compound in the context of widely used palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is a cornerstone for C-C bond formation. The stability of this compound is generally good, but certain pitfalls can lead to degradation and reduced yields.

  • Primary Degradation Pathway: Proto-deiodination. The most common side product is the dehalogenated 6-methoxy-1H-indazole. This occurs when the palladium-hydride species, formed from the base or solvent, reductively cleaves the C-I bond before the desired transmetalation with the boronic acid can occur.

    • Causality: The choice of base and solvent is critical. Hydroxide bases in protic solvents can be a source of palladium hydrides. Using anhydrous solvents and bases like K₂CO₃ or Cs₂CO₃ can mitigate this.[8]

  • N-H Interference: The unprotected indazole nitrogen can interact with the catalyst or base, potentially inhibiting the catalytic cycle. While many Suzuki couplings proceed without protection, N-protection (e.g., with a Boc or SEM group) is often recommended to improve yields and reproducibility, especially with challenging substrates.[6]

Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is the method of choice. The conditions are often harsher than Suzuki couplings, posing a greater stability challenge.

  • Key Challenge: Catalyst and Ligand Selection. The success of this reaction is highly dependent on the catalyst-ligand system.[12] Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the reductive elimination steps.[12]

  • Stability Concerns:

    • Proto-deiodination: Remains a significant risk, especially at the higher temperatures (80-110 °C) often required.

    • Base Sensitivity: Strong bases like sodium tert-butoxide are essential for catalyst turnover but can promote side reactions if not used carefully.[13]

Comparative Stability: Iodo- vs. Bromo-Indazoles

A common alternative to 3-iodoindazoles are the corresponding 3-bromoindazoles. The choice between them involves a trade-off between reactivity and stability.

FeatureThis compound3-Bromo-6-methoxy-1H-indazole
Reactivity Higher. Oxidative addition is faster, often allowing for lower catalyst loadings and milder reaction temperatures.[9]Lower. Requires more forcing conditions (higher temperatures, more active catalysts) to achieve comparable reaction rates.
Stability Lower. The weaker C-I bond is more susceptible to proto-dehalogenation and photolytic cleavage.[9][10]Higher. The stronger C-Br bond provides greater stability, making it less prone to degradation during purification and storage.
Cost Generally higher.Generally lower.
Use Case Ideal for reactions where high reactivity is needed to couple with less reactive partners or when mild conditions are essential to preserve sensitive functional groups.A robust, cost-effective choice for simpler couplings where the substrate can tolerate higher temperatures and more active catalysts.

Experimental Protocols for Stability Assessment

To provide actionable data, a forced degradation study is the industry-standard method for identifying potential degradation pathways and assessing intrinsic stability.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis 0.1 M HCl, 80°C Prep->Acid Base Base Hydrolysis 0.1 M NaOH, 80°C Prep->Base Oxidation Oxidation 3% H2O2, RT Prep->Oxidation Solid Weigh Solid Sample (for thermal/photo) Thermal Thermal Stress Solid, 105°C Solid->Thermal Photo Photostability ICH Q1B conditions Solid->Photo Quench Quench/Neutralize (for acid/base) Acid->Quench Base->Quench Dilute Dilute to Final Conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Quench->Dilute LCMS LC-MS Analysis (Assay and Impurity Profile) Dilute->LCMS Reaction_Pathways cluster_reactants cluster_cycle cluster_products Start This compound C₈H₇IN₂O OxAdd Oxidative Addition Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate Aryl-Pd(II)-I Intermediate OxAdd->Intermediate ReductiveCleavage Proto-deiodination (Side Reaction) Intermediate->ReductiveCleavage [H] source (e.g., solvent, base) DesiredPath Suzuki Coupling (Desired Reaction) Intermediate->DesiredPath + Ar-B(OH)₂ + Base Degradation 6-methoxy-1H-indazole (Degradation Product) ReductiveCleavage->Degradation Product Desired Coupled Product DesiredPath->Product

References

A Senior Application Scientist's Guide to Benchmarking 3-Iodo-6-methoxy-1H-indazole Against Other Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Halogenated Indazole Scaffold

In the landscape of modern medicinal chemistry, the 1H-indazole core is a privileged scaffold, forming the backbone of numerous FDA-approved drugs, particularly in oncology, such as the kinase inhibitors Axitinib and Pazopanib.[1][2] Its versatility stems from its bioisosteric relationship with indole and its capacity for substitution at multiple positions, enabling fine-tuning of pharmacological and pharmacokinetic properties. The functionalization at the C3-position is of paramount importance for molecular diversification.[3]

Transition metal-catalyzed cross-coupling reactions are the cornerstone of this diversification strategy.[4] The introduction of a halogen atom at the C3-position transforms the indazole into a versatile building block, primed for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[5][6][7] However, not all halogens are created equal. The choice of the halogen (Iodo, Bromo, or Chloro) is a critical experimental decision that profoundly impacts reactivity, accessibility, and cost.

This guide provides an in-depth, objective comparison of 3-Iodo-6-methoxy-1H-indazole against its 3-bromo and 3-chloro analogs. We will move beyond theoretical principles to provide field-proven insights and actionable experimental data, empowering researchers to make informed decisions in their synthetic campaigns. The 6-methoxy substituent is a common feature in biologically active molecules, enhancing interactions with target proteins and modulating physicochemical properties.[8]

Part 1: Synthesis and Accessibility – A Comparative Analysis

The ease and efficiency of synthesizing the starting halogenated indazole are primary considerations. The general strategy involves the direct halogenation of the 6-methoxy-1H-indazole precursor. The choice of halogenating agent and reaction conditions dictates the outcome.[3]

Logical Workflow for Synthesis & Halogenation

G cluster_0 Precursor Synthesis cluster_1 C3-Halogenation A o-Nitro-ketoxime B 6-methoxy-1H-indazole A->B Reductive Cyclization [39, 41] C This compound B->C I₂ / KOH, DMF [5] D 3-Bromo-6-methoxy-1H-indazole B->D NBS, DMF [25] E 3-Chloro-6-methoxy-1H-indazole B->E NCS, Acetonitrile

Caption: Synthetic workflow from precursor to halogenated indazoles.

Experimental Protocol: Synthesis of this compound

This protocol is representative of the direct iodination of an unprotected indazole. The causality behind using a base like potassium hydroxide (KOH) is to generate the indazolide anion, which is a more potent nucleophile that readily attacks the electrophilic iodine (I₂). Dimethylformamide (DMF) is an ideal polar aprotic solvent for this transformation.

  • Preparation: To a solution of 6-methoxy-1H-indazole (1.0 eq) in DMF, add powdered KOH (1.5 eq) portion-wise at 0 °C under an argon atmosphere.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes. The formation of the potassium indazolide salt may be observed.

  • Iodination: Cool the reaction mixture back to 0 °C and add a solution of Iodine (I₂, 1.2 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (10% w/v) to reduce excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validation: The success of the reaction is confirmed by TLC analysis showing the consumption of the starting material and the appearance of a new, lower Rf spot. The final product is validated by ¹H NMR, ¹³C NMR, and mass spectrometry, which will confirm the regioselective installation of iodine at the C3 position.

Halogenation MethodTypical ReagentConditionsAccessibility
Iodination I₂ / KOHMild, high yieldingExcellent
Bromination N-Bromosuccinimide (NBS)Mild, selectiveExcellent
Chlorination N-Chlorosuccinimide (NCS)Often requires harsher conditionsGood

Part 2: Physicochemical and Spectroscopic Properties

The nature of the halogen substituent directly influences the molecule's physical properties and its spectroscopic signature. These differences are critical for reaction monitoring and characterization.

Property3-Chloro-6-methoxy-1H-indazole3-Bromo-6-methoxy-1H-indazoleThis compound
Molecular Weight 182.60 g/mol 227.05 g/mol 274.06 g/mol [9]
Predicted Melting Point LowerIntermediateHigher
Predicted ¹H NMR (H4) ~7.5-7.6 ppm~7.5-7.6 ppm~7.5-7.6 ppm
Predicted ¹H NMR (H7) ~7.0-7.1 ppm~7.0-7.1 ppm~7.0-7.1 ppm
Mass Spec (Isotopes) M, M+2 (~3:1)M, M+2 (~1:1)M (single isotope)

¹H NMR Analysis: The chemical shifts of the aromatic protons are not drastically different across the series. However, subtle downfield shifts may be observed moving from iodo to chloro due to the increasing electronegativity of the halogen. For definitive structural confirmation, 2D NMR techniques like HMBC and NOESY are invaluable.

Mass Spectrometry: This is a key technique for differentiation. Chlorine's natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1) and bromine's (⁷⁹Br:⁸¹Br ≈ 1:1) give rise to characteristic M and M+2 peaks, providing an unambiguous signature. Iodine is monoisotopic (¹²⁷I), resulting in a single M peak.

Part 3: Comparative Reactivity in Cross-Coupling Reactions

This section forms the core of our comparative analysis. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the C-X bond dissociation energy (BDE). The trend is C-I < C-Br < C-Cl, making the C-I bond the easiest to break.[10] This directly translates to faster rates of oxidative addition, which is often the rate-determining step in the catalytic cycle.[11]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[5] When coupling 3-halo-6-methoxy-1H-indazoles with an arylboronic acid, the superior reactivity of the iodo-derivative is evident. It typically requires lower catalyst loadings, milder temperatures, and shorter reaction times.

G Pd0 Pd(0)L₂ OA Ar-Pd(II)-X L₂ Pd0->OA Oxidative Addition (Rate: I > Br > Cl) TM Ar-Pd(II)-Ar' L₂ OA->TM Transmetalation RE Ar-Ar' + Pd(0)L₂ TM->RE Reductive Elimination Indazole 3-X-Indazole (X=I, Br, Cl) Indazole->OA Boronic Ar'B(OH)₂ Boronic->TM Base Base Base->TM

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Representative)

SubstrateCatalyst (mol%)Temp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (2%)802>95%
3-Bromo-6-methoxy-1H-indazolePd(PPh₃)₄ (5%)1008~80%
3-Chloro-6-methoxy-1H-indazolePd(dppf)Cl₂ (5%) + Ligand12024~50%

Experimental Protocol: Suzuki Coupling of this compound

  • Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a degassed mixture of Dioxane/Water (4:1).

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 2 hours. Monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Trustworthiness: This protocol is self-validating. If the reaction with the iodo-substrate proceeds to completion in 2 hours, attempting the same protocol with the bromo-substrate will result in significantly lower conversion, validating the higher reactivity of the C-I bond.

B. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is essential for introducing alkyne functionalities, which are versatile handles for further chemistry, such as "click" reactions or reduction to other functional groups.[12][13] This reaction typically uses a dual catalyst system of palladium and copper(I).[14] The reactivity trend remains I > Br > Cl. The C-I bond's lability allows the reaction to proceed under very mild, often room temperature, conditions.

Comparative Performance Data (Representative)

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
This compoundPdCl₂(PPh₃)₂ / CuI253>90%
3-Bromo-6-methoxy-1H-indazolePdCl₂(PPh₃)₂ / CuI6012~75%
3-Chloro-6-methoxy-1H-indazoleRequires specialized ligands/conditions>100>24Low/Variable

Expertise & Experience: While the classic Sonogashira reaction is highly effective for iodo- and bromo-substrates, chloro-substrates are notoriously difficult to activate and often require specialized, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve reasonable yields. For rapid library synthesis, this compound is the unequivocal choice.

C. Buchwald-Hartwig Amination: C-N Bond Formation

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern drug discovery, allowing access to a vast chemical space of anilines and their derivatives.[15][16] The choice of ligand is critical in this reaction, but the reactivity of the aryl halide remains a dominant factor.[7]

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-X L₂ B->C Rate: I > Br > Cl D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR₂ L₂ D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-NR₂ F->G ArX 3-X-Indazole ArX->B Amine HNR₂ Amine->D Base Base Base->D

Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.

Comparative Performance Data (Representative)

SubstrateBaseTemp (°C)Time (h)Yield (%)
This compoundNaOtBu804>90%
3-Bromo-6-methoxy-1H-indazoleNaOtBu10016~85%
3-Chloro-6-methoxy-1H-indazoleK₃PO₄110>24~60%

Expertise & Experience: The stronger C-Cl bond often necessitates the use of more robust and specialized catalyst systems (e.g., those based on biarylphosphine ligands like XPhos or RuPhos) and stronger bases, which can limit functional group tolerance. The mild conditions required for the iodo-derivative make it compatible with a wider range of sensitive functional groups on the amine coupling partner.

Conclusion and Recommendation

  • Reactivity: It consistently outperforms its bromo- and chloro- analogs, enabling faster reactions, milder conditions, and lower catalyst loadings across the most critical C-C and C-N bond-forming reactions.

  • Versatility: The milder conditions required for its coupling expand the scope of compatible functional groups, crucial for complex molecule synthesis.

  • Accessibility: It is readily synthesized in high yield under mild conditions.

While 3-bromo-6-methoxy-1H-indazole is a viable and often more cost-effective alternative for less demanding applications, it requires more forcing conditions. The 3-chloro analog should be reserved for specific cases where its unique properties are required or when cost is the absolute primary driver, with the understanding that significant process optimization will be necessary. By selecting this compound, scientists can accelerate their discovery timelines and increase the probability of synthetic success.

References

Safety Operating Guide

Mastering the Safe Handling of 3-Iodo-6-methoxy-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 3-Iodo-6-methoxy-1H-indazole.

As a novel heterocyclic building block, this compound holds significant promise in the synthesis of pharmacologically active compounds. Its unique structure, featuring an iodinated indazole core, makes it a valuable reagent in medicinal chemistry and drug discovery. However, inherent to its chemical reactivity are potential hazards that necessitate a robust understanding and implementation of stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity in the laboratory.

Understanding the Hazard Profile

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound (CAS No. 936138-17-9), the primary hazards are associated with its potential for irritation and harm upon exposure. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from suppliers and structurally similar compounds provide a clear indication of its hazard profile.[1][2][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications underscore the critical need for appropriate personal protective equipment (PPE) and engineering controls to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection to ensure comprehensive protection.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesGiven that this compound is a halogenated aromatic compound, standard nitrile gloves may offer limited protection.[4] Butyl rubber or Viton™ gloves are recommended for extended handling periods due to their higher resistance to this class of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use.
Eyes Safety goggles with side shieldsTo protect against airborne powder and potential splashes, tightly fitting safety goggles are mandatory. Standard safety glasses do not provide adequate protection from fine dust particles.
Face Face shieldA face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the powder or when there is a heightened risk of splashing or aerosolization.
Body Laboratory coatA flame-resistant lab coat, fully buttoned, is essential to protect the skin from accidental contact with the chemical powder.
Respiratory NIOSH-approved respiratorWhen handling the powder outside of a certified chemical fume hood, or if there is a risk of dust generation, a NIOSH-approved respirator is required.[6][7][8][9][10] The choice of respirator will depend on the potential exposure concentration.
Respiratory Protection: A Deeper Dive

The potential for respiratory irritation and harm if inhaled necessitates a careful approach to respiratory protection.

  • For low-level, short-duration tasks outside a fume hood: A NIOSH-approved N95 or N100 disposable respirator may be sufficient.[6][7][8] These respirators are effective at filtering out at least 95% and 99.97% of airborne particles, respectively.

  • For tasks with a higher potential for dust generation or for longer durations: A half-mask or full-facepiece air-purifying respirator (APR) equipped with P100 (HEPA) particulate filters is recommended.[9][10] If there is a potential for organic vapors, a combination cartridge with both P100 and organic vapor protection should be used.

Engineering Controls: Minimizing Exposure at the Source

While PPE is crucial, the most effective way to mitigate exposure is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of the compound.

  • Ventilation: Ensure that the laboratory is well-ventilated to minimize the accumulation of any fugitive dust or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.

Preparation and Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): If a specific SDS is available, review it thoroughly. If not, review the SDS for a structurally similar compound and the known GHS hazard statements for this compound.[1][2]

  • Designate a Handling Area: All work with the compound should be conducted in a designated area, preferably within a chemical fume hood.

  • Assemble all Necessary Materials: Before starting, ensure that all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

  • Inspect PPE: Thoroughly inspect all PPE for any damage or defects before use.

Handling the Compound:
  • Don Appropriate PPE: Put on all required PPE as outlined in the table above.

  • Work Within a Fume Hood: Conduct all manipulations of the solid compound inside a certified chemical fume hood.

  • Minimize Dust Generation: Handle the powder gently to avoid creating airborne dust. Use spatulas and other appropriate tools for transferring the solid.

  • Keep Containers Closed: When not in use, ensure that the container of this compound is tightly sealed.

Diagram: Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS and Hazard Info prep_area Designate Handling Area (Fume Hood) prep_sds->prep_area prep_materials Assemble PPE and Spill Kit prep_area->prep_materials handle_ppe Don Appropriate PPE prep_materials->handle_ppe handle_hood Work in Chemical Fume Hood handle_ppe->handle_hood handle_dust Minimize Dust Generation handle_hood->handle_dust handle_seal Keep Containers Sealed handle_dust->handle_seal disp_waste Segregate as Halogenated Organic Waste handle_seal->disp_waste disp_label Label Waste Container Clearly disp_waste->disp_label disp_contact Contact EHS for Pickup disp_label->disp_contact

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

Emergency Procedures: Be Prepared for the Unexpected

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

In Case of a Spill:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing all the necessary PPE, including respiratory protection.

  • Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical spills. Avoid dry sweeping, which can generate dust.

  • Collect the Spilled Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

In Case of Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.[11][12]

Waste Segregation and Collection:
  • Designated Waste Container: All solid waste contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate amount of waste.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Disposal Procedure:
  • Contact EHS: Do not dispose of this waste through normal laboratory trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow Institutional and EPA Guidelines: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.[11][13]

By integrating these comprehensive safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-6-methoxy-1H-indazole
Reactant of Route 2
3-Iodo-6-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.